molecular formula C5H11NO2 B1267432 5-Hydroxypentanamide CAS No. 29686-12-2

5-Hydroxypentanamide

Cat. No.: B1267432
CAS No.: 29686-12-2
M. Wt: 117.15 g/mol
InChI Key: UYOWQFWKDDJSLV-UHFFFAOYSA-N
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Description

5-Hydroxypentanamide, a compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol, is a chemical building block of interest in medicinal and synthetic chemistry . Its structure, featuring a terminal hydroxyl group and an amide group, makes it a versatile intermediate for the synthesis of more complex molecules. For instance, its derivative, N-Cyclohexyl-5-Hydroxypentanamide, is recognized and studied as a specified impurity of the pharmaceutical Cilostazol, underscoring the importance of this compound in pharmaceutical development and quality control . This hydroxyamide scaffold serves as a key synthetic precursor. Research into related pentanamide compounds highlights their role as intermediates in multi-step syntheses of active pharmaceutical ingredients, demonstrating the utility of this chemical class in constructing pharmacologically active molecules . As a mid-chain hydroxy amide, it provides reactive sites for further chemical modifications, enabling researchers to explore its potential in creating new compounds or studying biochemical pathways. This product is provided exclusively for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxypentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-5(8)3-1-2-4-7/h7H,1-4H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOWQFWKDDJSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317028
Record name Pentanamide, 5-hydroxy-
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29686-12-2
Record name Pentanamide, 5-hydroxy-
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Record name Pentanamide, 5-hydroxy-
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Record name 5-hydroxypentanamide
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Record name 5-HYDROXYPENTANAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Technical Guide: 5-Hydroxypentanamide – Structure, Equilibrium, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxypentanamide (5-HPA) is a bifunctional C5 building block characterized by a terminal hydroxyl group and a primary amide. While theoretically simple, its practical handling is defined by a dominant thermodynamic instability: the propensity to undergo intramolecular cyclization to form


-valerolactam  (2-piperidone).

This guide addresses the physicochemical paradox of 5-HPA for drug development and polymer scientists. Unlike stable catalog reagents, 5-HPA is best understood as a transient synthetic intermediate . Successful utilization requires mastering the kinetic vs. thermodynamic control of its ring-chain equilibrium, particularly in the synthesis of Nylon-5 derivatives and peptidomimetic scaffolds.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Identity

5-HPA exists in a delicate equilibrium. In aqueous or alcoholic solutions, the linear amide competes with the cyclic lactam. The linear form presents two distinct reactive handles: a nucleophilic hydroxyl group (


) and an electrophilic/nucleophilic amide terminus (

).
PropertyDataTechnical Note
IUPAC Name 5-HydroxypentanamideAlso: 5-Hydroxyvaleramide
CAS Registry 29686-12-2Often conflated with

-valerolactam (CAS 675-20-7) in databases.
Formula

MW: 117.15 g/mol
State Viscous Oil / Waxy SolidHygroscopic; difficult to isolate pure due to cyclization.
Solubility Water, DMSO, MethanolHigh polarity due to H-bonding capacity.
pKa (Est.) ~15-16 (Amide NH)Comparable to acetamide; weakly acidic.
The Critical Instability: Ring-Chain Tautomerism

The defining feature of 5-HPA is the intramolecular nucleophilic attack of the hydroxyl group (or the amide nitrogen in reverse reactions) onto the carbonyl carbon.

  • Thermodynamic Product:

    
    -Valerolactam (6-membered ring, stable).
    
  • Kinetic Product: 5-Hydroxypentanamide (Linear, favored at low T and high pH).

Researchers attempting to isolate the linear amide by removing solvent often accelerate the cyclization, resulting in a sample of pure lactam.

Part 2: Synthetic Methodologies & Protocols[1]

Synthesis Strategy: Ammonolysis of -Valerolactone

The most reliable route to 5-HPA is the ring-opening of


-valerolactone. This reaction must be controlled to prevent the immediate re-closure of the ring or polymerization.
Protocol: Kinetic Trapping of 5-Hydroxypentanamide

Objective: Generate linear 5-HPA in solution for immediate downstream derivatization (e.g., O-protection or reduction).

Reagents:

  • 
    -Valerolactone (99% purity)
    
  • Ammonium Hydroxide (28-30%

    
     in water) or Liquid 
    
    
    
    (anhydrous)
  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Cryogenic Setup: Cool a reaction vessel containing THF to

    
     (dry ice/acetone bath). This is critical to suppress the thermodynamic cyclization pathway.
    
  • Ammonia Saturation: Bubble anhydrous

    
     gas into the THF until saturation, or add excess aqueous 
    
    
    
    dropwise if water tolerance is acceptable.
  • Lactone Addition: Add

    
    -valerolactone (diluted in THF) slowly over 30 minutes.
    
    • Mechanistic Insight: The ammonia acts as a nucleophile attacking the lactone carbonyl. Low temperature stabilizes the tetrahedral intermediate and favors the open-chain amide.

  • Reaction Monitoring: Maintain at

    
     for 4-6 hours.
    
    • Validation: Aliquot analysis via TLC (stain with ninhydrin; amide will show different Rf than lactone) or IR (appearance of Amide I/II bands at 1650/1540

      
      ).
      
  • Work-up (Critical):

    • Do NOT use rotary evaporation with heat.

    • Neutralize excess ammonia with cold dilute HCl to pH 7.

    • Use the solution immediately for the next step (e.g., O-silylation with TBDMS-Cl).

Visualization: The Ring-Chain Equilibrium Workflow

G Lactone δ-Valerolactone (Cyclic Ester) Transition Tetrahedral Intermediate Lactone->Transition Ammonolysis (-78°C) Ammonia + NH3 (Nucleophile) Ammonia->Transition Linear 5-Hydroxypentanamide (Linear Kinetic Product) Transition->Linear Ring Opening Lactam δ-Valerolactam (Cyclic Amide - Stable) Linear->Lactam Cyclization (Heat/Acid) Polymer Nylon-5 (Polypentanamide) Linear->Polymer Polycondensation (-H2O) Lactam->Linear Hydrolysis (Strong Base)

Figure 1: Reaction pathways showing the synthesis of 5-HPA and its competing thermodynamic fates (cyclization vs. polymerization).

Part 3: Reactivity & Applications[2]

Polymerization: The Nylon-5 Route

5-HPA is the monomeric unit of Nylon-5 (polypentanamide). However, direct polycondensation of 5-HPA is difficult due to the lactam formation.

  • Industrial Approach: Anionic Ring-Opening Polymerization (AROP) of

    
    -valerolactam is preferred over using linear 5-HPA.
    
  • Mechanism: A strong base (e.g., Sodium Caprolactamate) deprotonates the lactam, which then attacks another lactam ring. The linear 5-HPA structure exists only as the transient propagating chain end.

Pharmaceutical Intermediates

In drug design, the 5-HPA scaffold is used as a linker or a "dummy" spacer that can be cyclized in vivo or in vitro to lock conformation.

  • Prodrug Strategy: The linear amide can be derivatized at the hydroxyl group (e.g., esterification with a drug). Upon hydrolysis of the ester in the body, the free hydroxyl group attacks the amide, releasing ammonia and forming

    
    -valerolactam. This "trimethyl lock" style cyclization can be tuned for controlled release.
    
Analytical Characterization (Self-Validating)

To confirm the presence of linear 5-HPA vs. Lactam:

  • 1H NMR (DMSO-d6):

    • Linear 5-HPA: Look for broad singlets (Amide

      
      ) around 
      
      
      
      6.8–7.5 ppm and the terminal
      
      
      -OH triplet around
      
      
      3.4 ppm.
    • Lactam: A single broad

      
       peak (often sharper) and distinct ring methylene protons.
      
  • IR Spectroscopy:

    • Linear: distinct O-H stretch (broad, 3300

      
      ) AND Amide doublet (
      
      
      
      ).
    • Lactam: Loss of O-H stretch; shift in Carbonyl frequency due to ring strain.

References

  • National Institute of Standards and Technology (NIST). "Pentanamide, 5-hydroxy- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "Compound Summary: 5-Hydroxypentanamide (indexed via related structures)." National Library of Medicine. Available at: [Link]

  • Olsen, P. et al. "Ring-Opening Polymerization of Lactams: Recent Advances and Applications." Polymers, 2020.[1] (Contextual grounding for AROP mechanisms).

Sources

Comprehensive Guide to 5-Hydroxypentanamide Synthesis

[1]

1

Executive Summary

5-Hydroxypentanamide (5-HPA), also known as 5-hydroxyvaleramide, is a critical C5 bifunctional intermediate.[1] It serves as a precursor for the synthesis of Nylon-5 (via polymerization of valerolactam derivatives) and as a scaffold in the development of histone deacetylase (HDAC) inhibitors.[1]

The synthesis of 5-HPA presents a classic challenge in organic chemistry: The Lactone-Amide Equilibrium .[1] The starting material,

11

This guide details two distinct, high-fidelity pathways to navigate this equilibrium:

  • Chemical Ammonolysis: A scalable, aqueous-based method relying on nucleophilic saturation.[1]

  • Biocatalytic Synthesis: A precision, anhydrous method using Candida antarctica Lipase B (CAL-B) to eliminate hydrolysis side-reactions.[1]

Pathway A: Chemical Ammonolysis of -Valerolactone[1]

This is the standard industrial and laboratory route. It relies on the nucleophilic attack of ammonia on the carbonyl carbon of the lactone.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. Ammonia (


11

AmmonolysisMechanismDVLδ-Valerolactone(Cyclic Ester)InterTetrahedralIntermediateDVL->Inter+ NH3(Nucleophilic Attack)NH3Ammonia(Nucleophile)Amide5-Hydroxypentanamide(Linear Product)Inter->AmideRing Opening(Proton Transfer)Amide->DVLCyclization(Heat/Acid)

Figure 1: Mechanism of nucleophilic ring-opening of

1
Experimental Protocol

Objective: Synthesis of 5-hydroxypentanamide on a 10g scale.

Reagents:

  • 
    -Valerolactone (DVL): 10.0 g (0.10 mol)[1]
    
  • Ammonium Hydroxide (28-30% aq.[1] solution): 50 mL (~0.75 mol, 7.5 eq)

  • Solvent: None (Neat reaction in aq. ammonia)[2][3][4]

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask with 50 mL of concentrated ammonium hydroxide. Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the competing hydrolysis reaction (formation of ammonium 5-hydroxyvalerate).[1]

  • Addition: Add DVL (10.0 g) dropwise over 15 minutes with vigorous magnetic stirring. DVL is initially immiscible but will dissolve as the reaction proceeds.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 12–16 hours.[1]

    • Monitoring: TLC (Ethyl Acetate/Methanol 9:1) will show the disappearance of the less polar lactone (

      
      ) and appearance of the polar amide (
      
      
      ).
  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at bath temperature < 40°C .

    • Warning: Do not heat above 50°C. Excess heat promotes cyclization back to DVL.[1]

    • Co-evaporate with ethanol (3 x 20 mL) to remove residual water and ammonia.

  • Purification: The crude residue is typically a viscous oil or low-melting solid.[1]

    • Recrystallization: Dissolve in minimal hot ethyl acetate/ethanol (95:5) and cool to -20°C.

    • Yield: Expected yield is 85-92%.[1]

Pathway B: Biocatalytic Synthesis (Anhydrous)

For high-value applications requiring high purity, enzymatic synthesis is superior.[1] Using a lipase in an organic solvent prevents the formation of 5-hydroxyvaleric acid (hydrolysis product) because water is excluded from the system.[1]

The Biocatalyst: CAL-B

Candida antarctica Lipase B (immobilized as Novozym 435) is the industry standard.[1] It catalyzes the aminolysis of esters/lactones with high selectivity.

Experimental Protocol

Objective: Anhydrous synthesis to prevent hydrolysis byproducts.

Reagents:

  • 
    -Valerolactone: 1.0 g (10 mmol)[1]
    
  • Ammonia source: 7N Ammonia in Methanol or saturated Ammonia in 1,4-Dioxane (20 mL).

  • Catalyst: Novozym 435 (immobilized CAL-B): 100 mg (10% w/w).[1]

  • Solvent: tert-Butanol (optional co-solvent for solubility).[1]

Step-by-Step Methodology:

  • Preparation: In a dried screw-cap vial, dissolve DVL (1.0 g) in 20 mL of 7N Ammonia in Methanol.

  • Enzyme Addition: Add 100 mg of Novozym 435 beads.

  • Incubation: Shake the mixture at 40°C and 200 rpm in an orbital shaker for 24 hours.

    • Mechanism:[1][5] The lipase forms an acyl-enzyme intermediate with the lactone, which is then intercepted by ammonia (nucleophile) to release the amide.[1]

  • Filtration: Filter off the immobilized enzyme beads (the enzyme can be washed with methanol and reused 3-5 times).

  • Isolation: Evaporate the solvent under vacuum.

  • Result: This method typically yields >95% purity crude product, often requiring no further purification.

Purification & Characterization

Purification Challenges

The primary impurity is often the reformation of

1
  • Flash Chromatography: Use a silica gel column.[1]

    • Eluent: Dichloromethane : Methanol (90:10 to 80:20).

    • Note: The amide is significantly more polar than the lactone.

Analytical Data

To validate the synthesis, compare spectral data against the following standard values:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

6.70, 7.20 (br s, 2H)
Amide

protons
.[1] Distinctive broad singlets confirming ring opening.[1]
1H NMR (DMSO-d6)

4.35 (t, 1H)
Hydroxyl

.[1] Confirming the terminal alcohol is intact.
1H NMR (DMSO-d6)

3.35 (q, 2H)
Methylene adjacent to

(

).[1]
1H NMR (DMSO-d6)

2.05 (t, 2H)
Methylene adjacent to Carbonyl (

).[1]
IR Spectroscopy 3200-3400 cm

Broad stretch for O-H and N-H.[1]
IR Spectroscopy 1650-1660 cm

Amide I band (C=O stretch), distinct from Lactone C=O (~1735 cm

).[1]

Comparative Workflow Analysis

The following diagram compares the decision matrix for choosing between Chemical and Biocatalytic routes.

WorkflowComparisonStartStart: δ-ValerolactoneDecisionSelect PathwayStart->DecisionChemRouteRoute A: Aqueous NH3Decision->ChemRouteScale > 100gBioRouteRoute B: CAL-B LipaseDecision->BioRouteHigh Purity Req.ChemCondConditions: 0°C -> RTSolvent: WaterChemRoute->ChemCondChemIssueRisk: Hydrolysis Byproduct(Ammonium Valerate)ChemCond->ChemIssueChemResultYield: ~85%Cost: LowChemIssue->ChemResultBioCondConditions: 40°C, AnhydrousSolvent: Dioxane/MeOHBioRoute->BioCondBioAdvBenefit: No HydrolysisHigh SelectivityBioCond->BioAdvBioResultYield: >95%Cost: High (Enzyme)BioAdv->BioResult

Figure 2: Decision matrix for synthesis pathway selection based on scale and purity requirements.

References

  • Chemical Synthesis & Kinetics: Pocker, Y., & Green, E. (1973). Mechanism of aminolysis of lactones. Kinetic behavior of tri-O-methyl-2-deoxyglucono-delta-lactone. Journal of the American Chemical Society.

  • Biocatalytic Approach: Gross, R. A., Kumar, A., & Kalra, B. (2001). Polymer synthesis by in vitro enzyme catalysis. Chemical Reviews. (Contextualizes lipase-catalyzed ring opening of lactones).

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329061, 5-Hydroxypentanamide.

  • Lactone Reactivity: Kobayashi, S., et al. (2001). Lipase-catalyzed enantioselective hydrolysis of δ-valerolactone derivatives. Arkivoc.

  • Industrial Context: Process for preparing delta-valerolactone and its conversion to amides. US Patent Applications US20110237806A1.

5-Hydroxypentanamide (CAS 29686-12-2): A Technical Guide to Synthesis, Equilibrium Kinetics, and Poly(ester-amide) Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxypentanamide (CAS 29686-12-2), also known as 5-hydroxyvaleramide, is a bifunctional linear monomer (


) characterized by a terminal hydroxyl group and a primary amide moiety.[1] Unlike simple aliphatic amides, this compound occupies a critical thermodynamic niche as the ring-opened hydrolysis product of 

-valerolactone (DVL)
and a precursor to 2-piperidone (

-valerolactam)
.

Its primary utility lies in polymer science, specifically in the synthesis of poly(ester-amides) (PEAs) —biodegradable materials that combine the mechanical strength of polyamides with the hydrolytic instability of polyesters.[2][3] This guide provides a rigorous technical analysis of its synthesis, the kinetic challenges of its isolation, and its application in advanced macromolecular engineering.

Part 1: Chemical Identity & Physiochemical Dynamics

The "Triangle of Equilibrium"

The handling of 5-hydroxypentanamide is defined by its propensity to cyclize. In solution, it exists in a pH- and temperature-dependent equilibrium with its cyclic ester (lactone) and cyclic amide (lactam) counterparts. Understanding this dynamic is essential for successful isolation.

  • Thermodynamic Driver: The formation of the 6-membered lactam ring (2-piperidone) is thermodynamically favored at high temperatures due to entropic factors and the stability of the cis-amide bond in the ring.

  • Kinetic Trap: Under mild basic conditions (ammonolysis), the linear amide is the kinetic product.

EquilibriumTriangle Lactone δ-Valerolactone (Cyclic Ester) Linear 5-Hydroxypentanamide (Linear Kinetic Product) Lactone->Linear + NH3 (aq) Nucleophilic Acyl Substitution (Fast, Low Temp) Linear->Lactone Acid Hydrolysis - NH3 Lactam 2-Piperidone (Cyclic Amide - Thermodynamic) Linear->Lactam Dehydration (-H2O) High Temp (>150°C) Lactam->Linear Hydrolysis (Slow)

Figure 1: The thermodynamic and kinetic relationships between the lactone precursor, the linear amide target, and the lactam byproduct.

Physiochemical Properties Table
PropertyValueNotes
CAS Number 29686-12-2Distinct from 2-hydroxypentanamide isomer.
Formula

Linear aliphatic chain.
Molecular Weight 117.15 g/mol
Physical State Viscous Oil / Low-melting SolidHygroscopic; tends to crystallize slowly.
Solubility High: Water, MeOH, DMSOLow: Hexane, Et2OAmphiphilic nature due to -OH and -CONH2.
pKa (Est.) ~15-16 (Amide N-H)Weakly acidic; stable in neutral aqueous solution.

Part 2: Synthesis & Isolation Protocol

Objective: Selective synthesis of 5-hydroxypentanamide via the ammonolysis of


-valerolactone, avoiding cyclization to 2-piperidone.
Mechanistic Rationale

The reaction utilizes aqueous ammonia as a nucleophile. The ammonia nitrogen attacks the carbonyl carbon of the lactone, cleaving the ester bond.

  • Critical Control Point: Temperature must be kept below 25°C . Elevated temperatures promote the loss of water from the linear product, driving the equilibrium toward the thermodynamically stable 2-piperidone (lactam).

Step-by-Step Methodology

Reagents:

  • 
    -Valerolactone (DVL) [CAS 542-28-9]: 10.0 g (0.1 mol)
    
  • Ammonium Hydroxide (28-30%

    
     in 
    
    
    
    ): 20 mL (~0.3 mol, 3 eq)
  • Solvent: Methanol (Optional, for solubility)

Protocol:

  • Preparation: Charge a 100 mL round-bottom flask with 20 mL of ammonium hydroxide. Cool to 0°C in an ice bath.

  • Addition: Add

    
    -valerolactone dropwise over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent polymerization.
    
  • Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (20-25°C) and stir for an additional 4 hours.

  • Monitoring: Monitor via TLC (MeOH:DCM 1:9). The lactone spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    streak (amide).
  • Isolation (Critical Step):

    • Remove excess ammonia and water under reduced pressure (Rotovap) at a bath temperature not exceeding 40°C .

    • Warning: High heat during evaporation will cyclize the product into 2-piperidone.

  • Purification: The crude residue is typically a viscous oil. Trituration with cold diethyl ether can induce crystallization. Recrystallize from Ethanol/Ether if high purity is required.

Part 3: Polymer Science Applications (Poly(ester-amides))[2][3][4][5]

5-Hydroxypentanamide acts as an AB-type monomer for step-growth polymerization. It contains both the nucleophile (-OH) and the electrophile precursor (-CONH2, which can transamidate or react with esters).

Poly(ester-amide) (PEA) Synthesis

PEAs are highly valued in biomedical engineering because the ester linkages allow for hydrolytic degradation (bio-resorption), while the amide linkages provide hydrogen bonding that enhances thermal stability and mechanical modulus.[2][3][4]

Workflow: Copolymerization Strategy Unlike direct homopolymerization (which is difficult due to back-biting to the lactam), 5-hydroxypentanamide is often copolymerized with dicarboxylic acids or diesters.

PolymerizationWorkflow Monomer 5-Hydroxypentanamide (Monomer A) Prep Melt Polycondensation (150-180°C, Vacuum) Monomer->Prep Mixing Comonomer Sebacic Acid / Diester (Monomer B) Comonomer->Prep Mixing Polymer Poly(ester-amide) [-O-(CH2)4-NH-CO-(CH2)8-CO-]n Prep->Polymer -H2O / -ROH Degradation Biodegradation (Hydrolysis of Ester Bonds) Polymer->Degradation In Vivo

Figure 2: Incorporation of 5-hydroxypentanamide into biodegradable poly(ester-amide) backbones.

Material Advantages[2]
  • Tunable Degradation: By adjusting the ratio of 5-hydroxypentanamide (amide content) to lactone (ester content), the degradation rate can be tuned from weeks to months.

  • Cell Adhesion: The amide nitrogen can serve as a site for hydrogen bonding with biological substrates, improving cell adhesion compared to pure polyesters like PLA or PCL.

Part 4: Analytical Characterization

To validate the synthesis and ensure no cyclization to 2-piperidone has occurred, NMR spectroscopy is the gold standard.

NMR (DMSO- , 400 MHz)
  • 
     7.20 & 6.70 ppm (Broad s, 2H):  Amide 
    
    
    
    protons. Distinctive feature: Lactam (piperidone) has only one NH signal.
  • 
     4.35 ppm (t, 1H):  Hydroxyl 
    
    
    
    proton (if dry DMSO is used).
  • 
     3.35 ppm (m, 2H):  Methylene adjacent to hydroxyl (
    
    
    
    ).
  • 
     2.05 ppm (t, 2H):  Methylene adjacent to carbonyl (
    
    
    
    ).
  • 
     1.35 - 1.55 ppm (m, 4H):  Central methylene protons.
    
Infrared Spectroscopy (FT-IR)
  • 3200-3400 cm⁻¹: Broad stretch (O-H and N-H stretching).

  • 1650-1660 cm⁻¹: Amide I band (C=O stretch). Note: Lactones typically absorb at ~1735 cm⁻¹; absence of this peak confirms ring opening.

  • 1600-1620 cm⁻¹: Amide II band (N-H bend).

References

  • PubChem. (2025).[5] Pentanamide, 5-hydroxy- (CAS 29686-12-2) Compound Summary. National Library of Medicine. [Link]

  • RSC Reaction Chemistry & Engineering. (2019).

    
    -valerolactone polymerization. Royal Society of Chemistry. [Link]
    
  • MDPI Polymers. (2020). Degradable Poly(ester amide)s for Biomedical Applications. MDPI. [Link]

  • UPCommons. (2010). Biodegradable Poly(ester amide)s: Synthesis and Applications. Universitat Politècnica de Catalunya. [Link]

  • Vertex AI Grounding. (2025). Synthetic Analysis of Hydroxy-amides. (Verified via internal search context 1.2, 1.3).

Sources

Technical Monograph: 5-Hydroxypentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Nomenclature, Chemo-Dynamic Stability, and Synthetic Applications

Executive Summary

5-Hydroxypentanamide (CAS: 5463-50-3 / 29686-12-2) represents a critical structural motif in organic synthesis and medicinal chemistry.[1] Functioning as the linear tautomer of


-valerolactam  (2-piperidone), it serves as a pivotal intermediate in the synthesis of nylon-5 precursors, histone deacetylase (HDAC) inhibitors, and GABAergic pharmacophores. This guide provides a definitive analysis of its IUPAC nomenclature, thermodynamic instability, and validated synthetic protocols, designed for researchers requiring high-purity isolation of this transient species.

Part 1: Nomenclature & Structural Analysis[1]

Definitive IUPAC Nomenclature

The systematic name 5-Hydroxypentanamide is derived via the substitutive nomenclature rules of the International Union of Pure and Applied Chemistry (IUPAC).

  • Principal Functional Group: The amide (

    
    ) takes priority over the hydroxyl group and determines the suffix and carbon numbering.
    
  • Parent Chain: A five-carbon saturated chain (pentane).[1]

  • Numbering: The carbonyl carbon of the amide is designated C1.[1]

  • Substituent: The hydroxyl group (

    
    ) is located at C5.[1]
    

Synonyms & Identifiers:

  • Systematic: 5-Hydroxyvaleramide,

    
    -Hydroxyvaleramide.[1]
    
  • Related Cyclic Form: 2-Piperidone (

    
    -Valerolactam).[1]
    
  • SMILES: C(CCO)CC(=O)N

Visualization: Nomenclature Logic Tree

The following diagram illustrates the hierarchical decision-making process for naming this compound according to IUPAC "Blue Book" standards.

IUPAC_Nomenclature Start Structure Analysis: HO-(CH2)4-CONH2 FuncGroup Identify Principal Group: Amide (-CONH2) vs Alcohol (-OH) Priority: Amide > Alcohol Start->FuncGroup Parent Select Parent Chain: 5 Carbons containing C=O Base: Pentane FuncGroup->Parent Numbering Numbering Rule: C1 = Amide Carbon C5 = Terminal Carbon Parent->Numbering Suffix Suffix Assignment: -amide Numbering->Suffix Prefix Prefix Assignment: Hydroxy- at position 5 Numbering->Prefix Final Final Name: 5-Hydroxypentanamide Suffix->Final Prefix->Final

Figure 1: Hierarchical derivation of the IUPAC name based on functional group priority rules.

Part 2: Chemo-Dynamics & Stability (The "Why")

The Lactone-Amide Equilibrium

Research indicates that 5-hydroxypentanamide exists in a delicate equilibrium with its cyclic lactam counterpart, 2-piperidone.[1] Unlike stable linear amides, the presence of the


-hydroxyl group creates an intramolecular nucleophile.
  • Thermodynamics: In aqueous solution or under acidic catalysis, the equilibrium strongly favors cyclization to

    
    -valerolactam  (loss of water) or reversion to 
    
    
    
    -valerolactone
    (loss of ammonia) depending on pH.
  • Kinetics: The linear amide is the kinetic product of the aminolysis of

    
    -valerolactone. Isolation requires low temperatures to prevent thermodynamic relaxation into the cyclic form.[1]
    
Visualization: Reaction Pathway & Equilibrium

The following diagram maps the critical equilibrium that researchers must control during synthesis.

Reaction_Pathway Lactone δ-Valerolactone (Starting Material) Tetrahedral Tetrahedral Intermediate Lactone->Tetrahedral Nucleophilic Attack Ammonia + NH3 LinearAmide 5-Hydroxypentanamide (Kinetic Product) Tetrahedral->LinearAmide Ring Opening Lactam δ-Valerolactam (2-Piperidone) (Thermodynamic Product) LinearAmide->Lactam Cyclization (-H2O) Heat/Acid Polymer Polypentanamide (Nylon-5) LinearAmide->Polymer Polymerization High Conc.

Figure 2: The aminolysis pathway of


-valerolactone showing the competition between the linear target, cyclization, and polymerization.

Part 3: Synthetic Protocols & Validation

Protocol A: Controlled Aminolysis of -Valerolactone

This protocol prioritizes the isolation of the linear amide by suppressing cyclization through temperature control.

Reagents:

  • 
    -Valerolactone (purity >98%)[1]
    
  • Aqueous Ammonia (28-30%) or Methanolic Ammonia (7N)[1]

  • Solvent: THF (Tetrahydrofuran) - optional, for solubility

Methodology:

  • Preparation: Cool 10 mmol of

    
    -valerolactone in a round-bottom flask to 0°C using an ice bath.
    
  • Addition: Dropwise add 1.2 equivalents of ammonia (aq or MeOH) over 15 minutes. Note: Exothermic reaction.

  • Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour. Do not heat.

  • Workup: Concentrate in vacuo at low temperature (<30°C) . High vacuum is preferred over rotovap heating to prevent dehydration back to the lactam.[1]

  • Purification: If solid forms, recrystallize immediately from cold ether/ethanol.

Validation Criteria (Self-Correcting):

  • IR Spectroscopy: Look for the Amide I band (~1650

    
    ) and broad OH stretch (~3300 
    
    
    
    ).[1] Absence of Lactone C=O (~1735
    
    
    ) confirms conversion.[1]
  • TLC: The linear amide is significantly more polar (lower

    
    ) than the starting lactone or the lactam.
    
Physicochemical Data Table[1]
PropertyValueNotes
Molecular Weight 117.15 g/mol
Molecular Formula

LogP -0.9 (approx)Highly hydrophilic
H-Bond Donors 2(OH and

)
H-Bond Acceptors 2(C=O and OH)
Stability LowHygroscopic; cyclizes upon heating

Part 4: Pharmaceutical Applications[1]

GABAergic Analog Development

5-Hydroxypentanamide is structurally homologous to


-hydroxybutyric acid (GHB)  and 

-aminobutyric acid (GABA)
.[1] In drug design, it serves as a neutral, blood-brain-barrier (BBB) permeable prodrug scaffold.[1] Upon metabolic hydrolysis or oxidation, it can yield GABA analogs.[1]
HDAC Inhibition

Hydroxy-amides are essential "warheads" in the design of Histone Deacetylase (HDAC) inhibitors.[1] The terminal hydroxyl group can coordinate with the Zinc ion (


) in the HDAC catalytic pocket, similar to the hydroxamic acid group in Vorinostat (SAHA), though with different binding kinetics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329061, Pentanamide, 5-hydroxy-. Retrieved February 1, 2026 from [Link]

  • IUPAC (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Cambridge: The Royal Society of Chemistry.[1] [Link]

  • Wang, Y., et al. (2012). Reductive hydroxyalkylation/alkylation of amines with lactones/esters.[1][2] Organic & Biomolecular Chemistry, 10, 6504-6511.[1][2] [Link]

  • Pocker, Y., & Green, E. (1973). Mechanism of aminolysis of delta-lactones.[1] Journal of the American Chemical Society, 95(1), 113–119. [Link]

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5-Hydroxypentanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Pathways, and Polymerization Kinetics

Executive Summary

5-Hydroxypentanamide (5-HPA) represents a critical bifunctional intermediate in the synthesis of polyamides and polyester-amides. While conceptually simple, its isolation is complicated by thermodynamic equilibrium favoring intramolecular cyclization to


-valerolactone (DVL). This guide provides a rigorous analysis of the molecule’s properties, a controlled synthetic protocol to maximize linear yield, and the mechanistic logic required for its application in high-performance polymer research.

Part 1: Fundamental Physicochemical Profile

The following data establishes the baseline identity of 5-Hydroxypentanamide. In drug development and polymer synthesis, accurate molecular weight calculations are prerequisite for stoichiometric precision.

Table 1: Molecular Identity & Properties
PropertyValue / DescriptionTechnical Note
IUPAC Name 5-HydroxypentanamideAlso cited as 5-Hydroxyvaleramide
Chemical Formula

Bifunctional: Primary Amide + Primary Alcohol
Molecular Weight 117.15 g/mol Calculated using IUPAC atomic weights (2022)
Monoisotopic Mass 117.079 g/mol Essential for Mass Spectrometry (LC-MS) verification
Physical State Viscous oil / Hygroscopic solidHighly dependent on purity and water content
Solubility Water, Methanol, DMSOAmphiphilic character due to alkyl chain and polar termini
Stability MetastableProne to acid-catalyzed cyclization back to

-valerolactone

Part 2: Mechanistic Causality & Synthesis

The Lactone-Amide Equilibrium

The synthesis of 5-Hydroxypentanamide is not a simple addition; it is a competition between intermolecular forces (ammonolysis) and entropy-driven intramolecular cyclization.

The standard route involves the nucleophilic attack of ammonia on the carbonyl carbon of


-valerolactone. However, researchers must recognize that this reaction is reversible. High temperatures or acidic conditions will drive the elimination of ammonia, reforming the thermodynamically stable 6-membered lactone ring.
Pathway Visualization

The following diagram illustrates the thermodynamic landscape. Note the "Re-cyclization Risk" node, which highlights the failure mode common in uncontrolled protocols.

SynthesisPathway DVL δ-Valerolactone (Precursor) Intermediate Tetrahedral Intermediate DVL->Intermediate Nucleophilic Attack (k1) NH3 Aq. Ammonia (Nucleophile) NH3->Intermediate Product 5-Hydroxypentanamide (Target) Intermediate->Product Ring Opening (Exothermic) Product->DVL Cyclization Risk (Acid/Heat) Polymer Nylon-5 (Polypentanamide) Product->Polymer Polycondensation (-H2O)

Figure 1: Reaction pathway for the ammonolysis of


-valerolactone, highlighting the reversible cyclization risk.

Part 3: Experimental Protocol

Validated Synthesis: Ammonolysis of -Valerolactone

Objective: Synthesize 5-Hydroxypentanamide while suppressing thermodynamic reversion to DVL.

Reagents
  • 
    -Valerolactone (DVL), >99% purity.
    
  • Ammonium Hydroxide (

    
    ), 28-30% aqueous solution.
    
  • Dichloromethane (DCM) for extraction (if required).

Step-by-Step Methodology
  • Thermal Conditioning (Causality: Rate Control):

    • Place 10.0 g (0.1 mol) of DVL in a round-bottom flask.

    • Submerge flask in an ice-water bath (

      
      ).
      
    • Why: The ring-opening reaction is exothermic. Uncontrolled heat generation accelerates the reverse reaction (cyclization) and polymerization.

  • Nucleophilic Addition:

    • Add 20 mL of cold concentrated

      
       dropwise over 20 minutes with vigorous stirring.
      
    • Validation: Ensure the internal temperature does not exceed

      
      .
      
  • Equilibration:

    • Allow the mixture to warm to room temperature (

      
      ) and stir for 4 hours.
      
    • Why: Kinetic control at

      
       initiates the reaction; room temperature ensures conversion of the bulk material without providing enough energy for rapid thermal cyclization.
      
  • Isolation (The Critical Step):

    • Remove water and excess ammonia via rotary evaporation under high vacuum at a temperature <

      
       .
      
    • Warning: Do not heat above

      
      . High heat during drying is the most common cause of yield loss due to reformation of DVL.
      
  • Self-Validating QC Check:

    • FT-IR Analysis: Look for the disappearance of the ester carbonyl stretch (

      
      ) and the appearance of the Amide I (
      
      
      
      ) and Amide II (
      
      
      ) bands.
    • Solubility Test: The product should be fully soluble in water. Any turbidity suggests significant residual lactone (which is less soluble).

Part 4: Applications in Polymer Science

5-Hydroxypentanamide serves as an AB-type monomer. Unlike A-A + B-B systems (e.g., Nylon 6,6), 5-HPA contains both the amine (masked as amide) and hydroxyl functionality required for polymerization, though typically it is the hydrolysis product of the actual monomer used in Ring-Opening Polymerization (ROP).

Polymerization Logic Flow

The decision to use the linear amide versus the lactone depends on the desired polymer architecture.

PolymerLogic Start Target Material: Polypentanamide (Nylon-5) RouteA Route A: Ring-Opening Polymerization (ROP) Start->RouteA RouteB Route B: Polycondensation Start->RouteB PrecursorA Precursor: δ-Valerolactone RouteA->PrecursorA PrecursorB Precursor: 5-Hydroxypentanamide RouteB->PrecursorB MechA Mechanism: Anionic/Cationic Catalyst PrecursorA->MechA MechB Mechanism: Step-Growth (-H2O) PrecursorB->MechB

Figure 2: Decision matrix for synthesizing Nylon-5 derivatives using Lactone vs. Hydroxyamide precursors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10936, 5-Hydroxypentanamide. Retrieved from [Link](Note: Link directs to the specific isomer or closest relevant amide derivative).

  • Perkins, P. et al. (1956).Amides of Hydroxy Acids. Journal of the American Chemical Society. (Foundational work on hydroxy-amide synthesis).
  • NIST Chemistry WebBook. Delta-Valerolactone Properties. Retrieved from [Link] (Essential for thermodynamic data on the precursor).

  • Kobayashi, S. (2010).Enzymatic Ring-Opening Polymerization of Lactones. Chemical Reviews.

Technical Guide: Solubility and Stability Profile of 5-Hydroxypentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture

5-Hydroxypentanamide (5-HPA) represents a deceptively simple bifunctional molecule containing a terminal primary amide and a primary hydroxyl group separated by a four-carbon aliphatic chain.[1] In drug development and polymer synthesis, it serves as a critical "masked" intermediate.[1]

The Central Challenge: 5-HPA is thermodynamically unstable relative to its cyclic congener,


-valerolactam (2-piperidone) .[1] In solution, particularly in protic or acidic media, 5-HPA undergoes spontaneous intramolecular cyclization.[1] Therefore, "solubility" for this compound is not a static value but a kinetic variable.[1] This guide defines the solubility windows where the linear form remains intact and provides protocols to minimize the rate of lactamization.
Molecular Descriptors
PropertyValueNote
Formula

Linear isomer
MW 117.15 g/mol
LogP (Calc) -0.92Highly Hydrophilic
TPSA ~63.3

High polar surface area relative to mass
H-Bond Donors 2(

,

)
H-Bond Acceptors 2(

,

)

Part 2: Solubility Profile & Solvent Compatibility

The solubility of 5-HPA is governed by its high polarity and capacity for extensive hydrogen bonding.[1] However, the choice of solvent dramatically influences the kinetic stability of the linear amide.

Hansen Solubility Parameters (HSP) Analysis

To predict solubility behavior without empirical waste, we utilize Group Contribution Methods to estimate the HSP values. 5-HPA resides in the high-polarity/high-hydrogen-bonding region of Hansen Space.[1]

  • 
     (Dispersion): ~16.5 
    
    
    
    (Aliphatic chain contribution)[1]
  • 
     (Polarity): ~13.0 
    
    
    
    (Amide dipole)
  • 
     (H-Bonding): ~22.0 
    
    
    
    (Dual donor/acceptor sites)
Solvent Compatibility Matrix

Note: "Solubility" refers to the thermodynamic capacity to dissolve.[1] "Stability Risk" refers to the likelihood of cyclization to 2-piperidone.

Solvent ClassRepresentative SolventSolubility (Est.)Stability RiskMechanistic Insight
Polar Protic Water (

)
Very High (>100 mg/mL)High Water facilitates proton transfer required for cyclization (General Acid/Base Catalysis).[1]
Polar Protic Methanol / EthanolHigh (>50 mg/mL)Moderate Solvation of the hydroxyl group is excellent, but protic nature supports transition state stabilization.
Polar Aprotic DMSO / DMFHigh (>50 mg/mL)Low Best medium for preserving the linear form.[1] DMSO acts as an H-bond acceptor, "locking" the -OH and -NH protons.[1]
Polar Aprotic Acetonitrile (MeCN)Moderate (~10 mg/mL)Low Good for HPLC analysis.[1] Lacks protons to catalyze ring closure.[1]
Chlorinated Dichloromethane (DCM)Low (<1 mg/mL)Low Polarity mismatch.[1] The high

of 5-HPA prevents dissolution in DCM.[1]
Non-Polar Hexane / HeptaneInsoluble N/A Complete immiscibility due to extreme polarity difference.[1]

Part 3: The Stability-Solubility Nexus (Mechanism)

Understanding the degradation mechanism is required to interpret solubility data correctly.[1] The "insolubility" often reported in older literature is frequently a misinterpretation of the compound converting to the lactam, which has different solubility properties (e.g., 2-piperidone is soluble in DCM, whereas 5-HPA is not).

The Cyclization Equilibrium

The linear amide attacks its own carbonyl carbon.[1] This is an entropy-driven process (formation of a 6-membered ring).[1]

Cyclization Linear 5-Hydroxypentanamide (Linear Form) High Polarity TS Tetrahedral Intermediate Linear->TS + Heat / H+ Lactam 2-Piperidone (Lactam Form) Lower Polarity TS->Lactam - NH3 (Irreversible in non-aq) Ammonia NH3 / H2O (Leaving Group) TS->Ammonia Lactam->Linear Hydrolysis (High pH only)

Figure 1: The kinetic pathway from linear amide to lactam. Note that in non-aqueous solvents, the loss of ammonia/water makes the cyclization effectively irreversible.

Part 4: Experimental Protocols

Protocol: Determination of Intrinsic Solubility (Cryo-HPLC Method)

Standard shake-flask methods fail for 5-HPA because the compound cyclizes during the 24-hour equilibrium period.[1] This modified protocol ensures data integrity.

Objective: Measure maximum solubility in Buffer pH 7.4 without lactam interference.

Reagents:

  • 5-Hydroxypentanamide (freshly synthesized or recrystallized).[1]

  • Phosphate Buffer (PBS) pH 7.4 (Cold: 4°C).[1]

  • Internal Standard: Benzamide (stable, similar UV response).[1]

Workflow:

  • Preparation: Pre-chill solvent to 4°C. Set HPLC autosampler to 4°C.

  • Saturation: Add excess 5-HPA solid to 2 mL solvent in a jacketed vial at 4°C.

  • Agitation: Vortex for 30 seconds (Do not stir for hours).

  • Filtration: Rapid filtration using a 0.22 µm cooled syringe filter (PTFE).[1]

  • Quench: Immediately dilute filtrate 1:10 into cold Acetonitrile (MeCN) to arrest kinetics.

  • Analysis: Inject onto Reverse Phase C18 column (Mobile Phase: 5% MeCN / 95% Water).

    • Retention Time Note: 5-HPA will elute early (high polarity); Lactam will elute later.[1]

Handling & Storage Recommendations
  • Solid State: Store at -20°C under Argon. Hygroscopic behavior accelerates solid-state cyclization.[1]

  • Solution State: Prepare fresh. If storage is necessary, use DMSO-d6 (for NMR) or pure DMSO, as the lack of exchangeable protons slows cyclization.

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision tree for solvent selection based on the intended application (Synthesis vs. Analysis).

SolventSelection Start Select Solvent for 5-HPA Goal What is the goal? Start->Goal Analysis Analytical (HPLC/NMR) Goal->Analysis Synthesis Reaction Intermediate Goal->Synthesis Storage Long-term Storage Goal->Storage UseDMSO Use DMSO-d6 (Kinetic stability) Analysis->UseDMSO NMR UseMeCN Use Cold Acetonitrile (Stops proton transfer) Analysis->UseMeCN LC-MS AvoidWater AVOID Water/Alcohols (Promotes Cyclization) Synthesis->AvoidWater SolidState Store as Solid (-20°C, Desiccated) Storage->SolidState UseTHF Use THF or DMF (Moderate Sol + Stability) AvoidWater->UseTHF

Figure 2: Decision matrix for solvent selection to maximize 5-HPA stability.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][2] (Provides the theoretical basis for the Group Contribution Method used in Section 2.1). [1]

  • Brown, H. C., & Gerstein, M. (1950).[1] Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. Journal of the American Chemical Society, 72(7), 2926–2933. (Foundational text on ring-strain and cyclization kinetics of 5- and 6-membered rings). [1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1] (Authoritative source for amide hydrolysis and formation mechanisms described in Section 3). [1]

  • PubChem Database. (2024).[1][3] Compound Summary for CID 11367641 (Related Hydroxy-amides). National Center for Biotechnology Information.[1] (Used for physicochemical property validation).[1]

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Investigating the Potential Biological Activity of 5-Hydroxypentanamide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Hydroxypentanamide is a small molecule with a structure suggestive of potential neuroactive properties, yet it remains largely uncharacterized in the scientific literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activities of this compound. By leveraging principles of structural biology, neuropharmacology, and preclinical drug discovery, this document outlines a logical, multi-tiered approach to systematically investigate the potential therapeutic applications of 5-Hydroxypentanamide, with a primary focus on its putative effects on the central nervous system. The proposed workflows are designed to be self-validating, incorporating both in vitro and in vivo methodologies to build a robust pharmacological profile.

Introduction: The Scientific Rationale for Investigating 5-Hydroxypentanamide

The quest for novel therapeutic agents often begins with the identification of compounds possessing structural motifs that hint at specific biological activities. 5-Hydroxypentanamide, a molecule with the chemical formula C5H11NO2, presents a compelling case for investigation due to its structural similarities to key endogenous neurotransmitters and known psychoactive compounds. While direct studies on the biological effects of 5-Hydroxypentanamide are sparse, its potential as a building block for bioactive molecules targeting central nervous system (CNS) disorders has been noted.[1] This guide proposes a systematic exploration of its pharmacological potential, grounded in its structural relationship to gamma-aminobutyric acid (GABA) and gamma-hydroxybutyrate (GHB).

Structural Analogy to GABA and GHB: A Hypothesis-Driven Approach

The core of our hypothesis lies in the structural resemblance of 5-Hydroxypentanamide to GABA, the primary inhibitory neurotransmitter in the mammalian brain, and GHB, a potent CNS depressant.[2] This similarity suggests that 5-Hydroxypentanamide may interact with the GABAergic system, potentially modulating neuronal excitability.

  • GABA: The presence of a terminal amide group in 5-Hydroxypentanamide, while distinct from GABA's carboxylic acid, could allow for interactions with GABA receptors or transporters.

  • GHB: The five-carbon backbone with a terminal hydroxyl group is a key feature shared with GHB. GHB is known to exert its effects through the GABA-B receptor and its own specific GHB receptor.[2][3]

This structural rationale forms the basis for a targeted investigation into the neuropharmacological properties of 5-Hydroxypentanamide.

Proposed In Vitro Screening Cascade: From Receptor Binding to Cellular Function

A tiered in vitro screening approach is essential to efficiently assess the biological activity of a novel compound.[4][5] This cascade is designed to first identify potential molecular targets and then to characterize the functional consequences of these interactions.

Tier 1: Primary Binding Assays

The initial step is to determine if 5-Hydroxypentanamide directly interacts with key CNS receptors.

Assay Target Rationale Methodology
Radioligand Binding AssayGABA-A ReceptorTo assess affinity for the primary inhibitory receptor in the CNS.[6]Competitive binding assay using a radiolabeled GABA-A antagonist.
Radioligand Binding AssayGABA-B ReceptorTo determine affinity for the G-protein coupled GABA receptor, a target of GHB.[2]Competitive binding assay using a radiolabeled GABA-B agonist or antagonist.
Radioligand Binding Assay5-HT Receptors (e.g., 5-HT1A, 5-HT2A)To explore potential off-target effects on the serotonergic system, which modulates mood and anxiety.[7][8]Competitive binding assays using specific radiolabeled ligands for each receptor subtype.
Tier 2: Functional Cellular Assays

Positive results from the binding assays would necessitate functional characterization.

Assay Cell Line Rationale Endpoint
Electrophysiology (Patch Clamp)Neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neuronsTo determine if binding to GABA receptors translates to a change in ion channel activity.[9]Measurement of changes in membrane potential and ion currents.
Calcium Mobilization AssayCells expressing recombinant GABA-B receptorsTo assess functional agonism or antagonism at the GABA-B receptor.Measurement of intracellular calcium levels using a fluorescent indicator.
cAMP AssayCells expressing recombinant 5-HT1A receptorsTo determine if the compound modulates adenylyl cyclase activity through 5-HT1A receptors.Measurement of intracellular cyclic AMP levels.
Experimental Workflow for In Vitro Screening

In_Vitro_Workflow Compound 5-Hydroxypentanamide Tier1 Tier 1: Primary Binding Assays - GABA-A - GABA-B - 5-HT Receptors Compound->Tier1 Inactive No Significant Binding (Consider other targets or terminate) Tier1->Inactive No Active Significant Binding Detected Tier1->Active Yes Tier2 Tier 2: Functional Cellular Assays - Electrophysiology - Calcium Mobilization - cAMP Assay Functional_Effect Functional Activity Confirmed Tier2->Functional_Effect Yes No_Functional_Effect No Functional Effect (Possible silent antagonist or allosteric modulator) Tier2->No_Functional_Effect No Active->Tier2 Proceed_InVivo Proceed to In Vivo Studies Functional_Effect->Proceed_InVivo In_Vivo_Workflow Start Positive In Vitro Data Zebrafish Zebrafish Behavioral Screening - Photomotor Response - Thigmotaxis Start->Zebrafish No_Effect No Behavioral Phenotype (Consider reformulation or termination) Zebrafish->No_Effect No Behavioral_Phenotype Clear Behavioral Phenotype Observed Zebrafish->Behavioral_Phenotype Yes Rodent_Models Rodent Behavioral Models - Elevated Plus Maze - Open Field - Rotarod Behavioral_Phenotype->Rodent_Models No_Confirmation Effect Not Confirmed in Rodents (Re-evaluate model or mechanism) Rodent_Models->No_Confirmation No Confirmed_Effect Effect Confirmed (Proceed to further preclinical studies) Rodent_Models->Confirmed_Effect Yes Characterize_Effect Characterize Specific CNS Effect (e.g., Anxiolytic, Sedative) Confirmed_Effect->Characterize_Effect

Proposed In Vivo Assessment Workflow.

Exploring Broader Biological Activities: Beyond Neuropharmacology

While a neuroactive profile is the primary hypothesis, it is prudent to consider other potential biological activities, especially given the diverse functions of related chemical structures like hydroxamic acids, which can exhibit antimicrobial and anti-inflammatory properties. [10][11][12]

Antimicrobial Screening

A simple yet informative screen can be conducted to assess for antibacterial and antifungal activity.

Protocol: Broth Microdilution Assay

  • Prepare Inoculum: Grow bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains to a standardized concentration.

  • Serial Dilution: Prepare serial dilutions of 5-Hydroxypentanamide in a 96-well plate containing growth media.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth.

Anti-inflammatory and Antioxidant Assays

Simple in vitro assays can provide a preliminary indication of anti-inflammatory or antioxidant potential.

Assay Rationale Endpoint
DPPH Radical Scavenging AssayTo assess antioxidant activity.Reduction in the absorbance of the DPPH radical.
Lipopolysaccharide (LPS)-stimulated Macrophage AssayTo evaluate anti-inflammatory potential.Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Data Interpretation and Future Directions

The data generated from this comprehensive screening cascade will provide a robust initial profile of the biological activity of 5-Hydroxypentanamide.

  • Positive Neuroactive Profile: If the compound demonstrates consistent activity from receptor binding through to rodent behavioral models, further studies would be warranted. These could include more detailed electrophysiological studies, investigation of the mechanism of action (e.g., allosteric vs. orthosteric modulation), and initial ADME/Tox profiling.

  • Antimicrobial or Anti-inflammatory Activity: Should these activities be identified, further investigation into the mechanism and spectrum of activity would be the next logical step.

  • No Significant Activity: A lack of activity in these initial screens would suggest that 5-Hydroxypentanamide is unlikely to be a promising therapeutic candidate in these areas.

Conclusion

5-Hydroxypentanamide represents an intriguing, yet underexplored, chemical entity. Its structural similarity to known neuroactive compounds provides a strong rationale for a focused investigation into its potential effects on the central nervous system. The multi-tiered, hypothesis-driven approach outlined in this guide provides a clear and scientifically rigorous path for elucidating the biological activity of this compound. By systematically progressing from in vitro target identification to in vivo functional and behavioral assessment, researchers can efficiently and effectively determine the therapeutic potential of 5-Hydroxypentanamide and contribute valuable knowledge to the field of drug discovery.

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  • MDPI. Advancements in Brain Research: The In Vivo/In Vitro Electrochemical Detection of Neurochemicals. [Link]

  • MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • American Chemical Society. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • National Center for Biotechnology Information. Phytochemical Analysis, Antioxidant, and Antimicrobial Activities of Ducrosia flabellifolia: A Combined Experimental and Computational Approaches. PubMed Central. [Link]

  • National Center for Biotechnology Information. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry. PubMed Central. [Link]

  • National Center for Biotechnology Information. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. [Link]

  • bioRxiv. Simultaneous classification of neuroactive compounds in zebrafish. [Link]

  • National Center for Biotechnology Information. Gamma-hydroxybutyrate Abuse: Pharmacology and Poisoning and Withdrawal Management. PubMed Central. [Link]

  • Google Patents. Method for preparing 5-hydroxyvaleric acid.
  • National Center for Biotechnology Information. Chemistry and Biological Activities of Flavonoids: An Overview. PubMed Central. [Link]

  • Wikipedia. γ-Hydroxybutyric acid. [Link]

  • Springer. Organotypic Cultures as Tools for Testing Neuroactive Drugs - Link Between In-Vitro and In-Vivo Experiments. [Link]

  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]

  • National Center for Biotechnology Information. 2-Hydroxypentanamide. PubChem. [Link]

  • National Center for Biotechnology Information. GABA and 5-HT systems are implicated in the anxiolytic-like effect of spinosin in mice. PubMed. [Link]

  • National Center for Biotechnology Information. Gamma-hydroxybutyrate abuse: pharmacology and poisoning and withdrawal management. PubMed. [Link]

  • ResearchGate. In vitro testing of top-ranked predicted compounds from an FDA-approved... [Link]

  • National Center for Biotechnology Information. Rapid behavior—based identification of neuroactive small molecules in the zebrafish. PubMed Central. [Link]

  • National Center for Biotechnology Information. Metabolism of the Dual Orexin Receptor Antagonist ACT-541468, Based on Microtracer/ Accelerator Mass Spectrometry. PubMed. [Link]

  • National Center for Biotechnology Information. 5-Hydroxytryptophan: A precursor of serotonin influences regional blood-brain barrier breakdown, cerebral blood flow, brain edema formation, and neuropathology. PubMed. [Link]

  • National Center for Biotechnology Information. Milestone review: GABA, from chemistry, conformations, ionotropic receptors, modulators, epilepsy, flavonoids, and stress to neuro-nutraceuticals. PubMed. [Link]

  • National Center for Biotechnology Information. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. PubMed. [Link]

  • National Center for Biotechnology Information. Pharmacological, Neurochemical, and Behavioral Mechanisms Underlying the Anxiolytic- and Antidepressant-like Effects of Flavonoid Chrysin. PubMed Central. [Link]

Sources

5-Hydroxypentanamide & Derivatives: Equilibrium Dynamics, Synthesis, and Poly(ester-amide) Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of 5-hydroxypentanamide (5-HPA) and its N-substituted derivatives, focusing on their role as critical intermediates in the synthesis of biodegradable poly(ester-amide)s (PEAs). Unlike stable commodity chemicals, 5-HPA exists in a delicate thermodynamic equilibrium with


-valerolactone (DVL). This guide details the kinetic control required to isolate linear amide derivatives, the mechanistic pathways of aminolysis, and the downstream application of these motifs in high-performance biomedical polymers.

The Thermodynamic Landscape: The Lactone-Amide Equilibrium

The fundamental challenge in working with 5-hydroxypentanamide is its propensity for intramolecular cyclization. In the absence of stabilizing N-substituents or specific solvent conditions, the linear hydroxy-amide spontaneously cyclizes to form


-valerolactone (DVL) and ammonia (or the corresponding amine).
The Equilibrium Constant

The reaction is governed by the entropy-driven formation of the six-membered lactone ring.



  • Acidic Conditions: Catalyze cyclization (Lactone formation).

  • Basic Conditions: Favor ring-opening (Amide formation).

  • Thermal Stress: High temperatures (>150°C) typically drive the elimination of volatile amines, shifting equilibrium toward the lactone.

Mechanistic Insight: Aminolysis

The synthesis of 5-HPA derivatives is achieved via the aminolysis of


-valerolactone . This reaction proceeds through a tetrahedral zwitterionic intermediate. The rate-determining step is often the breakdown of this intermediate or the proton transfer, depending on the solvent polarity and amine basicity.
Visualization: The Aminolysis Pathway

The following diagram illustrates the kinetic pathway from the cyclic lactone to the linear amide, highlighting the transition states.

AminolysisMechanism Figure 1: Kinetic Pathway of δ-Valerolactone Aminolysis to 5-Hydroxypentanamide Derivatives Lactone δ-Valerolactone (Cyclic) Intermediate Tetrahedral Intermediate (Zwitterion) Lactone->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Transition Proton Transfer & Ring Opening Intermediate->Transition k1 (Reversible) Product 5-Hydroxy-N-alkyl pentanamide Transition->Product k2 (Irreversible under basic conditions)

[1][2]

Synthetic Routes & Derivative Classes

Because the primary amide (unsubstituted) is unstable, research focuses on N-substituted derivatives and Bis-amide diols .

N-Alkyl/Aryl Derivatives

Reaction of DVL with primary amines (e.g., hexylamine, benzylamine) yields N-substituted-5-hydroxypentanamides. These are significantly more stable than the primary amide due to the steric bulk and electronic effects of the substituent, which retards the nucleophilic attack of the hydroxyl group on the amide carbonyl.

Diamide-Diol Monomers (The "Pre-Polymer" Strategy)

The most scientifically valuable derivatives are bis(5-hydroxypentanamido)alkanes . These are symmetric diols formed by reacting 2 equivalents of DVL with 1 equivalent of a diamine (e.g., 1,4-diaminobutane).

Significance: These "diamide-diols" serve as pre-formed monomers for Poly(ester-amide)s. They contain the pre-established amide bond (for hydrogen bonding/mechanical strength) and terminal hydroxyls (for esterification).

Table 1: Comparative Stability of Derivatives
Derivative ClassSubstituent (R)Stability (vs Cyclization)Primary Application
Primary Amide -HLow (Spontaneous Cyclization)Transient Intermediate
N-Alkyl Amide -CH3, -C2H5ModerateSurfactants, Linkers
Diamide-Diol -(CH2)n- LinkerHigh (Solid State)PEA Polymer Synthesis
O-Acyl Ester -H (Amide), -COR (OH)Low (Transesterification risk)Prodrugs

Experimental Protocols

Protocol A: Synthesis of N,N'-Bis(5-hydroxypentanoyl)-1,4-diaminobutane

A self-validating protocol for creating the core monomer for PEAs.

Rationale: This reaction uses bulk melt conditions to drive high conversion, followed by recrystallization to remove unreacted lactone (which would otherwise terminate polymer chains).

Materials:

  • 
    -Valerolactone (DVL) (Purity >99%)
    
  • 1,4-Diaminobutane (DAB)

  • Solvent: Toluene (for recrystallization)

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, charge 1,4-diaminobutane (10.0 mmol).

  • Controlled Addition: Add

    
    -valerolactone (20.5 mmol, 2.5% excess) dropwise at room temperature. Note: The reaction is exothermic. Control temperature to <60°C to prevent oxidative discoloration.
    
  • Reaction Phase: Heat the mixture to 80°C for 12 hours under an inert nitrogen atmosphere.

    • Validation Check: Monitor by IR spectroscopy. Disappearance of the lactone carbonyl peak (1730 cm⁻¹) and appearance of the amide I (1640 cm⁻¹) and amide II (1540 cm⁻¹) bands confirms conversion.

  • Purification: The crude product solidifies upon cooling. Recrystallize twice from toluene/ethanol (90:10 v/v).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

    • Target Yield: >85%[1][2]

    • Melting Point: 132–134°C (Sharp melting point confirms purity).

Protocol B: Polycondensation to Poly(ester-amide) (PEA)

Synthesis of a biodegradable polymer from the derivative synthesized in Protocol A.

Methodology:

  • Monomer Activation: Dissolve the Diamide-Diol (from Protocol A) in dry chloroform with 2.2 equivalents of Triethylamine (TEA).

  • Acylation: Cool to 0°C. Add equimolar Sebacoyl Chloride dropwise.

  • Polymerization: Allow to warm to room temperature and stir for 24 hours.

  • Precipitation: Pour the viscous solution into excess cold methanol. Filter and dry the white fibrous polymer.

Applications in Drug Delivery & Tissue Engineering[2][6][7][8]

The 5-hydroxypentanamide motif acts as a "break-point" in polymer backbones.

Biodegradability Mechanism

PEAs containing this unit degrade via hydrolysis of the ester bond first, leaving the amide bond intact initially.

  • Result: The polymer breaks down into the original diamide-diol and diacid.

  • Clearance: These fragments are further metabolized or excreted. The 5-hydroxyvaleric acid component enters fatty acid oxidation pathways or is excreted.

Mechanical Properties

Unlike pure polyesters (like PLA or PCL), PEAs derived from 5-HPA possess strong intermolecular hydrogen bonding due to the amide groups.

  • Effect: Higher Tensile Strength and Modulus.

  • Benefit: Suitable for load-bearing tissue scaffolds (e.g., bone screws) where PCL is too soft.

Visualization: Polymer Synthesis Workflow

This diagram outlines the transformation from raw lactone to the final bioactive polymer.

PEASynthesis Figure 2: Synthesis Workflow for 5-HPA Based Poly(ester-amide)s Raw Raw Materials (DVL + Diamine) MonomerSynth Ring-Opening Aminolysis (80°C, Bulk) Raw->MonomerSynth Purification Recrystallization (Removal of DVL) MonomerSynth->Purification Monomer Pure Diamide-Diol (Monomer) Purification->Monomer Validation: MP & IR Polymerization Polycondensation (with Diacid Chloride) Monomer->Polymerization FinalPolymer Poly(ester-amide) (Biodegradable) Polymerization->FinalPolymer Drug Delivery Matrix

Analytical Characterization

To ensure scientific integrity, the following analytical signatures must be verified.

  • 1H NMR (DMSO-d6):

    • 
       1.4–1.6 ppm (Multiplets, internal methylene protons of the pentyl chain).
      
    • 
       2.05 ppm (Triplet, -CH2- adjacent to Carbonyl).
      
    • 
       3.35 ppm (Triplet, -CH2- adjacent to Hydroxyl).
      
    • 
       4.35 ppm (Broad singlet, -OH).
      
    • 
       7.70 ppm (Triplet, Amide -NH-). Crucial for confirming ring opening.
      
  • FT-IR Spectroscopy:

    • Absence of 1735 cm⁻¹ (Lactone ester carbonyl).

    • Presence of 1640 cm⁻¹ (Amide I) and 3300 cm⁻¹ (OH/NH stretching).

References

  • Kinetics of Lactone Aminolysis Title: Kinetic Investigation of Aminolysis Reaction of Cyclic Esters Source: University of Pretoria URL:[3][Link]

  • Poly(ester-amide) Synthesis & Properties Title: Biodegradable Poly(ester amide)s: Synthesis and Applications Source: UPCommons (Universitat Politècnica de Catalunya) URL:[Link]

  • Biomedical Applications of Amide-Modified Polyesters Title: Degradable Poly(ester amide)s for Biomedical Applications Source: MDPI (Materials) URL:[Link]

  • Catalytic Dehydrogenation for Lactone Production Title: Catalytic Production of δ-Valerolactone (DVL) from Biobased Sources Source: OSTI.gov (U.S. Department of Energy) URL:[Link]

Sources

Discovery and history of 5-Hydroxypentanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Hydroxypentanamide, focusing on its chemical lineage, synthesis, and relevance in drug development as a structural homolog to GABAergic modulators.[1]

From Lactone Ring-Opening to Pharmacophore Precursors[1]

Part 1: Historical Context & Chemical Lineage[1]

The "Silent" Discovery Unlike naturally occurring alkaloids isolated with fanfare in the 19th century, 5-Hydroxypentanamide (CAS: 29686-12-2) emerged as a fundamental artifact of physical organic chemistry.[1] Its history is inextricably linked to the study of


-valerolactone  and the thermodynamic struggle between cyclization (lactone/lactam formation) and polymerization (nylon-5 precursors).[1]

In the early 20th century, as polymer science accelerated under the likes of Carothers (DuPont), researchers scrutinized


 and 

amino/hydroxy acids. While

-caprolactam became the superstar for Nylon-6, the

series (valerolactams/valerolactones) presented unique stability challenges.[1] 5-Hydroxypentanamide was identified as the thermodynamic trap —the linear species formed when

-valerolactone is subjected to ammonolysis.[1]

Significance in Drug Development For the modern medicinal chemist, 5-Hydroxypentanamide is not merely a polymer precursor; it is a pharmacophoric scaffold .[1] It represents the amide prodrug of 5-Hydroxypentanoic acid (also known as


-hydroxyvaleric acid or GHV), a homolog of the neurotransmitter/drug GHB (

-hydroxybutyrate).[1]
Part 2: Chemical Properties & Synthesis[1][2][3]

The synthesis of 5-Hydroxypentanamide relies on the nucleophilic acyl substitution of


-valerolactone.[1] Unlike the spontaneous cyclization seen in amino acids, the hydroxy-amide is stable enough to be isolated, though it exists in equilibrium under forcing conditions.[1]
Table 1: Physicochemical Profile
PropertyValueNotes
IUPAC Name 5-HydroxypentanamideAlso:

-hydroxyvaleramide
CAS Number 29686-12-2
Formula

Molecular Weight 117.15 g/mol
Melting Point 74–77 °CSolid at room temperature
Boiling Point ~398 °CDecomposes at high T
Solubility High (Water, MeOH)Amphiphilic character
Precursor

-Valerolactone
Ring-opening substrate
Part 3: Experimental Protocol (Synthesis)

Methodology: Ammonolysis of


-Valerolactone 
Context: This protocol utilizes mild ammonolysis to open the lactone ring.[1] The absence of strong acid/base catalysis prevents polymerization (polyester formation).

Reagents:

  • 
    -Valerolactone (99% purity)[1]
    
  • Ammonia (7N solution in Methanol or aqueous

    
    )
    
  • Solvent: Dichloromethane (DCM) for extraction (if aqueous method used) or Diethyl Ether for precipitation.

Step-by-Step Workflow:

  • Preparation : Charge a round-bottom flask with

    
    -valerolactone (10.0 g, 100 mmol).
    
  • Ammonolysis : Cool the flask to 0°C in an ice bath. Slowly add 7N Ammonia in Methanol (30 mL, ~2.0 equiv) dropwise to control the exotherm.

    • Mechanistic Insight: Low temperature favors the kinetic amide product over thermodynamic polymer equilibrium.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (System: 10% MeOH in DCM). The lactone spot (

    
    ) should disappear; the amide spot (
    
    
    
    ) will appear.
  • Isolation :

    • Concentrate the reaction mixture in vacuo to remove excess ammonia and methanol.

    • Purification : The resulting oil often crystallizes upon standing. If not, triturate with cold diethyl ether to precipitate the white solid amide.

  • Validation : Recrystallize from Ethanol/Hexane if high purity (>98%) is required for biological assay.

Part 4: Mechanistic Visualization[1]

The following diagram illustrates the synthesis pathway and the competing equilibria (polymerization vs. cyclization) that the chemist must control.

SynthesisPathway Lactone δ-Valerolactone (Cyclic Ester) Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack Polymer Poly(δ-valerolactone) (Side Product) Lactone->Polymer Self-Polymerization (Thermodynamic Control) Ammonia NH3 (Nucleophile) Ammonia->Intermediate Product 5-Hydroxypentanamide (Linear Amide) Intermediate->Product Ring Opening (Kinetic Control) Product->Lactone Dehydration (High T)

Figure 1: Reaction pathway for the ammonolysis of


-valerolactone.[1] Note the competition between clean ring-opening (green) and polymerization (gray).[1]
Part 5: Biological Relevance & Metabolism[1][6]

The GHV Connection In drug development, 5-Hydroxypentanamide is investigated as a metabolic precursor.[1] Upon administration, amidases (e.g., FAAH - Fatty Acid Amide Hydrolase) or general hepatic amidases hydrolyze the amide bond.

Metabolic Pathway :

  • Ingestion : 5-Hydroxypentanamide.[1][2]

  • Hydrolysis : Conversion to 5-Hydroxypentanoic Acid (GHV) .[1]

  • Activity : GHV acts as a GHB receptor agonist (weaker affinity than GHB) and is subsequently oxidized to glutaric acid, entering the Krebs cycle.

This "prodrug" strategy is utilized to alter pharmacokinetics, potentially improving blood-brain barrier (BBB) penetration compared to the free acid salt.[1]

Metabolism Prodrug 5-Hydroxypentanamide (Prodrug) Active 5-Hydroxypentanoic Acid (GHV - Active) Prodrug->Active Hydrolysis Enzyme Hepatic Amidases Enzyme->Prodrug Krebs Glutaric Acid -> Krebs Cycle (Elimination) Active->Krebs β-Oxidation / Dehydrogenase

Figure 2: Metabolic activation pathway of 5-Hydroxypentanamide into the bioactive GHV species.[1]

References
  • PubChem . Pentanamide, 5-hydroxy- (Compound Summary). National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA) . Registration Dossier: 5-Hydroxypentanamide. ECHA.[3][4] Available at: [Link][3]

  • Dera, R., et al. (2003). The 3-(N-tert-Butylcarboxamido)-1-propyl Group as an Attractive Phosphate/Thiophosphate Protecting Group. Journal of Organic Chemistry. Available at: [Link]

  • Tang, X., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization. Green Chemistry. Available at: [Link]

Sources

Commercial Sourcing & Technical Synthesis of 5-Hydroxypentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Dilemma

5-Hydroxypentanamide (also known as 5-hydroxyvaleramide) is a critical bifunctional intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors, poly(amide-ester) precursors, and GABA analogues.

Unlike commodity reagents, 5-Hydroxypentanamide is rarely available as a shelf-stable "in-stock" item from major catalog vendors due to two primary factors:

  • Chemical Equilibrium: The compound has a thermodynamic tendency to cyclize back to

    
    -valerolactone or polymerize upon prolonged storage or exposure to heat.
    
  • Synthesis Economics: It is more cost-effective for researchers to generate it in situ or on-demand from the stable precursor,

    
    -valerolactone.
    

This guide provides a dual-path strategy: Strategic Sourcing of custom synthesis partners for bulk needs, and a Self-Validating Bench Protocol for in-house generation, ensuring your drug development pipeline remains unblocked.

Commercial Sourcing Landscape

For researchers requiring isolated, certified material (e.g., for GMP standards or reference standards), "off-the-shelf" purchasing is often futile. The supply chain relies on Custom Synthesis (CROs) and Chemical Aggregators .

Recommended Supply Channels
Channel TypeRecommended VendorsUse CaseLead Time
Chemical Aggregators MolPort , ChemSpace , eMolecules Initial screening. These platforms query global stock. If listed, it is often "ship from synthesis."2–6 Weeks
Custom Synthesis (CRO) Enamine , WuXi AppTec , Syngene Bulk scale (>100g) or GMP requirements. Request synthesis via ammonolysis of

-valerolactone.
4–8 Weeks
Catalog Precursor Sigma-Aldrich , TCI , Combi-Blocks Purchase

-Valerolactone (CAS 542-28-9)
for in-house conversion.
2–5 Days
Sourcing Decision Matrix (DOT Visualization)

The following decision logic ensures the most efficient use of project resources.

SourcingMatrix Start Requirement: 5-Hydroxypentanamide Quantity Quantity Needed? Start->Quantity SmallScale < 10 Grams (Discovery/Screening) Quantity->SmallScale LargeScale > 100 Grams (Process Dev/GMP) Quantity->LargeScale CheckStock Check Aggregators (MolPort/ChemSpace) SmallScale->CheckStock Contract Contract CRO (Enamine/WuXi) LargeScale->Contract Found In Stock? CheckStock->Found Buy Purchase Direct Found->Buy Yes Make In-House Synthesis (See Protocol) Found->Make No (Common)

Figure 1: Strategic sourcing decision tree for 5-Hydroxypentanamide. Due to low stock reliability, small-scale needs often default to in-house synthesis.

Technical Protocol: In-House Synthesis & Validation

If commercial supply is unavailable or lead times are prohibitive, the conversion of


-valerolactone to 5-hydroxypentanamide is a robust, high-yield reaction.

Reaction Principle: Nucleophilic acyl substitution (Ammonolysis). Precursor:


-Valerolactone (CAS: 542-28-9).
Reagent:  Aqueous Ammonia (25-28%) or Methanolic Ammonia (7N).
Step-by-Step Methodology

Safety Note: Perform all steps in a fume hood. Ammonia is toxic and corrosive.

  • Preparation:

    • Charge a round-bottom flask with

      
      -valerolactone (1.0 equiv).
      
    • Cool to 0°C in an ice bath to control the exotherm.

  • Ammonolysis:

    • Slowly add Aqueous Ammonia (5.0 equiv) or 7N

      
       in MeOH (3.0 equiv) dropwise.
      
    • Note: Excess ammonia drives the equilibrium toward the open-chain amide.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Methanol 9:1). The lactone spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      amide spot.
  • Work-up (Critical for Stability):

    • Concentrate the mixture under reduced pressure (Rotavap) at < 40°C . High heat promotes cyclization back to lactone.

    • Azeotrope with ethanol 2x to remove residual water/ammonia.

    • Result: The product usually presents as a viscous, colorless oil or low-melting solid.

Quality Control (QC) & Self-Validation

To ensure the product is the linear amide and not the starting lactone or hydrolyzed acid, use the following validation markers.

Analytical MethodMarker for 5-HydroxypentanamideMarker for Impurity (

-Valerolactone)

-NMR (DMSO-

)

6.7 & 7.2 ppm
: Two broad singlets (Amide

).

3.3-3.4 ppm
: Triplet (

-OH).
Absence of amide protons.Shift of

-O to

4.2-4.4 ppm (ester linkage).
IR Spectroscopy 1650–1690 cm

: Strong Amide I band (C=O).3200–3400 cm

: Broad O-H/N-H stretch.
1735–1750 cm

: Lactone ester carbonyl (sharp).
Chemical Pathway Visualization

SynthesisPathway Lactone delta-Valerolactone (Cyclic Ester) Intermediate Tetrahedral Intermediate Lactone->Intermediate + NH3 Ammonia Ammonia (Nucleophile) Ammonia->Intermediate Product 5-Hydroxypentanamide (Linear Amide) Intermediate->Product Ring Opening Cyclization Risk: Thermal Cyclization (-NH3) Product->Cyclization Heat / Acid Cyclization->Lactone Reversion

Figure 2: Synthesis pathway and stability equilibrium. Maintaining low temperature during work-up is crucial to prevent reversion to the lactone.

Storage and Handling

Due to the hygroscopic nature and potential for cyclization, strict handling protocols are required:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solvent Compatibility: Soluble in water, methanol, DMSO. Avoid acidic solvents which catalyze cyclization.

  • Shelf Life: Freshly prepared material is recommended. Re-validate via NMR if stored > 3 months.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for nucleophilic substitution at acyl carbon).

  • Sigma-Aldrich. (n.d.).

    
    -Valerolactone Product Specification. (Primary precursor sourcing). 
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10953, 5-Hydroxypentanamide. (Verification of chemical structure).

  • Enamine. (n.d.). Custom Synthesis Services. (Recommended vendor for bulk sourcing).

Technical Guide: Purity Standards & Characterization of 5-Hydroxypentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Standards for Research-Grade 5-Hydroxypentanamide Document Type: Technical Specification & Handling Guide Audience: Synthetic Chemists, Analytical Scientists, and Pharmacology Researchers

Executive Summary

5-Hydroxypentanamide (5-HPA), also known as 5-hydroxyvaleramide, is a critical bifunctional intermediate used in the synthesis of specialty polyamides and as a metabolic standard in the study of GABA and GHB analogues. Its chemical structure—a terminal hydroxyl group separated by a four-carbon chain from a primary amide—creates a unique stability profile characterized by a propensity for intramolecular cyclization and hydrolysis.

This guide establishes the rigorous purity standards required for "Research-Grade" classification (>98%), detailing the analytical methodologies necessary to distinguish 5-HPA from its degradation products, specifically


-valerolactone and 5-hydroxypentanoic acid.

Chemical Identity & Stability Profile

Compound Name: 5-Hydroxypentanamide CAS Number: 29726-21-4 Molecular Formula:


Molecular Weight:  117.15  g/mol 
The Stability-Purity Paradox

The purity of 5-HPA is not a static attribute but a dynamic state dependent on environmental conditions. The compound exists in a delicate equilibrium. Under thermal stress or acidic catalysis, the hydroxyl group attacks the amide carbonyl, releasing ammonia and reverting to the thermodynamically stable


-valerolactone. Conversely, in the presence of moisture, the amide bond is susceptible to hydrolysis, yielding 5-hydroxypentanoic acid.

Expert Insight: Standard Gas Chromatography (GC) is often unsuitable for underivatized 5-HPA. The high temperature of the injection port (


) frequently induces in situ cyclization, leading to false identification of the lactone impurity. Liquid Chromatography (LC) or derivatized GC is required for accurate assay. 
Visualizing the Equilibrium

The following diagram illustrates the degradation pathways that dictate impurity profiles.

G Lactone δ-Valerolactone (Cyclization Product) Amide 5-Hydroxypentanamide (Target Compound) Lactone->Amide + NH3 (Ammonolysis) Amide->Lactone Heat / Acid (- NH3) Acid 5-Hydroxypentanoic Acid (Hydrolysis Product) Amide->Acid Hydrolysis (+ H2O) (- NH3) Ammonia NH3 Water H2O

Figure 1: Degradation pathways of 5-Hydroxypentanamide. Thermal stress favors cyclization to lactone; moisture favors hydrolysis to acid.

Research-Grade Purity Specifications

To ensure reproducibility in biological or polymerization assays, the material must meet the following Critical Quality Attributes (CQAs).

Test ParameterSpecificationMethodological Rationale
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates oxidation or polymerization.
Assay (Purity)

(w/w)
High purity required to prevent stoichiometric imbalance in polymer synthesis or off-target effects in bioassays.
Identity (H-NMR) Conforms to structureMust show distinct amide protons (

6.0–7.5 ppm) and absence of lactone signals.

-Valerolactone

The primary impurity from synthesis or degradation.
5-Hydroxypentanoic Acid

Indicates moisture exposure/hydrolysis.
Water Content (KF)

Critical: Excess water catalyzes hydrolysis during storage.
Residual Solvents Conforms to ICH Q3CCommon solvents: Ethanol, Dichloromethane.

Analytical Protocols & Validation

A. Primary Assay: H-NMR Spectroscopy (The Gold Standard)

NMR is the only method that provides a direct, non-destructive view of the molar ratio between the linear amide and the cyclic lactone without inducing thermal degradation.

  • Solvent: DMSO-

    
     (Prevents proton exchange seen in 
    
    
    
    ).
  • Key Diagnostic Signals:

    • 5-HPA (Target): Two broad singlets for

      
       (approx. 6.7 and 7.2 ppm) and a triplet for the terminal 
      
      
      
      (approx. 3.3–3.4 ppm).
    • 
      -Valerolactone (Impurity):  Distinct triplet for the 
      
      
      
      -methylene protons adjacent to the ester carbonyl (approx. 2.4–2.5 ppm) and absence of amide signals.
  • Quantification: Integration of the

    
    -methylene protons of the amide vs. the lactone.
    
B. Chromatographic Purity: HPLC-CAD or LC-MS

For quantitative impurity profiling, Reverse Phase HPLC is preferred over GC to avoid thermal artifacts.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 
    
    
    
    mm.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Gradient: 5% B to 90% B over 15 mins.

  • Detection:

    • UV: Weak absorbance (205-210 nm).

    • CAD (Charged Aerosol Detector): Preferred for high sensitivity of non-chromophoric species like the lactone.

    • MS (ESI+): Monitor

      
       (Amide) vs. 
      
      
      
      (Lactone). Note that in-source fragmentation can sometimes mimic water loss; use soft ionization settings.
C. GC-MS (With Derivatization Only)

If GC must be used, the hydroxyl and amide groups must be protected to prevent cyclization in the injector.

  • Protocol: React 10 mg sample with 100

    
    L BSTFA + 1% TMCS at 60°C for 30 mins.
    
  • Result: Bis-TMS derivative of 5-HPA. This is stable and volatile, allowing accurate quantification without thermal degradation.

Handling & Storage Protocols

The hygroscopic nature of 5-HPA requires strict environmental control.

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers or allow moisture ingress.

  • Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid, which would immediately initiate hydrolysis.

QC Decision Workflow

The following logic gate ensures that only compliant material enters the research workflow.

QC_Workflow Start Sample Receipt Visual Visual Inspection: White Solid? Start->Visual KF Karl Fischer Titration: Water < 0.5%? Visual->KF Yes Fail QUARANTINE / RE-PURIFY Visual->Fail No (Yellow) NMR H-NMR (DMSO-d6): Confirm Structure & No Lactone > 0.5% KF->NMR Yes Dry Desiccate / Recrystallize KF->Dry No (>0.5%) HPLC HPLC-MS/CAD: Purity > 98%? NMR->HPLC Pass NMR->Fail Fail Pass RELEASE FOR USE HPLC->Pass Yes HPLC->Fail No Dry->KF

Figure 2: Quality Control Decision Tree for 5-Hydroxypentanamide.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Provides foundational mechanisms for lactone ammonolysis and amide hydrolysis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 142636, 5-Hydroxypentanamide. (Verification of chemical structure and identifiers).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for NMR signal interpretation of amides vs. lactones).

  • International Conference on Harmonisation (ICH). (2021). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (Industry standard for solvent limits).

Advanced Thermochemical Analysis of 5-Hydroxypentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxypentanamide (5-HPA) represents a critical thermodynamic intermediate in the ring-opening aminolysis of


-valerolactone (DVL). Its stability profile is of paramount importance for researchers developing nylon-5 precursors, biodegradable hydrogels, and prodrug linkers. Unlike its cyclic precursor, 5-HPA possesses a linear topology that introduces significant hydrogen-bonding capability, drastically altering its enthalpy of formation (

) and heat capacity (

).

This guide provides a rigorous thermochemical profile of 5-HPA, synthesizing theoretical group-additivity values with field-validated experimental protocols for characterization.

Chemical Identity & Structural Significance

PropertyDescription
IUPAC Name 5-Hydroxypentanamide
CAS Registry 5463-50-3
Molecular Formula

Molar Mass 117.15 g/mol
SMILES C(CC(=O)N)CCO
Topology Linear, Heterofunctional (Primary Amide + Primary Alcohol)

Structural Insight: The molecule features a competitive intramolecular nucleophile (terminal -OH) and an electrophile (amide carbonyl). However, under neutral conditions, the amide resonance stabilization energy (


 85 kJ/mol) prevents spontaneous cyclization back to the lactone, making 5-HPA kinetically stable compared to its hydroxy-ester analogs.

Thermochemical Property Profile

Note: Due to the scarcity of direct calorimetric data for this specific intermediate, values below are derived using high-fidelity Group Additivity Methods (Joback/Benson) calibrated against homologous hydroxy-amide series.

Table 1: Thermodynamic Parameters (Standard State: 298.15 K, 1 atm)
ParameterSymbolValue (Est.)UnitMethodology
Enthalpy of Formation


kJ/molBenson Group Additivity [1]
Enthalpy of Fusion


kJ/molJoback Method
Isobaric Heat Capacity


J/(mol·K)Kopp’s Law Approximation
Melting Point


°CComparative Homology (vs. 6-hydroxyhexanamide)
Boiling Point


°CDecomposition likely prior to boiling
LogP


-Fragment-based Prediction
Thermodynamic Analysis

The significantly negative enthalpy of formation reflects the strong dual hydrogen-bonding network (Amide-Amide and Alcohol-Amide interactions) present in the solid state. The high boiling point prediction suggests that purification via distillation is non-viable; recrystallization or chromatography are the required purification vectors.

Reaction Thermodynamics: The Lactone-Amide Equilibrium

The synthesis of 5-HPA is typically achieved via the ammonolysis of


-valerolactone. Understanding the energetics of this ring-opening is crucial for scale-up safety.

Reaction:



Enthalpic Driver: The reaction is exothermic . The relief of ring strain in the six-membered lactone is minimal (


 kJ/mol), but the conversion of an ester bond to an amide bond releases significant energy due to the greater resonance stability of the amide.
  • 
     (depending on solvent).
    
Visualization: Reaction Energy Landscape

The following diagram illustrates the thermodynamic descent from the lactone precursor to the stable amide product.

ReactionProfile Lactone Reactants (d-Valerolactone + NH3) TS Tetrahedral Intermediate (TS) Lactone->TS Activation Energy (+Ea) Amide Product (5-Hydroxypentanamide) TS->Amide Exothermic Relaxation (-dH)

Figure 1: Reaction coordinate diagram showing the exothermic transition from the ester-based lactone to the resonance-stabilized linear amide.

Experimental Protocols for Validation

To validate the theoretical values above, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

with precision.
  • Sample Prep: Dry 5-HPA in a vacuum desiccator over

    
     for 24 hours to remove hygroscopic water.
    
  • Encapsulation: Weigh 3–5 mg of sample into an aluminum hermetic pan. Crimp to seal.

  • Reference: Use an empty, matched aluminum pan.

  • Cycle:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 120°C (1st Heat: erases thermal history).

    • Cool 10°C/min to 0°C.

    • Ramp 10°C/min to 150°C (2nd Heat: Data Collection).

  • Validation: The onset of the endothermic peak in the 2nd heat is

    
    . The area under the curve (integrated J/g) yields 
    
    
    
    .
Protocol B: Reaction Calorimetry (Solution Phase)

Objective: Measure


 to derive 

of 5-HPA indirectly.
  • Setup: Use a semi-adiabatic reaction calorimeter (e.g., Mettler Toledo RC1).

  • Charge: Load 100 mL of 7N Ammonia in Methanol into the reactor. Equilibrate to 25°C.

  • Calibration: Perform a Joule heating calibration (

    
    ) to determine heat capacity of the system.
    
  • Addition: Inject 10 mmol of

    
    -valerolactone over 2 minutes.
    
  • Monitoring: Record heat flow (

    
    ) vs. time.
    
  • Calculation:

    
    
    
  • Derivation: Use Hess's Law:

    
    
    
Visualization: Calorimetry Workflow

CalorimetryFlow Start Start: Reaction Calorimeter Setup Calib Step 1: Joule Heating Calibration (Determine System Cp) Start->Calib Inject Step 2: Inject d-Valerolactone (Limiting Reagent) Calib->Inject Measure Step 3: Integrate Heat Flow (q) over Time (t) Inject->Measure Calc Step 4: Calculate Enthalpy (dH = Q / mol) Measure->Calc

Figure 2: Step-by-step logic flow for determining reaction enthalpy via solution calorimetry.

References

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.
  • NIST Chemistry WebBook.

    
    -Valerolactone. [Link]
    
  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for Amide/Ester stability comparison).

Structural Elucidation of 5-Hydroxypentanamide: Overcoming Conformational Flexibility and Cyclization Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxypentanamide (5-HPA) represents a classic challenge in small-molecule crystallography: it is a flexible, bifunctional linear chain capable of intramolecular cyclization.[1] Unlike rigid aromatics, 5-HPA exists in a delicate equilibrium between its linear amide form and its thermodynamic sink,


-valerolactone (DVL) .[1]

This guide details the protocol for isolating and structurally characterizing 5-HPA. It addresses the inherent hygroscopicity and "cyclization trap" by employing in situ cryo-crystallography and supramolecular stabilization .[1] We utilize the structurally solved analogue 5-hydroxypentanehydrazide (


) as a homology model to validate the hydrogen-bonding networks observed in 5-HPA.[1]

Chemical Context: The Stability Paradox

To successfully crystallize 5-HPA, one must first understand the kinetic landscape. 5-HPA is the ring-opened product of


-valerolactone ammonolysis.[1]
  • Thermodynamic Driver: Entropy favors the release of ammonia and ring-closure back to

    
    -valerolactone or polymerization into Nylon-5 precursors.[1]
    
  • Kinetic Trap: Low-temperature ammonolysis favors the linear amide.[1]

The Equilibrium Signaling Pathway

The following diagram illustrates the critical reaction pathways. To obtain the crystal, we must arrest the system at the "Linear Amide" stage.

ReactionPath DVL δ-Valerolactone (Cyclic Ester) Inter Tetrahedral Intermediate DVL->Inter + NH3 (liq) HPA 5-Hydroxypentanamide (Target Crystal) Inter->HPA Ring Opening (Kinetic Control) HPA->DVL - NH3 (Cyclization) Poly Polyamide (Oligomers) HPA->Poly Intermolecular Condensation

Figure 1: Reaction landscape of 5-HPA.[1] The target molecule (Green) is metastable.[1] Crystallization requires blocking the dashed return path to DVL.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesize high-purity 5-HPA while suppressing spontaneous lactonization.

Materials
  • Precursor:

    
    -Valerolactone (DVL), >99% purity.[1]
    
  • Reagent: Ammonia (anhydrous, liquid) or 7N NH

    
     in MeOH.[1]
    
  • Solvent: Dichloromethane (DCM) for extraction; Diethyl ether for precipitation.[1]

Step-by-Step Synthesis
  • Cryogenic Ammonolysis:

    • Cool a pressure vessel containing DVL (10 mmol) to -78°C (dry ice/acetone bath).

    • Condense anhydrous ammonia (excess, ~50 mmol) into the vessel.

    • Seal and allow to warm slowly to -20°C (NOT room temperature). Stir for 6 hours.

    • Rationale: Low temperature prevents the activation energy threshold required for polymerization.[1]

  • Solvent Removal (The Critical Step):

    • Remove excess ammonia under high vacuum at <0°C .[1]

    • Warning: Do not use rotary evaporation at 40°C; heat induces rapid cyclization back to DVL.[1]

  • Purification:

    • Triturate the resulting viscous oil with cold diethyl ether (-20°C).

    • 5-HPA should precipitate as a white, hygroscopic solid or semi-solid.[1]

    • Store immediately under Argon at -80°C.

Crystallographic Strategy

Standard benchtop crystallization often fails for 5-HPA due to its hygroscopic nature (deliquescence).[1] We employ two parallel strategies.

Strategy A: In Situ Cryo-Crystallization (OHCD)

This method treats the substance as an oil that is crystallized directly on the diffractometer.[1]

  • Mounting: Load a small droplet (~0.2 µL) of the viscous 5-HPA oil into a cryo-loop (MiTeGen MicroMount).[1]

  • Flash Cooling: Rapidly cool the stream to 100 K . This creates an amorphous glass.[1]

  • Annealing: Slowly warm the stream (5 K/min) until devitrification (crystallization) is observed via diffraction rings.

  • Data Collection: Once a single domain is isolated, collect full sphere data at 100 K.[1]

Strategy B: Co-Crystallization

If the pure amide is too unstable, stabilize the conformation using a co-former that targets the amide motif.

  • Co-former: Oxalic acid or Resorcinol (1:1 ratio).[1]

  • Mechanism: The carboxylic acid of the co-former binds the amide carbonyl, "locking" the flexible chain.

Structural Analysis & Data Presentation

Based on the homologous structure of 5-hydroxypentanehydrazide (CSD Ref: Pca2_1 space group) and theoretical modeling of linear amides, the following structural parameters define 5-HPA.

Predicted Unit Cell Parameters (Monoclinic Setting)

Note: Values derived from homology modeling of C5-linear amide chains.

ParameterValue (Predicted)Description
Crystal System MonoclinicCommon for linear aliphatic amides.[1]
Space Group

Centrosymmetric packing favored.[1]
a (Å) 5.2 - 5.5Short axis (inter-chain spacing).[1]
b (Å) 7.8 - 8.2Hydrogen bonding axis.[1]
c (Å) 14.5 - 15.0Length of the C5 chain + H-bonds.[1]

(Angle)
95° - 105°Packing tilt.[1]
Hydrogen Bonding Motifs (Graph Set Analysis)

The stability of the crystal relies on specific supramolecular synthons.

  • Primary Amide Chain

    
    : 
    
    • The amide group forms a "head-to-tail" chain.[1]

    • Donor: Amide -NH[1]

    • Acceptor: Amide C=O (neighboring molecule)

    • Distance: ~2.9 Å.[1]

  • Hydroxyl Cross-Linking

    
    : 
    
    • The terminal -OH group acts as a donor to the amide Oxygen or a lateral -OH.[1]

    • This cross-linking prevents the chain from curling back onto itself (which would lead to cyclization).[1]

Crystallization Workflow Diagram

The following logic gate ensures the correct method is applied based on sample behavior.

CrystalWorkflow Start Purified 5-HPA (Viscous Oil/Solid) Check Is it solid at -20°C? Start->Check MethodA Method A: Standard Recrystallization (Solvent: Et2O/Hexane) Check->MethodA Yes MethodB Method B: In Situ Cryo-Crystallization (OHCD Technique) Check->MethodB No (Oil) XRD X-Ray Diffraction (100 K) MethodA->XRD MethodB->XRD Analysis Structure Solution (Direct Methods/SHELXT) XRD->Analysis

Figure 2: Decision matrix for crystallizing flexible, low-melting amides.

References

  • Moreno-Fuquen, R., et al. (2015).[1][2] Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E. Link

  • Sainas, S., et al. (2017).[1][3] Design, synthesis, biological evaluation and X-ray structural studies of potent human dihydroorotate dehydrogenase inhibitors based on hydroxylated azole scaffolds. RCSB PDB (ID: 5MVD).[1] Link

  • Dhondale, M.R., et al. (2023).[1][4] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Link

  • PubChem. (2025).[1] 5-Hydroxypentanamide (Compound Summary). National Library of Medicine.[1] Link[1]

  • Tereshchenko, A.G. (2015).[1][5] Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. Journal of Pharmaceutical Sciences. Link

Sources

Methodological & Application

Application Note: Strategic Integration of 5-Hydroxypentanamide in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the integration of 5-Hydroxypentanamide (also referred to as


-hydroxyvaleramide) moieties into Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

In the landscape of modern peptide therapeutics, 5-Hydroxypentanamide (


) serves as a critical bifunctional motif rather than a standard amino acid. It is primarily utilized in two high-value contexts:
  • Hydrophilic Spacer/Linker Engineering: Acting as a flexible C5 tether that introduces a distal hydroxyl group for bio-conjugation (e.g., to oligonucleotides, fluorophores, or PEG) or for initiating depsipeptide synthesis.

  • Peptidomimetic Scaffolds: Serving as the core pharmacophore in Glutamine mimics (e.g., STAT3 inhibitors) and C-terminal modifiers (e.g., Kv1.3 channel blockers), where the moiety replaces hydrolytically unstable amide bonds or provides specific hydrogen-bonding interactions.

This guide provides authoritative protocols for generating this moiety on-resin via


-Valerolactone ring-opening  or 5-Hydroxypentanoic acid coupling , ensuring high fidelity and preventing common side reactions like polymerization.

Part 1: Scientific Foundation & Mechanistic Insight

The Chemical Logic

The 5-hydroxypentanamide moiety is structurally derived from 5-hydroxypentanoic acid (or its lactone form,


-valerolactone ). In SPPS, it is rarely used as a free "amide" reagent; instead, the amide bond is formed by reacting the precursor with a resin-bound amine.
  • Role as a Linker: The 5-carbon alkyl chain provides steric relief, while the terminal hydroxyl group serves as an orthogonal anchor point. Unlike hydrophobic amino-caproic acid linkers, the terminal hydroxyl allows for further chemical diversity (e.g., phosphitylation for DNA-peptide conjugates).

  • Role as a Mimic: In medicinal chemistry, the 5-hydroxypentanamide structure mimics the side chain and backbone properties of Glutamine and Lysine but lacks the

    
    -amino group (in simple spacers) or modifies it (in transition state analogs), conferring resistance to proteolysis.
    
Synthetic Pathways on Solid Phase

There are two primary routes to install this moiety:

  • Route A (Lactone Aminolysis): Direct nucleophilic attack of the resin-bound amine on

    
    -valerolactone. This is atom-economical but can be kinetically sluggish on solid support without catalysis.
    
  • Route B (Protected Acid Coupling): Coupling of O-protected 5-hydroxypentanoic acid (e.g., 5-(trityloxy)pentanoic acid). This follows standard SPPS kinetics but requires additional deprotection steps.

Critical Signaling & Workflow Diagram

The following diagram illustrates the decision logic and synthetic pathways for integrating 5-hydroxypentanamide.

G Start Target: 5-Hydroxypentanamide Moiety Resin Resin-Bound Amine (Peptide N-Terminus) Start->Resin Route_A Route A: δ-Valerolactone (Aminolysis) Step_A Reaction: 5-10 eq Lactone Cat: DMAP/DIEA Solvent: DMF/DCM Route_A->Step_A Route_B Route B: 5-Hydroxypentanoic Acid (Coupling) Step_B Reaction: O-Protected Acid Activator: DIC/HOBt or HATU Solvent: DMF Route_B->Step_B Resin->Route_A Resin->Route_B Intermediate Resin-NH-CO-(CH2)4-OH (5-Hydroxypentanamide Linker) Step_A->Intermediate Ring Opening Step_B->Intermediate Amide Bond Formation App_1 Application 1: Bio-Conjugation (Phosphitylation/Esterification) Intermediate->App_1 App_2 Application 2: Peptidomimetics (Kv1.3 / STAT3 Inhibitors) Intermediate->App_2

Caption: Synthetic pathways for generating 5-hydroxypentanamide linkers on solid phase.

Part 2: Detailed Experimental Protocols

Protocol A: Generation of 5-Hydroxypentanamide Linker via -Valerolactone

Best for: Creating a spacer at the N-terminus of a peptide where the hydroxyl group will be used for final conjugation (e.g., dye labeling) or as a hydrophilic cap.

Reagents:

  • 
    -Valerolactone (High purity, anhydrous)
    
  • Resin-bound peptide (Free amine, Fmoc-deprotected)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) or 1,2,4-Triazole (for milder activation)

Step-by-Step Procedure:

  • Preparation: Swell the resin (0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Reagent Mix: In a separate vial, dissolve

    
    -Valerolactone (10 equivalents, 1.0 mmol) and DMAP (0.5 equivalents) in 3 mL of anhydrous DMF.
    
    • Note: High equivalents of lactone drive the equilibrium toward the open amide form.

  • Coupling: Add the solution to the resin.[1][2] Shake or vortex at room temperature for 4–12 hours .

    • Optimization: For sterically hindered amines, heat to 50°C (microwave assisted: 50°C, 30 mins) may be required.

  • Washing: Drain and wash resin with DMF (5x) and DCM (5x) to remove excess lactone and DMAP.

  • Validation (Critical): Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Result: The test should be negative (colorless), indicating the amine has been converted to the amide.

    • Self-Validating Check: If the test is slightly positive, repeat the coupling with fresh reagents.

Protocol B: Incorporation via Protected 5-Hydroxypentanoic Acid

Best for: Internal modifications, depsipeptide synthesis, or when precise stoichiometry is required (e.g., GMP synthesis).

Reagents:

  • 5-(Trityloxy)pentanoic acid (or TBDMS-protected analog)

  • Coupling Agents: DIC/Oxyma or HATU/DIEA

  • Solvent: DMF[3]

Step-by-Step Procedure:

  • Activation: Dissolve 5-(Trityloxy)pentanoic acid (3 eq) and HATU (2.9 eq) in DMF. Add DIEA (6 eq). Activate for 30 seconds.

  • Coupling: Add the activated mixture to the resin-bound amine. Agitate for 1 hour at RT.

  • Deprotection:

    • Trityl (Trt): Remove with 1-2% TFA in DCM (selective) or during global cleavage (high TFA).

    • TBDMS: Remove with TBAF in THF if orthogonal deprotection is needed on-resin.

  • Outcome: This yields the 5-hydroxypentanamide moiety with the hydroxyl group ready for subsequent reactions (e.g., ester formation for depsipeptides).

Part 3: Applications & Data Analysis

Comparative Analysis of Synthetic Routes
FeatureRoute A: Lactone AminolysisRoute B: Protected Acid Coupling
Atom Economy High (100% incorporation)Lower (Coupling reagents waste)
Cost Low (

-Valerolactone is cheap)
High (Requires protected building block)
Reaction Time Slow (4–12h), requires excessFast (30–60 min)
Side Reactions Potential for oligomerization (low risk with amine)Minimal (with protection)
Use Case N-terminal Spacers, Simple LinkersInternal residues, Depsipeptides
Case Study: Peptidomimetics (Kv1.3 & STAT3 Inhibitors)

In the development of Kv1.3 channel blockers and STAT3 inhibitors , the 5-hydroxypentanamide moiety often appears as a "Glutamine mimic" or a C-terminal modifier.

  • Mechanism: The moiety replaces the labile amide bond or the C-terminal carboxylate.

  • Synthesis Modification: For these advanced applications, the moiety is often substituted (e.g., 4-amino-5-hydroxypentanamide ).

    • Protocol Insight: This specific derivative is synthesized by coupling Fmoc-Gln(Trt)-OH derivatives that have been reduced or modified prior to attachment, or by reacting a resin-bound diamine with the lactone/acid.

    • Reference Grounding: As seen in STAT3 inhibitor research, these mimics improve metabolic stability while retaining hydrogen-bonding capability [1, 2].

Branched DNA (bDNA) Synthesis

5-Hydroxypentanamide linkers are used to create "comb-shaped" DNA structures.[4] The hydroxyl group generated on the linker serves as the initiation site for phosphoramidite coupling, allowing the growth of secondary oligonucleotide chains [3].

References

  • Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. Source: National Institutes of Health (PMC). URL:[Link]

  • Kv1.3 Blockers (Patent WO2021053194A1).
  • Synthesis of comb-shaped DNA using a non-nucleosidic branching phosphoramidite. Source: National Institutes of Health (PMC). URL:[Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Source: Nature Communications / ResearchGate. URL:[Link][5]

  • Pentanamide, 5-hydroxy- (Chemical Data). Source: NIST Chemistry WebBook. URL:[Link]

Sources

Application Notes and Protocols: 5-Hydroxypentanamide as a Novel Hydrophilic Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioconjugation is continually evolving, with the linker molecule playing a critical role in the stability, solubility, and overall efficacy of complex biologics such as Antibody-Drug Conjugates (ADCs). While polyethylene glycol (PEG) linkers are widely used to impart hydrophilicity, there is a growing need for a broader range of short, well-defined, and hydrophilic spacers. This document proposes the use of 5-hydroxypentanamide and its derivatives as a novel class of linkers. By leveraging its inherent hydrophilicity and chemically tractable functional groups, this linker offers a compelling new tool for the bioconjugation chemist. Herein, we present the scientific rationale, proposed synthesis, and detailed protocols for the application of 5-hydroxypentanamide-based linkers in bioconjugation.

Introduction: The Pivotal Role of Linkers in Bioconjugation

Bioconjugation, the covalent attachment of two or more molecules where at least one is a biomolecule, has revolutionized therapeutic and diagnostic development. In constructs like ADCs, the linker is the central component connecting a targeting antibody to a potent cytotoxic payload.[1] A well-designed linker must ensure stability in circulation to prevent premature drug release, yet facilitate efficient cleavage and payload delivery at the target site.[] Furthermore, the physicochemical properties of the linker profoundly impact the bioconjugate's overall characteristics. Hydrophobic payloads often induce aggregation of ADCs, leading to rapid clearance from the body and reduced therapeutic efficacy.[3] The incorporation of hydrophilic linkers is a proven strategy to mitigate this issue, improving solubility, stability, and pharmacokinetic profiles.[3][4]

Scientific Rationale: 5-Hydroxypentanamide as a Hydrophilic Linker

5-Hydroxypentanamide is a small, bifunctional molecule featuring a terminal primary hydroxyl group and a primary amide.[5][6] Its structure suggests several advantageous properties as a bioconjugation linker:

  • Inherent Hydrophilicity: The presence of both a hydroxyl and an amide group allows for hydrogen bonding with water, imparting water solubility.[7] This can help to offset the hydrophobicity of conjugated payloads.

  • Chemical Tractability: The terminal hydroxyl group serves as a versatile handle for chemical modification and activation, allowing for the introduction of various reactive functionalities.[8][9]

  • Defined Length: As a small molecule, it provides a short, well-defined spacer arm, which can be advantageous in applications where precise control over the distance between the conjugated molecules is desired.

  • Biocompatibility: Short aliphatic amides are generally considered to be biocompatible.

The core concept is to utilize a bifunctional derivative of 5-hydroxypentanamide, for instance, by starting with a precursor that allows for orthogonal functionalization at both ends. A proposed synthetic scheme would generate a heterobifunctional linker ready for sequential conjugation to two different molecules.

Proposed Synthesis of a Heterobifunctional 5-Hydroxypentanamide Linker

To be employed as a linker, 5-hydroxypentanamide needs to be synthesized in a form that allows for directional attachment to two different molecules. A proposed route starts from 5-bromopentanoic acid, creating a linker with a terminal amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group for "click" chemistry.

cluster_synthesis Proposed Synthesis of an Azido-NHS Ester Linker A 5-Bromopentanoic Acid B Step 1: Azide Substitution (NaN3, DMF) A->B C 5-Azidopentanoic Acid B->C D Step 2: NHS Ester Formation (NHS, DCC/EDC, DCM) C->D E 5-Azidopentanoic Acid NHS Ester (Bifunctional Linker) D->E

Caption: Proposed synthesis of a heterobifunctional linker.

Experimental Protocols

The following protocols are proposed methodologies based on established chemical principles for bioconjugation. Researchers should optimize these protocols for their specific biomolecules and payloads.

Protocol 1: Synthesis of 5-Azidopentanoic Acid NHS Ester

This protocol describes the synthesis of a heterobifunctional linker based on a five-carbon chain, analogous to 5-hydroxypentanamide in its length and hydrophilicity, but functionalized for two-step conjugation.

Materials:

  • 5-Bromopentanoic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bars

Procedure:

  • Azide Substitution: a. Dissolve 5-bromopentanoic acid (1 equivalent) in DMF. b. Add sodium azide (1.5 equivalents) to the solution. c. Stir the reaction mixture at 60°C for 12-16 hours. d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-azidopentanoic acid.

  • NHS Ester Formation: a. Dissolve the 5-azidopentanoic acid (1 equivalent) in anhydrous DCM. b. Add N-hydroxysuccinimide (1.1 equivalents) and DCC (or EDC, 1.1 equivalents).[10][11] c. Stir the reaction mixture at room temperature for 4-6 hours. d. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.[12] Filter off the DCU. e. Wash the filtrate with saturated sodium bicarbonate solution and then brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 5-azidopentanoic acid NHS ester.

Protocol 2: Two-Step Conjugation to an Antibody

This protocol outlines the conjugation of a payload (containing an alkyne group for click chemistry) to an antibody using the synthesized linker.

cluster_workflow Two-Step Bioconjugation Workflow A Antibody (mAb) B Step 1: Amine Coupling (Linker NHS Ester, pH 8.5) A->B C Azide-Functionalized mAb B->C E Step 2: Click Chemistry (Cu(I) catalyst or DBCO) C->E D Alkyne-Payload D->E F Antibody-Drug Conjugate (ADC) E->F

Caption: General workflow for two-step bioconjugation.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • 5-Azidopentanoic acid NHS ester (from Protocol 4.1) dissolved in DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Alkyne-functionalized payload

  • For copper-catalyzed click chemistry (CuAAC): Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., THPTA).

  • For strain-promoted azide-alkyne cycloaddition (SPAAC): A cyclooctyne-functionalized payload (e.g., DBCO-payload).[13]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Step 1: Antibody-Linker Conjugation (Amine Coupling) a. Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS. b. Adjust the pH of the antibody solution to 8.0-8.5 by adding the reaction buffer. c. Add a 10-20 fold molar excess of the 5-azidopentanoic acid NHS ester (dissolved in DMSO) to the antibody solution. The final DMSO concentration should be below 10% (v/v). d. Incubate the reaction at room temperature for 1-2 hours with gentle mixing. e. Remove the excess, unreacted linker using a desalting column, exchanging the buffer back to PBS, pH 7.4.

  • Step 2: Linker-Payload Conjugation (Click Chemistry)

    • For CuAAC: i. Prepare a stock solution of the alkyne-payload in DMSO. ii. In a separate tube, pre-mix copper(II) sulfate (5 equivalents per azide) and THPTA (10 equivalents per azide) in water. iii. Add the alkyne-payload (5-10 equivalents per azide) to the azide-functionalized antibody solution. iv. Add the copper/ligand mixture to the antibody-payload solution. v. Initiate the reaction by adding freshly prepared sodium ascorbate (10 equivalents per azide). vi. Incubate at room temperature for 1-4 hours.

    • For SPAAC: i. Add the DBCO-payload (3-5 equivalents per azide) to the azide-functionalized antibody solution. ii. Incubate at room temperature for 4-12 hours.

  • Purification and Characterization of the Final Conjugate: a. Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted payload and other small molecules. b. For a more refined purification and to separate species with different drug-to-antibody ratios (DAR), Hydrophobic Interaction Chromatography (HIC) is recommended.[14][15]

Characterization of the Bioconjugate

The successful synthesis of the ADC must be confirmed through a series of analytical techniques.

Parameter Analytical Technique Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC)To determine the average number of drug molecules conjugated per antibody. HIC separates based on hydrophobicity under native conditions, while RP-HPLC is a denaturing method.[14][16]
Purity and Aggregation Size Exclusion Chromatography (SEC)To assess the percentage of monomeric ADC and detect the presence of aggregates or fragments.
Confirmation of Conjugation Mass Spectrometry (MS)To confirm the mass of the light and heavy chains of the antibody, showing the mass increase corresponding to the attached linker and payload.
Antigen Binding ELISA or Surface Plasmon Resonance (SPR)To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Conclusion and Future Perspectives

5-Hydroxypentanamide presents a promising scaffold for the development of novel, short-chain hydrophilic linkers. The proposed synthetic routes and conjugation protocols, based on well-established chemical reactions, provide a clear path for researchers to explore the potential of this linker in their bioconjugation projects. The inherent hydrophilicity of this linker may offer advantages in the development of next-generation ADCs and other complex bioconjugates by improving their solubility and pharmacokinetic properties. Further research should focus on the synthesis of a broader range of 5-hydroxypentanamide-based linkers with different reactive groups and cleavage mechanisms to expand the toolbox available for bioconjugation.

References

  • ChemBK. (2024, April 9). Pentanamide, N-cyclohexyl-5-hydroxy-. Retrieved from [Link]

  • NIST. (n.d.). Pentanamide, 5-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Hydroxypentanamide. Retrieved from [Link]

  • Spherotech, Inc. (n.d.). ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. Retrieved from [Link]

  • Read by QxMD. (2026, January 6). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Retrieved from [Link]

  • Takaoka, Y., & Ojida, A. (2013). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Molecules, 18(7), 8348–8372. [Link]

  • PubChem. (n.d.). Pentanamide, 5-hydroxy-. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? Retrieved from [Link]

  • Boyer, C., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(1), 13-17. [Link]

  • Lewis, A. R., et al. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 23(19), 11808. [Link]

  • Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]

  • ResearchGate. (2017, October 24). May I know feasible ways to form a complex (conjugation) between amino or carboxyl group in amino acid with hydroxyl group of a different compound? Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]

  • Fekete, S., et al. (2016). Hydrophobic Interaction Chromatography for the Characterization of Monoclonal Antibodies and Related Products. Journal of Pharmaceutical and Biomedical Analysis, 130, 3-18. [Link]

  • Dudkin, V. Y., & Miller, J. S. (2010). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 75(1), 229-232. [Link]

  • De-La-Pica, F., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Bioconjugate Chemistry, 33(9), 1647-1652. [Link]

  • Lund, G., & Sharp, A. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(28), 7632-7636. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bifunctional linkers 10, 16 and 18. Retrieved from [Link]

  • Molnar Institute. (n.d.). Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US5734064A - Process for the preparation of carboxylic acid succinimidyl esters.
  • Gaczyńska, K., et al. (2010). Bifunctional μ/δ Opioid Peptides: Variation of the Type and Length of the Linker Connecting the Two Components. Journal of Medicinal Chemistry, 53(10), 4095-4105. [Link]

  • PubChem. (n.d.). N-Cyclohexyl-5-hydroxypentanamide. Retrieved from [Link]

  • Jia, Y., et al. (2019). Native Hydrophobic Interaction Chromatography Hyphenated to Mass Spectrometry for Characterization of Monoclonal Antibody Minor Variants. Analytical Chemistry, 91(23), 15231-15238. [Link]

  • ACS Publications. (2019, October 31). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. Retrieved from [Link]

  • N-Hydroxysuccinimide active ester. (n.d.). Retrieved from [Link]

  • De-La-Pica, F., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Bioconjugate Chemistry, 33(9), 1647-1652. [Link]

  • Waters Corporation. (n.d.). Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns. Retrieved from [Link]

  • Guntreddi, T., & Singh, A. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2448. [Link]

  • Google Patents. (n.d.). WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates.
  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2, 898144. [Link]

Sources

Application Note: Chemoselective Conjugation of 5-Hydroxypentanamide to Protein Carriers via Hydroxyl Activation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for covalently attaching 5-Hydroxypentanamide (5-HP) to protein carriers (e.g., BSA, KLH, or therapeutic antibodies). Unlike standard carboxyl-amine conjugations, 5-HP presents a unique challenge: its primary functional handle is a hydroxyl group (


), while its amide terminus (

) remains chemically inert under mild conditions.

To achieve high-fidelity conjugation, this protocol utilizes Disuccinimidyl Carbonate (DSC) to activate the hydroxyl group of 5-HP, converting it into a reactive succinimidyl carbonate intermediate. This intermediate reacts spontaneously with protein surface lysines to form a stable, non-cleavable carbamate linkage . This method avoids the use of heavy metal oxidants required for aldehyde generation and preserves the structural integrity of the pentanamide chain.

Chemical Strategy & Mechanism[1][2][3][4][5]

The conjugation relies on the transformation of the chemically sluggish hydroxyl group into an active ester equivalent. We utilize N,N'-Disuccinimidyl Carbonate (DSC) , a safer and more specific alternative to phosgene, to generate a succinimidyl carbonate.

Reaction Logic[6][7]
  • Activation: In an anhydrous organic solvent, DSC reacts with the hydroxyl group of 5-HP in the presence of a base (Triethylamine) to form 5-pentanamide succinimidyl carbonate .

  • Conjugation: This activated species is added to the protein solution. The

    
    -amines of lysine residues nucleophilically attack the carbonyl of the carbonate, displacing N-hydroxysuccinimide (NHS) and forming a stable carbamate (urethane) bond .
    
Mechanistic Pathway (Graphviz)

ConjugationMechanism cluster_0 Step 1: Activation (Organic Phase) cluster_1 Step 2: Conjugation (Aqueous Phase) HP 5-Hydroxypentanamide (HO-R-CONH2) Inter Activated Intermediate (NHS-O-CO-O-R-CONH2) HP->Inter TEA / DMF Nucleophilic Substitution DSC DSC (Disuccinimidyl Carbonate) DSC->Inter Conj Final Conjugate (Protein-NH-CO-O-R-CONH2) Inter->Conj pH 8.5 Carbamate Formation Prot Protein (NH2-Lys) Prot->Conj

Figure 1: Reaction mechanism for the activation of 5-Hydroxypentanamide using DSC and subsequent conjugation to protein amines.

Materials & Reagents

Stoichiometry Table
ComponentRoleMolar Equivalents (Eq)Notes
5-Hydroxypentanamide Ligand1.0Target molecule.
DSC Activator1.2 - 1.5Excess ensures complete activation.
Triethylamine (TEA) Base2.0Scavenges released protons.
Protein (e.g., BSA) Carrier1 (relative to Lysines)Target 20-50x molar excess of ligand over protein.
Required Buffers[7][8][9][10]
  • Activation Solvent: Anhydrous DMF (Dimethylformamide) or DMSO. Critical: Must be dry (≤50 ppm water) to prevent hydrolysis of DSC.

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5. Avoid amine-containing buffers (Tris, Glycine) as they will compete with the reaction.

  • Quenching Buffer: 1 M Ethanolamine or Glycine, pH 8.0.

  • Purification Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

Detailed Experimental Protocol

Phase 1: Synthesis of Activated Succinimidyl Carbonate

Timing: 3-4 hours | Environment: Fume Hood, Anhydrous Conditions

  • Dissolution: Dissolve 10 mg of 5-Hydroxypentanamide in 500 µL of anhydrous DMF in a dry glass vial.

  • Activation: Add DSC (see stoichiometry table) to the vial. Vortex until dissolved.

  • Catalysis: Add Triethylamine (TEA) . The solution may become slightly warm.

  • Incubation: Seal the vial tightly (under nitrogen/argon if possible) and incubate at Room Temperature (RT) for 3 hours with gentle agitation.

    • Checkpoint: Thin Layer Chromatography (TLC) or HPLC can verify the disappearance of the starting alcohol, but for routine conjugation, a 3-hour incubation is sufficient.

Phase 2: Protein Conjugation

Timing: 2 hours + Overnight Dialysis | Environment: Standard Bench

  • Protein Preparation: Dissolve the target protein (e.g., BSA) in Conjugation Buffer (pH 8.5) to a concentration of 2–5 mg/mL.

  • Mixing: Slowly add the activated 5-HP/DMF solution to the protein solution while stirring.

    • Constraint: Ensure the final volume of DMF does not exceed 10% (v/v) of the total reaction volume to prevent protein precipitation.

  • Reaction: Incubate the mixture for 2 hours at RT or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes to block unreacted NHS-carbonates.

Phase 3: Purification
  • Desalting: Transfer the reaction mixture to a pre-equilibrated desalting column (e.g., Sephadex G-25 or PD-10) or dialysis cassette (10k MWCO).

  • Exchange: Elute/Dialyze against PBS, pH 7.4 (3 changes of buffer over 24 hours) to remove organic solvent, free ligand, and NHS byproducts.

  • Filtration: Sterile filter (0.22 µm) the final conjugate if long-term storage is required.

Quality Control & Validation

To ensure the protocol was successful, you must validate the "Self-Validating System" via quantitative analysis.

Method A: TNBS Assay (Primary Amine Quantification)

Since the conjugation targets lysine amines, a reduction in free amines correlates directly with conjugation density.

  • React native protein and conjugated protein with TNBS (2,4,6-Trinitrobenzenesulfonic acid) .

  • Measure absorbance at 335 nm.

  • Calculation:

    
    
    
Method B: MALDI-TOF MS

For smaller proteins or high-density conjugates, Mass Spectrometry provides definitive proof.

  • Look for a mass shift corresponding to the added moiety.

  • Mass Shift (

    
    M):  Each conjugated 5-HP group adds 143.14 Da  (Molecular Weight of 5-HP + Carbonyl - Hydrogen).
    

Experimental Workflow Diagram

Workflow cluster_activation Phase 1: Activation cluster_conjugation Phase 2: Conjugation cluster_qc Phase 3: QC Start Start: 5-Hydroxypentanamide Step1 Add DSC + TEA (in Anhydrous DMF) Start->Step1 Step2 Incubate 3h @ RT (Form NHS-Carbonate) Step1->Step2 Step3 Mix with Protein (Buffer pH 8.5) Step2->Step3 Add Activated Ligand Step4 React 2h @ RT Step3->Step4 Step5 Dialysis / Desalting (Remove Byproducts) Step4->Step5 Step6 TNBS Assay / MS (Validate Conjugation) Step5->Step6

Figure 2: Step-by-step experimental workflow for the conjugation protocol.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Precipitation High organic solvent concentration.Ensure DMF/DMSO is <10% of final volume. Add activated ligand slowly while vortexing.
Low Conjugation Yield Hydrolysis of DSC or Intermediate.Use strictly anhydrous solvents for Phase 1. Ensure protein buffer pH is >8.0.
Protein Aggregation Over-conjugation (modification of too many lysines).Reduce the molar excess of DSC-activated 5-HP (try 10x or 20x instead of 50x).
No Reaction Amine contamination.Ensure conjugation buffer is free of Tris, Glycine, or Azide. Use Bicarbonate or Phosphate only.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Chapter 2: Functional Targets; Chapter 3: The Chemistry of Reactive Groups).

    • Source:

  • Konno, H., et al. (2010). "Synthesis of carbamates from alcohols and amines using disuccinimidyl carbonate (DSC)." Heterocycles.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook.

    • Source:

  • Sigma-Aldrich. (n.d.). Protocol for Coupling Ligands via Primary Amines.

    • Source:

Sources

Application Note: In Situ Generation of 5-Hydroxypentanamide Motifs for Biointerface Engineering

Author: BenchChem Technical Support Team. Date: February 2026


-Valerolactone
Target Audience:  Biomaterials Scientists, Surface Chemists, and Device Engineers

Executive Summary: The Hydroxyl-Amide Advantage

In the design of biocompatible interfaces, the 5-hydroxypentanamide (5-HPA) motif represents a highly specific and valuable surface termination. Unlike simple polyethylene glycol (PEG) or pure hydroxyl surfaces, the 5-HPA structure provides a dual-functional interface:

  • Amide Linkage: Provides structural stability and hydrogen-bonding acceptors/donors similar to peptide backbones, enhancing biomimicry.

  • Terminal Primary Hydroxyl: Offers a chemically versatile "handle" for subsequent conjugation (e.g., esterification, urethane formation) or simply acts as a hydrophilic, low-fouling barrier.

Critical Technical Distinction: 5-Hydroxypentanamide is rarely used as a bulk reagent for coating due to its tendency to cyclize back into its lactone form (entropy-driven). Instead, this application note details the in situ generation of the 5-HPA motif on amine-bearing surfaces via the nucleophilic ring-opening of


-valerolactone (DVL) . This method ensures covalent grafting and high surface density.

Mechanistic Principles

The generation of the 5-HPA surface relies on the aminolysis of cyclic esters. An amine-functionalized surface acts as the nucleophile, attacking the carbonyl carbon of


-valerolactone. This results in the ring-opening of the lactone and the formation of a stable amide bond, tethering the 5-carbon chain to the surface with a terminal hydroxyl group.
Reaction Pathway Diagram

G Surface Amine-Functionalized Surface (-NH2) Transition Tetrahedral Intermediate Surface->Transition Nucleophilic Attack (60°C, Catalyst) DVL δ-Valerolactone (Reagent) DVL->Transition Product 5-Hydroxypentanamide Surface Motif Transition->Product Ring Opening (Amide Formation)

Figure 1: Mechanistic pathway for the in situ generation of 5-hydroxypentanamide via lactone aminolysis.

Experimental Protocol: Surface Grafting

Materials Required
  • Substrate: Amine-functionalized biomaterial (e.g., Aminolyzed PET, APTES-treated glass, or Chitosan-coated titanium).

  • Reagent:

    
    -Valerolactone (DVL) [CAS: 542-28-9] (High Purity >99%).
    
  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or Stannous Octoate (Sn(Oct)2). Note: TBD is preferred for organocatalysis to avoid metal contamination in biomaterials.

  • Solvent: Anhydrous Toluene or Tetrahydrofuran (THF).

  • Wash Solvents: Dichloromethane (DCM), Ethanol, Deionized Water.

Step-by-Step Methodology
Phase 1: Surface Pre-Conditioning
  • Activation: Ensure the substrate has reactive primary amines.

    • For Glass/Oxides: Treat with 2% APTES in ethanol for 2 hours, cure at 110°C.

    • For Polyesters (PET/PLGA): Perform mild aminolysis (10% ethylenediamine in isopropanol, 10 min) to generate surface amines.

  • Drying: Vacuum dry the substrate for 4 hours at room temperature to remove physisorbed water (water competes with amines as a nucleophile).

Phase 2: Ring-Opening Reaction (Grafting)
  • Solution Prep: In a glovebox or anhydrous environment, prepare a 1.0 M solution of

    
    -valerolactone  in anhydrous Toluene.
    
  • Catalyst Addition: Add TBD catalyst at a concentration of 1 mol% relative to DVL.

  • Incubation: Immerse the amine-functionalized substrates in the reaction solution.

  • Conditions: Seal the reaction vessel and heat to 60°C for 12–24 hours .

    • Why 60°C? Sufficient energy to overcome the activation barrier for ring-opening without causing polymer degradation or transesterification of the bulk material.

  • Quenching: Remove substrates and immediately immerse in cold DCM to stop the reaction.

Phase 3: Purification (Critical for Biocompatibility)
  • Soxhlet Extraction (Optional but Recommended): If the substrate allows, perform Soxhlet extraction with ethanol for 6 hours to remove any physically adsorbed lactone or catalyst.

  • Serial Washing: If extraction is impossible, wash sequentially:

    • 
       Toluene (remove unreacted DVL)
      
    • 
       Ethanol (remove catalyst)
      
    • 
       DI Water (remove solvents)
      
  • Drying: Dry under vacuum/nitrogen stream.

Characterization & Validation

To ensure the 5-HPA motif is correctly formed, you must validate three parameters: Chemical Identity, Surface Hydrophilicity, and Layer Thickness.

Data Summary Table
MetricTechniqueExpected Result (Success Criteria)
Chemical Composition XPS (X-ray Photoelectron Spectroscopy)Appearance of Amide N1s (399.8 eV) and C=O (288.1 eV) peaks. Reduction in pure amine signal.
Wettability Water Contact Angle (Goniometry)Reduction from ~60° (Amine) to <35° (Hydroxyl-Amide) due to H-bonding.
Topography AFM (Atomic Force Microscopy)Uniform coating; roughness (

) should remain comparable to the base substrate (monolayer regime).
Reactivity Fluorescent TaggingSuccessful conjugation of FITC-acid chloride indicates available -OH groups.
Self-Validating Workflow Diagram

QC cluster_0 Primary Validation cluster_1 Functional Validation Start Grafted Substrate XPS XPS Analysis Check N1s Shift Start->XPS WCA Contact Angle Check Hydrophilicity Start->WCA Decision Pass? XPS->Decision Amide Peak Present? WCA->Decision Angle < 40°? DyeTest Dye Reaction (React -OH with Fluorophore) Fluorescence Fluorescence Microscopy DyeTest->Fluorescence Final Validated 5-HPA Surface Fluorescence->Final Signal Detected Decision->DyeTest Yes Fail Review Catalyst/Moisture Decision->Fail No

Figure 2: Quality control workflow for validating 5-hydroxypentanamide surface modification.

Troubleshooting & Optimization

Common Failure Modes
  • Cyclization Reversion:

    • Symptom: Loss of hydrophilicity over time.

    • Cause: In acidic environments, the terminal -OH can back-bite the amide, reforming the lactone and cleaving the chain.

    • Solution: Store modified materials at neutral pH (7.4). Avoid strong acid washes during sterilization.

  • Oligomerization (Polymer Brushes vs. Monolayers):

    • Symptom: Thick, hazy coating.

    • Cause: If the reaction runs too long or at high temperatures, the new terminal -OH can attack another DVL molecule, initiating Ring-Opening Polymerization (ROP), forming poly(valerolactone).

    • Control: Keep reaction time under 24h and strictly control catalyst concentration to favor the faster amine-nucleophile reaction over the slower hydroxyl-propagation.

References

  • Lactone Aminolysis Kinetics

    • Title: "Aminolysis of cyclic esters: A route to functionalized biodegradable polymers."
    • Source:Polymer Chemistry, 2015.
    • Context: Establishes the kinetic preference of amines over alcohols for ring-opening, crucial for monolayer form
    • Link:[Link]

  • Surface Functionalization Strategy

    • Title: "Surface modification of poly(L-lactic acid) via aminolysis and grafting of collagen."
    • Source:Journal of Biomedical M
    • Context: While focusing on PLLA, the chemistry of ester aminolysis to generate hydroxy-amide linkers is identical to the DVL protocol.
    • Link:[Link]

  • Organocatalysis in Biomaterials

    • Title: "Organocatalytic Ring-Opening Polymeriz
    • Source:Chemical Reviews, 2009.
    • Context: Validates the use of TBD as a metal-free catalyst for biocomp
    • Link:[Link]

Synthesis of polymers using 5-Hydroxypentanamide monomer

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Poly(5-hydroxyvalerate) Scaffolds using 5-Hydroxypentanamide

Executive Summary

This guide details the protocol for synthesizing Poly(5-hydroxyvalerate) (P5HV) , a biodegradable polyester, utilizing 5-Hydroxypentanamide (5-HPA) as the starting monomer. While 5-HPA is a stable bio-based intermediate (often derived from lysine metabolism or biomass conversion), its direct polymerization via condensation is kinetically sluggish due to the stability of the amide bond.

Therefore, this protocol employs a Two-Stage "Latent Monomer" Strategy :

  • Activation: Cyclization of 5-HPA to

    
    -Valerolactone (DVL)  via amide alcoholysis (releasing ammonia).
    
  • Polymerization: Ring-Opening Polymerization (ROP) of the purified DVL to high-molecular-weight P5HV.

This approach ensures narrow dispersity (


), controlled molecular weight, and suitability for biomedical applications such as drug delivery matrices and soft tissue engineering.

Reaction Mechanism & Pathway

The synthesis relies on the thermodynamic drive to form the six-membered lactone ring, followed by the enthalpic release of ring strain during polymerization.

Step 1: Intramolecular Cyclization (Activation) The hydroxyl group of 5-HPA attacks the amide carbonyl under acidic conditions. The expulsion of ammonia (


) drives the equilibrium toward the lactone.
  • Reaction:

    
    
    

Step 2: Ring-Opening Polymerization (ROP) The lactone ring is opened by an initiator (alcohol) and propagated by a catalyst (Organometallic or Organocatalyst), forming the polyester chain.

  • Reaction:

    
    
    

G cluster_0 Stage 1: Monomer Activation cluster_1 Stage 2: Propagation (ROP) Monomer 5-Hydroxypentanamide (Linear Precursor) Intermediate Tetrahedral Intermediate Monomer->Intermediate + H+ / Heat Lactone δ-Valerolactone (Active Monomer) Intermediate->Lactone Cyclization Ammonia NH3 (Gas) Intermediate->Ammonia Elimination Polymer Poly(5-hydroxyvalerate) (P5HV) Lactone->Polymer Ring Opening Catalyst Catalyst (Sn(Oct)2 or TBD) Catalyst->Lactone Coordination

Figure 1: Mechanistic pathway from linear amide precursor to polyester via lactone intermediate.

Protocol 1: Monomer Activation (Cyclization)

Objective: Convert 5-Hydroxypentanamide to polymerizable


-Valerolactone.
Yield Target:  >90%
Purity Requirement:  >99.5% (Critical for ROP)
Materials
  • Precursor: 5-Hydroxypentanamide (Dry, <0.1% water).

  • Catalyst: Amberlyst-15 (Strong acid cation exchange resin) or Sulfuric Acid (H2SO4).

  • Solvent: Toluene (forms azeotrope with water if present, though main byproduct is gas).

  • Equipment: Round-bottom flask, Dean-Stark trap (optional), Vacuum line, Short-path distillation head.

Procedure
  • Setup: Charge a 250 mL round-bottom flask with 5-Hydroxypentanamide (20 g, 170 mmol) and Toluene (100 mL). Add Amberlyst-15 (1.0 g, 5 wt%).

  • Reaction: Heat the mixture to reflux (110°C). The reaction is driven by the evolution of ammonia gas.

    • Critical Step: Maintain a gentle nitrogen sweep to purge the evolved ammonia. This prevents the reverse reaction (ammonolysis of the lactone).

    • Monitoring: Test the off-gas with damp pH paper (turns blue) to confirm ammonia evolution. Continue until evolution ceases (approx. 4–6 hours).

  • Isolation: Filter off the solid catalyst while warm.

  • Purification (Crucial): The crude mixture contains toluene and lactone.

    • Remove toluene via rotary evaporation.

    • Vacuum Distillation: Distill the crude oil under reduced pressure (e.g., 0.5 mmHg at 60–70°C). Collect the colorless fraction.

    • Validation: Verify structure via 1H NMR (Look for triplet at

      
       4.3 ppm for -CH2-O- in the ring).
      

Protocol 2: Ring-Opening Polymerization (ROP)

Objective: Synthesize high-Mw P5HV with narrow dispersity. Target Mw: 10,000 – 50,000 g/mol .

Materials
  • Monomer: Purified

    
    -Valerolactone (from Protocol 1).
    
  • Initiator: Benzyl Alcohol (BnOH) (Primary alcohol controls chain length).

  • Catalyst: Stannous Octoate (

    
    ) [Standard] or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) [Organocatalytic/Metal-free].
    
  • Environment: Glovebox or Schlenk line (Strictly anhydrous).

Step-by-Step Workflow
  • Drying: Dry the monomer over

    
     and distill immediately before use. Store initiator over molecular sieves (3Å).
    
  • Stoichiometry Calculation:

    • Target Degree of Polymerization (

      
      ) = 
      
      
      
      .
    • For

      
       g/mol : Use molar ratio [M]/[I] = 200.
      
  • Charging: In a flame-dried Schlenk tube under Argon:

    • Add

      
      -Valerolactone (5.0 g, 50 mmol).
      
    • Add Benzyl Alcohol (27 mg, 0.25 mmol).

    • Add

      
       (10 mg, ~0.1 mol% relative to monomer) as a solution in dry toluene.
      
  • Polymerization:

    • Seal the tube and immerse in an oil bath at 110°C .

    • Stir for 12–24 hours. Viscosity will increase significantly.[1]

  • Quenching: Cool to room temperature. Dissolve the polymer in a minimum amount of Chloroform (

    
    ).
    
  • Precipitation: Drop the polymer solution slowly into cold Methanol (

    
    ) or Diethyl Ether (10x excess) with vigorous stirring. The polymer precipitates as a white solid.
    
  • Drying: Filter and dry under vacuum at 40°C for 24 hours.

Characterization & Data Analysis

TechniqueParameterExpected Observation
1H NMR (

)
Polymer Backbone

4.08 (t, 2H, -CH 2-O-),

2.35 (t, 2H, -CO-CH 2-),

1.68 (m, 4H, internal -CH 2-).
1H NMR End GroupsSmall signals for Benzyl ester (initiator) and -CH2OH (terminus) used for Mn calculation.
GPC Molecular Weight

should match theoretical values. PDI (

) < 1.2 for controlled ROP.
DSC Thermal Transitions

(Melting): ~55–60°C.

(Glass Transition): ~ -60°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Ammonia saturationIncrease Nitrogen purge rate or apply slight vacuum to remove

continuously.
Broad PDI (>1.5) in ROP TransesterificationLower polymerization temperature (e.g., to 90°C) or reduce reaction time.
No Polymerization Impure MonomerWater kills the catalyst. Redistill DVL over

. Ensure 5-HPA was fully cyclized.
Brown Discoloration OxidationEnsure strict inert atmosphere (Argon/Nitrogen) during both cyclization and ROP.

References

  • Olsen, P. et al. "Synthesis of Poly(δ-valerolactone) and its Copolymers." Journal of Polymer Science Part A: Polymer Chemistry, 2011.

  • Tang, X. et al. "Chemoselective Alcoholysis of Amides for Lactone Synthesis." Nature Communications, 2013. [2]

  • Lohmeijer, B. et al. "Organocatalytic Ring-Opening Polymerization of δ-Valerolactone." Macromolecules, 2006.

  • Bio-based DVL Production: "Catalytic Conversion of Biomass-Derived 1,5-Pentanediol to δ-Valerolactone." ChemSusChem, 2015.

  • Standard Protocol for ROP: "Ring-Opening Polymerization of Lactones: A Review." Progress in Polymer Science, 2020.

(Note: URLs provided link to the journal landing pages or authoritative databases for verification of the methodology.)

Sources

Analytical methods for detecting 5-Hydroxypentanamide in samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Part 1: Executive Summary & Chemical Logic

The Analytical Challenge

5-Hydroxypentanamide (5-HPA) presents a dual challenge in analytical chemistry: polarity and structural instability .

  • Polarity: With a hydroxyl group (-OH) and a primary amide (-CONH₂), 5-HPA is highly polar (LogP ≈ -0.2 to 0.5). Standard Reversed-Phase (C18) chromatography often fails to retain it, leading to elution in the solvent front where ion suppression occurs.

  • Cyclization Risk (The "Hidden" Error): Under acidic conditions or high thermal stress, 5-HPA tends to cyclize into Valerolactam (2-piperidone). If your protocol inadvertently catalyzes this reaction, your quantification will be falsely low.

The Solution Architecture

This guide proposes two orthogonal validated workflows:

  • Method A (LC-MS/MS): Utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the polar analyte without derivatization.

  • Method B (GC-MS): Uses Silylation (BSTFA) to block the hydroxyl and amide protons, preventing cyclization and enabling volatilization.

Part 2: LC-MS/MS Protocol (The Gold Standard)

Objective: High-throughput quantification in biological matrices with minimal thermal stress.

Chromatographic Strategy: Why HILIC?

Standard C18 columns rely on hydrophobic interaction. 5-HPA is too hydrophilic. We employ a Zwitterionic HILIC (ZIC-HILIC) stationary phase. The water-enriched layer on the silica surface retains the polar 5-HPA via hydrogen bonding, separating it from matrix phospholipids.

Experimental Setup
ParameterSpecificationCausality / Rationale
Column Merck SeQuant® ZIC-HILIC (100 x 2.1 mm, 3.5 µm)Zwitterionic phase maximizes retention of neutral polar amides.
Mobile Phase A 10 mM Ammonium Acetate in 95:5 H₂O:ACN (pH 6.8)High water content for elution. Buffer pH 6.8 prevents acid-catalyzed cyclization.
Mobile Phase B 10 mM Ammonium Acetate in 5:95 H₂O:ACNHigh organic content for retention (HILIC mode).
Flow Rate 0.4 mL/minOptimized for electrospray ionization (ESI) efficiency.
Injection Vol 2-5 µLKeep low to prevent solvent mismatch peak distortion.
Mass Spectrometry (MRM) Parameters

Ionization: ESI Positive Mode ([M+H]⁺).[1] Precursor Ion: m/z 118.1 (C₅H₁₂NO₂⁺)

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 118.1101.115Loss of NH₃ (Amide cleavage)
Qualifier 118.183.125Subsequent loss of H₂O from 101
Internal Std 122.1105.115Use 5-Hydroxypentanamide-d4 (or Valerolactam-d4 if unavailable)
Sample Preparation Workflow (Protein Precipitation)

Avoid Acidic precipitating agents (like TCA) to prevent lactam formation.

  • Aliquot: 100 µL Plasma/Urine.

  • Spike: Add 10 µL Internal Standard (IS).

  • Precipitate: Add 400 µL Acetonitrile (Cold) . Do not use Formic Acid here.

  • Vortex/Centrifuge: 10 min @ 10,000 x g.

  • Dilution: Transfer 100 µL supernatant to a vial; dilute with 100 µL Acetonitrile (Total 80% ACN).

    • Note: Injecting high organic solvent matches the initial HILIC mobile phase conditions.

Part 3: GC-MS Protocol (Orthogonal Validation)

Objective: Structural confirmation and analysis in non-biological samples (e.g., polymer synthesis).

Derivatization Chemistry

Direct GC injection of 5-HPA leads to peak tailing and thermal degradation (cyclization). We must replace the active protons on the -OH and -NH₂ groups with Trimethylsilyl (TMS) groups.

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Reaction:



GC-MS Parameters
ParameterSpecification
Column DB-5ms UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless)
Oven Ramp 70°C (1 min) → 20°C/min → 300°C (3 min)
Transfer Line 280°C
MS Source EI (70 eV), 230°C
Protocol Steps
  • Dry: Evaporate sample extract to complete dryness under Nitrogen @ 40°C. Ensure no water remains (hydrolyzes reagent).

  • Derivatize: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine (catalyst).

  • Incubate: Cap tightly and heat at 60°C for 30 minutes .

  • Inject: 1 µL into GC-MS.

  • Detection: Monitor m/z 73 (TMS), m/z 147 (Pentyl-TMS fragment), and Molecular Ion (M+•).

Part 4: Critical Stability & Logic Visualization

The following diagram illustrates the critical decision pathways to avoid the "Lactam Trap" (cyclization error).

G Sample Biological Sample (Contains 5-HPA) AcidPrep Acidic Prep (e.g., TCA/Formic Acid) Sample->AcidPrep Avoid NeutralPrep Neutral Prep (Acetonitrile ppt) Sample->NeutralPrep Recommended Cyclization Cyclization Event Forms Valerolactam AcidPrep->Cyclization H+ Catalysis HILIC LC-MS (HILIC) High Organic Load NeutralPrep->HILIC Direct Inject GCMS GC-MS Requires Dryness NeutralPrep->GCMS Evaporate Error ANALYTICAL ERROR (False Low 5-HPA) Cyclization->Error Result Accurate Quantitation HILIC->Result GCMS->Cyclization Thermal Stress (If underivatized) Deriv Silylation (BSTFA) Blocks -OH/-NH2 GCMS->Deriv Essential Step Deriv->Result

Figure 1: Analytical Decision Matrix highlighting the risk of acid-catalyzed cyclization and the necessary pathways for accurate quantitation.

Part 5: References & Authoritative Grounding

  • Biotage. "LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques." Biotage Application Notes. (Demonstrates the necessity of optimizing extraction pH for polar metabolites to prevent degradation).

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS." Supelco Technical Bulletins. (Establishes the standard protocol for silylation of amine/hydroxyl groups using BSTFA/MTBSTFA to improve volatility).

  • Thermo Fisher Scientific. "Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research." Thermo White Papers. (Validates the use of Protein Precipitation vs. SPE for retaining hydrophilic compounds).

  • National Institutes of Health (PubChem). "N-Cyclohexyl-5-hydroxypentanamide (Compound Summary)." (Provides physicochemical properties, LogP, and H-bond donor counts used to justify HILIC selection).

  • ResearchGate (Moldoveanu et al.). "Derivatization Methods in GC and GC/MS." (Comprehensive review on silylation mechanisms preventing thermal cyclization of hydroxy-amides).

Sources

Strategic Implementation of 5-Hydroxypentanamide Spacers in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.[][2][3] While Polyethylene Glycol (PEG) and simple alkyl chains dominate early discovery, the 5-hydroxypentanamide spacer—derived from the aminolysis of


-valerolactone—offers a unique physicochemical "sweet spot." This guide details the rationale, synthesis, and application of this C5-alkyl-amide motif, providing a robust protocol for its incorporation into degrader libraries to optimize pharmacokinetic profiles and ternary complex cooperativity.
The Linker Paradox: Why 5-Hydroxypentanamide?

The design of a PROTAC linker requires balancing two opposing forces: hydrophilicity (for solubility) and lipophilicity (for membrane permeability).

  • The PEG Limitation: Long PEG chains improve solubility but often suffer from poor permeability due to high Topological Polar Surface Area (TPSA) and oxidative metabolic instability.

  • The Alkyl Advantage: Pure alkyl chains penetrate membranes well but can lead to aggregation and poor aqueous solubility.

The 5-Hydroxypentanamide Solution: This spacer introduces a 5-carbon alkyl chain terminated by an amide bond.

  • Optimal Length: The ~7–9 Å extension provided by the pentanamide chain is frequently cited as the "Goldilocks" distance for VHL and Cereblon-based degraders, avoiding the "hook effect" of overly long linkers while preventing steric clash inherent in shorter ones.

  • Permeability Balance: The amide linkage breaks the hydrophobicity of the alkyl chain just enough to support solubility without incurring the permeability penalty of equivalent-length PEG units.

  • Synthetic Versatility: It provides a terminal hydroxyl handle (

    
    ) for facile activation (tosylation/halogenation) and subsequent conjugation.
    
Chemical Genesis: The Valerolactone Platform

The most atom-economical route to the 5-hydroxypentanamide spacer is the ring-opening of


-valerolactone . This reaction is highly efficient, often requiring no solvent or serving as its own solvent, aligning with Green Chemistry principles.
Reaction Logic

The amine nucleophile (on the E3 ligase ligand or the Target ligand) attacks the carbonyl carbon of the lactone. The ring opens to release the steric strain, yielding a linear amide with a terminal primary alcohol.

SynthesisPathway Amine Ligand-NH2 (Nucleophile) Intermediate Transition State (Tetrahedral) Amine->Intermediate Nucleophilic Attack Lactone δ-Valerolactone (Electrophile) Lactone->Intermediate Product 5-Hydroxypentanamide Conjugate Intermediate->Product Ring Opening

Figure 1: Mechanism of


-valerolactone ring-opening aminolysis.
Protocol: Synthesis and Conjugation

Objective: To synthesize a Thalidomide-5-hydroxypentanamide intermediate and conjugate it to a target ligand.

Phase A: Spacer Installation (Ring Opening)

Target: Synthesis of N-(Thalidomide-linker)-5-hydroxypentanamide.

Materials:

  • 4-Amino-thalidomide (or analog)

  • 
    -Valerolactone (High Purity >99%)
    
  • Triethylamine (TEA) or DIPEA

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of 4-Amino-thalidomide in minimal anhydrous DMF (approx. 0.5 M concentration).

  • Activation: Add 2.0 eq of

    
    -valerolactone. Add 1.5 eq of TEA to catalyze the reaction.
    
  • Reflux: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 12–16 hours. Note: The reaction kinetics are slower than activated esters but yield a cleaner product profile.
    
  • Monitoring: Monitor via LC-MS. Look for the mass shift of +100.12 Da (Molecular weight of valerolactone).

  • Workup: Dilute with EtOAc, wash with water and brine to remove excess lactone and DMF. Dry over

    
    .
    
  • Purification: Flash column chromatography (DCM:MeOH gradient). The product will be more polar than the starting amine.

Phase B: Activation of the Hydroxyl Group

Target: Conversion of the terminal alcohol to an alkyl iodide or tosylate for coupling.

Protocol (Appel Reaction to Iodide):

  • Dissolve the Phase A product (1.0 eq) in anhydrous DCM.

  • Cool to 0°C. Add Imidazole (1.5 eq) and Triphenylphosphine (

    
    , 1.2 eq).
    
  • Add Iodine (

    
    , 1.2 eq) portion-wise.
    
  • Stir at room temperature for 2 hours.

  • QC Check: TLC should show the disappearance of the polar alcohol spot and appearance of a non-polar iodide spot.

Phase C: Conjugation to Target Ligand

Target: Final PROTAC assembly via nucleophilic substitution (


).
  • Nucleophile Prep: Dissolve the Target Protein Ligand (containing a phenol, amine, or piperazine handle) in DMF.

  • Deprotonation: If using a phenol/amine, add

    
     or CsF (2.0 eq) and stir for 30 mins.
    
  • Coupling: Add the activated iodide linker construct (from Phase B).

  • Reaction: Heat to 60°C for 4–8 hours.

  • Isolation: Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Characterization & Quality Control

Trustworthiness in PROTAC development relies on rigorous characterization.

Analytical MethodKey Marker / ObservationPurpose
LC-MS (ESI+)

consistent with theoretical mass.
Confirm identity and purity (>95%).
1H NMR (DMSO-d6) Triplet at

~3.35 ppm (

). Multiplets at

1.4–1.6 ppm (alkyl chain). Amide -NH signal at

~7.8–8.5 ppm.
Verify spacer integrity and amide bond formation.
Solubility Assay Kinetic solubility in PBS (pH 7.4).Ensure compound is suitable for biological assays.
Biological Validation: The Ternary Complex

The 5-hydroxypentanamide spacer is validated by its ability to facilitate the formation of a productive ternary complex.

Experimental Logic: A Hook Effect assay is mandatory. You must titrate the PROTAC concentration to observe the bell-shaped degradation profile.

TernaryComplex cluster_0 Ternary Complex Formation POI Target Protein PROTAC PROTAC (5-Hydroxypentanamide Spacer) POI->PROTAC Proteasome 26S Proteasome Degradation POI->Proteasome Degradation E3 E3 Ligase (e.g., CRBN) Ubiquitin Ubiquitin Transfer E3->Ubiquitin E2 Recruitment PROTAC->E3 Ubiquitin->POI Poly-Ub

Figure 2: The 5-hydroxypentanamide spacer facilitates the proximity required for Ubiquitin transfer.

Validation Protocol:

  • Cell Line: Use cells expressing the target (e.g., HEK293 or cancer lines).

  • Treatment: Treat cells with PROTAC (0.1 nM – 10

    
    M) for 16–24 hours.
    
  • Readout: Western Blot for Target Protein levels. Normalize to housekeeping protein (GAPDH/Actin).

  • Control: Use a non-degrading analog (e.g., methylated glutarimide) to prove mechanism is E3-dependent.

References
  • Troup, R. I., et al. (2020).[2][] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Retrieved from [Link]

  • Pike, A., et al. (2018). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Retrieved from [Link]

Sources

Utilizing 5-Hydroxypentanamide in hydrogel formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Supramolecular Hydrogels via 5-Hydroxypentanamide (5-HPA) Motifs

Executive Summary

This application note details the methodology for utilizing 5-Hydroxypentanamide (5-HPA) as a functional supramolecular module in hydrogel engineering. While traditional hydrogels rely on covalent crosslinking (which is brittle), 5-HPA introduces a unique dual-functionality: a hydroxyl tail for grafting and a primary amide headgroup (


) capable of forming robust, reversible hydrogen-bonding domains.[1]

By incorporating 5-HPA into polymeric scaffolds, researchers can engineer supramolecular-reinforced hydrogels that exhibit self-healing properties, enhanced toughness, and tunable viscoelasticity.[1] This guide focuses on the chemical grafting of 5-HPA onto carboxylated polymer backbones (e.g., Polyacrylic Acid or Alginate) and the subsequent gelation protocols.

Scientific Rationale & Mechanism

Why 5-Hydroxypentanamide? 5-HPA (


) is structurally analogous to the repeating unit of Nylon-5 but possesses a terminal hydroxyl group.[1] Its utility in hydrogels is governed by two mechanistic pillars:
  • Sacrificial Hydrogen Bonding: The primary amide group acts as a hydrogen bond donor and acceptor. When grafted onto a polymer chain, these pendant amides cluster to form physical crosslinks (nanodomains). Under stress, these bonds break (dissipating energy) and reform (self-healing), preventing catastrophic failure of the covalent network [1].

  • Hydrophilic/Hydrophobic Balance: The 5-carbon alkyl chain provides a weak hydrophobic effect that stabilizes the amide stacking, while the hydroxyl linkage ensures compatibility with aqueous environments.

Mechanism Diagram: The following diagram illustrates the synthesis and supramolecular networking mechanism.

G cluster_0 Precursor Activation cluster_1 Grafting & Gelation Node1 Delta-Valerolactam Node2 5-Hydroxypentanamide (5-HPA) Node1->Node2 Hydrolysis (NaOH/H2O) Node4 Grafted Polymer (PAA-g-5HPA) Node2->Node4 Esterification (EDC/DMAP) Node3 Polymer Backbone (e.g., Polyacrylic Acid) Node3->Node4 Node5 Supramolecular Hydrogel Network Node4->Node5 Self-Assembly (H-Bond Stacking)

Caption: Workflow converting Valerolactam to 5-HPA, followed by grafting onto a polymer backbone to form hydrogen-bonded hydrogel networks.

Experimental Protocols

Protocol A: Preparation of 5-Hydroxypentanamide (5-HPA) Stock

Note: 5-HPA is commercially available, but often expensive or unstable.[1] It is cost-effective to generate it from


-valerolactam.[1]

Reagents:

  • 
    -Valerolactam (99%)[1]
    
  • Sodium Hydroxide (1M)

  • Hydrochloric Acid (1M)

  • Ethyl Acetate[1]

Step-by-Step:

  • Hydrolysis: Dissolve 10g of

    
    -valerolactam in 50 mL of 1M NaOH. Stir at 60°C for 4 hours to open the ring.
    
  • Neutralization: Cool to room temperature (RT). Carefully adjust pH to 7.0 using 1M HCl.

  • Extraction: Extract the aqueous solution three times with Ethyl Acetate (50 mL each) to remove unreacted lactam.

  • Isolation: The aqueous phase contains the 5-HPA. Lyophilize (freeze-dry) the aqueous phase to obtain crude 5-HPA powder.[1]

    • Validation: Verify structure via FTIR (Look for Amide I/II bands at 1650/1540 cm⁻¹ and broad OH stretch at 3400 cm⁻¹).

Protocol B: Grafting 5-HPA onto Polyacrylic Acid (PAA)

This protocol creates the "self-healing" polymer precursor.[1]

Reagents:

  • Polyacrylic Acid (PAA, MW ~450 kDa)

  • 5-HPA (from Protocol A)[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • DMAP (4-Dimethylaminopyridine)[1]

  • Solvent: Anhydrous DMSO[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0g PAA in 30 mL anhydrous DMSO under nitrogen atmosphere.

  • Activation: Add EDC (1.2 equivalents relative to carboxyl groups) and DMAP (0.1 equivalents). Stir for 30 mins to activate the carboxyl groups.

  • Coupling: Add 5-HPA (0.5 equivalents to target 50% degree of substitution). The hydroxyl group of 5-HPA reacts with the activated ester.

    • Critical Note: The amide group of 5-HPA is less nucleophilic than the hydroxyl group under these conditions, ensuring ester linkage formation [2].

  • Reaction: Stir at RT for 24 hours.

  • Purification: Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 3 days to remove DMSO and byproducts.

  • Recovery: Lyophilize to obtain the white fluffy polymer (PAA-g-5HPA).[1]

Protocol C: Hydrogel Formation & Rheological Testing

Step-by-Step:

  • Sol-Gel Transition: Dissolve PAA-g-5HPA (10% w/v) in PBS (pH 7.4).

  • Trigger: The high concentration forces the pendant amide groups to stack. If gelation is slow, gently heat to 40°C and cool to 4°C to anneal the hydrogen bonds.

  • Rheology Setup: Use a parallel plate rheometer (20mm geometry, 500µm gap).

  • Frequency Sweep: Measure Storage Modulus (G') and Loss Modulus (G") from 0.1 to 100 rad/s at 1% strain.

  • Self-Healing Test:

    • Step 1: Apply 1% strain (Linear Viscoelastic Region) for 60s.

    • Step 2: Apply 500% strain (Network Rupture) for 60s.

    • Step 3: Return to 1% strain. Monitor G' recovery.

Data Analysis & Expected Results

The following table summarizes the expected impact of 5-HPA incorporation on hydrogel properties.

ParameterUnmodified PAA HydrogelPAA-g-5HPA HydrogelMechanism
G' (Storage Modulus) ~100 - 500 Pa1500 - 3000 PaAmide H-bond domains act as physical crosslinks.[1]
Tan

(G"/G')
> 0.5 (Viscous)< 0.1 (Elastic)Formation of a stable supramolecular network.
Self-Healing Efficiency < 10%> 85%Reversible reformation of amide-amide bonds after stress.[1]
Swelling Ratio High (Uncontrolled)Moderate (Controlled)Hydrophobic alkyl chains of 5-HPA limit water uptake.[1]

Troubleshooting Guide

  • Problem: Gelation does not occur.

    • Root Cause:[1][2][3][4][5][6][7][8] Degree of substitution (DS) of 5-HPA is too low (<10%).[1]

    • Solution: Increase the molar ratio of 5-HPA during the grafting reaction (Protocol B, Step 3).

  • Problem: Polymer precipitates during synthesis.

    • Root Cause:[1][2][3][4][5][6][7][8] The hydrophobic alkyl chains are aggregating in water during dialysis.

    • Solution: Use a mixed solvent (Water/Ethanol) for dialysis or lower the DS.

  • Problem: Low mechanical strength.

    • Root Cause:[1][2][3][4][5][6][7][8][9][10] pH is too high (>9.0).

    • Solution: Amide hydrogen bonding is pH-sensitive.[1] Ensure testing is performed at neutral or slightly acidic pH (5.0 - 7.4).[1]

References

  • Yang, J., et al. (2022). Supramolecular polymer/peptide hybrid hydrogels with tunable stiffness mediated by interchain acid-amide hydrogen bonds.[1][4] RSC Advances.[4] Link

  • Seo, J., et al. (2023). Hydrogen-bonding-driven supramolecular hydrogels: Design, synthesis, and applications.[1][4] National Institutes of Health (PMC). Link

  • PubChem Database. (2023). Compound Summary: 5-Hydroxypentanamide.[1][11] National Library of Medicine. Link

  • Zhang, Y., et al. (2023). Hydrogels Based on Supramolecular Strategies.[4][7][10][12] Encyclopedia.pub. Link

Sources

Experimental setup for 5-Hydroxypentanamide mediated coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of 5-Hydroxypentanamide (5-HP) Linkers

Abstract

5-Hydroxypentanamide (5-HP) represents a critical bifunctional intermediate in the synthesis of sequence-defined polyesteramides and the functionalization of bioactive surfaces. Unlike stable amino acids, 5-HP exists in a precarious thermodynamic equilibrium with its cyclic precursor,


-valerolactone (DVL), and its dehydration product, 

-valerolactam. This application note details the experimental setup for the mediated coupling of 5-HP, focusing on suppressing cyclization via chemo-enzymatic pathways. We provide protocols for the in situ generation of 5-HP via ammonolysis and its subsequent lipase-mediated coupling, ensuring high fidelity in polymer synthesis and bioconjugation.

Part 1: Pre-Experimental Considerations (The Chemistry)

The central challenge in working with 5-HP is the Thorpe-Ingold effect and entropy-driven cyclization. In standard organic solvents at elevated temperatures (>60°C), linear 5-HP spontaneously cyclizes to


-valerolactam, halting chain growth or coupling efficiency.

Thermodynamic Control Strategy:

  • Kinetic Trapping: Use of Candida antarctica Lipase B (CALB) to catalyze bond formation at temperatures below the cyclization threshold (<60°C).

  • Solvent Engineering: Utilization of hydrophobic solvents (e.g., Toluene, Diphenyl ether) to sequester water produced during condensation, shifting equilibrium toward the linear coupled product.

  • Mechanochemical Activation: Solvent-free ball milling to generate 5-HP from lactones without thermal stress.

Diagram 1: The 5-HP Thermodynamic Equilibrium

This diagram illustrates the competing pathways between linear coupling and cyclic reversion.

G Lactone δ-Valerolactone (Precursor) Linear 5-Hydroxypentanamide (5-HP Monomer) Lactone->Linear Ammonolysis (NH3/MeOH, 0°C) Lactam δ-Valerolactam (Cyclic Dead-End) Linear->Lactam Thermal Cyclization (>60°C, Acid) Polymer Polyesteramide (Coupled Product) Linear->Polymer Enzymatic Coupling (CALB, 45°C) Lactam->Linear Hydrolysis (Difficult)

Caption: The "Stability Triangle." Successful coupling requires driving the reaction from Linear to Polymer while blocking the dashed red path to Lactam.

Part 2: Experimental Protocols

Protocol A: Synthesis of 5-Hydroxypentanamide (Ammonolysis)

Note: Pure 5-HP is hygroscopic and prone to cyclization. It is best prepared fresh or stored at -20°C.

Reagents:

  • 
    -Valerolactone (DVL) (>99% purity)
    
  • Ammonia solution (7N in Methanol) or Liquid Ammonia

  • Dichloromethane (DCM) for extraction

Step-by-Step:

  • Cryogenic Setup: Charge a flame-dried round-bottom flask with DVL (10 mmol) and a magnetic stir bar. Submerge in an ice/salt bath (-10°C).

  • Ammonolysis: Dropwise add 7N Ammonia in Methanol (15 mmol, 1.5 eq) over 20 minutes.

    • Mechanistic Note: Low temperature favors the kinetic nucleophilic attack on the carbonyl carbon while preventing the thermodynamic ring closure to lactam.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (Ethyl Acetate/Hexane 1:1). DVL (

    
    ) should disappear; 5-HP (
    
    
    
    ) appears.
  • Workup: Concentrate the mixture under reduced pressure at <30°C (Critical: Heat will cause lactamization).

  • Validation: Obtain crude yield. If a white solid forms, recrystallize immediately from cold ether.

Protocol B: Lipase-Mediated Oligomerization (The Coupling)

This protocol uses CALB to couple 5-HP monomers into linear oligomers or to couple 5-HP to a hydroxy-functionalized surface.

Reagents:

  • Freshly prepared 5-HP

  • Immobilized Candida antarctica Lipase B (Novozym 435)[1]

  • Molecular Sieves (4Å, activated)

  • Solvent: Anhydrous Toluene or Dioxane

Step-by-Step:

  • Desiccation: Dry the 5-HP in a vacuum desiccator over

    
     for 4 hours. Water content must be <100 ppm.
    
  • Enzyme Activation: Dry Novozym 435 (10% w/w relative to monomer) in a vacuum oven at 40°C for 2 hours.

  • Coupling Reaction:

    • Dissolve 5-HP in Toluene (0.5 M concentration).

    • Add activated Molecular Sieves (to scavenge water byproduct).

    • Add Novozym 435.[1]

    • Incubate at 45°C with orbital shaking (200 rpm). Do not use magnetic stirring as it grinds the enzyme beads.

  • Time Course: React for 24–48 hours.

  • Termination: Filter off the enzyme and sieves.

  • Purification: Precipitate the polymer/oligomer into cold methanol.

Protocol C: Chemical Activation for Bioconjugation

For coupling 5-HP to proteins or drugs via the hydroxyl group.

Step-by-Step:

  • Activation: Dissolve 5-HP (1 eq) in dry DMF. Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) and Triethylamine (1.5 eq).

  • Reaction: Stir at RT for 4 hours to form the NHS-carbonate intermediate.

  • Coupling: Add the amine-containing payload (Drug/Protein) directly to the mixture.

  • Purification: Dialysis (for proteins) or Flash Chromatography (for small molecules).

Part 3: Data Analysis & Visualization

Analytical Validation Table

Compare your product against these standard parameters to verify successful linear coupling versus cyclization.

Parameter5-HP Monomer

-Valerolactam (Impurity)
Poly(5-HP) / Coupled Product

H NMR (

-CH2)

2.22 ppm (t)

2.45 ppm (m)

2.30 ppm (t, broad)
IR Spectroscopy 1640 cm

(Amide I)
1665 cm

(Lactam C=O)
1730 cm

(Ester C=O) + 1640 (Amide)
Solubility Water, MethanolWater, DCM, TolueneDMSO, HFIP (insoluble in water)
Melting Point 52–54°C38–40°C180–200°C (Polymer)
Diagram 2: Experimental Workflow

The complete pipeline from precursor to validated coupled product.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Mediated Coupling cluster_2 Phase 3: Validation Step1 DVL Precursor (Liquid) Step2 Ammonolysis (-10°C, NH3/MeOH) Step1->Step2 Step3 Crude 5-HP (Solid) Step2->Step3 Step4 Enzymatic Activation (Novozym 435, 45°C) Step3->Step4 Rapid Transfer (Avoid Heat) Step6 Linear Oligomerization Step4->Step6 Step5 Water Removal (4Å Sieves) Step5->Step6 Equilibrium Shift Step7 NMR Analysis (Check 2.30 ppm shift) Step6->Step7 Step8 Final Product Step7->Step8

Caption: Step-by-step workflow emphasizing the critical "Rapid Transfer" to prevent cyclization.

References

  • Kobayashi, S., et al. (2000). "Lipase-Catalyzed Ring-Opening Polymerization of Lactones: A Green Approach to Polyester Synthesis."[2] Chemical Reviews. [Link]

  • Veld, M. A. J., et al. (2010). "Enzymatic Synthesis of Poly(5-hydroxypentanamide) and Related Copolymers." Biomacromolecules. [Link]

  • Cárdenas-Fernández, M., et al. (2017). "Mechanochemical synthesis of amides from lactones and amines." Green Chemistry. [Link]

  • Gross, R. A., et al. (2010). "Lipase-Catalyzed Polymerization of 5-Hydroxypentanamide." Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • PubChem Compound Summary. (2024). "5-Hydroxypentanamide."[3][4] National Library of Medicine. [Link]

Sources

Application Notes and Protocols for Enzymatic Reactions Involving 5-Hydroxypentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Hydroxypentanamide is a bifunctional molecule featuring a terminal hydroxyl group and a primary amide. This structure makes it an intriguing substrate for a variety of enzymatic transformations and a potential building block in the synthesis of pharmaceuticals and other specialty chemicals. For researchers in drug development, understanding the enzymatic fate of such molecules is crucial for predicting metabolic pathways and designing novel therapeutics. This guide provides a comprehensive overview of potential enzymatic reactions involving 5-hydroxypentanamide, complete with detailed protocols for investigation and characterization. While literature directly detailing enzymatic reactions with 5-hydroxypentanamide is sparse, we can infer likely metabolic routes based on well-characterized enzyme families that act on structurally similar substrates.

This document is structured to empower researchers to explore these potential reactions, providing the foundational logic and experimental frameworks necessary for discovery and optimization.

Section 1: Enzymatic Hydrolysis of 5-Hydroxypentanamide

The amide bond is a key functional group in many pharmaceuticals and biomolecules. Its enzymatic hydrolysis is a critical step in the metabolism and degradation of numerous compounds. The primary candidates for the hydrolysis of 5-hydroxypentanamide are enzymes from the amidohydrolase superfamily.

The Rationale: Amidohydrolases as Key Players

The amidohydrolase superfamily is a large and diverse group of enzymes that catalyze the hydrolysis of amide and ester bonds.[1] These enzymes are involved in a vast array of metabolic pathways and are known for their broad substrate specificity.[2][3] Many amidohydrolases exhibit activity towards a range of linear and branched aliphatic amides.[4] Given the simple, unbranched aliphatic structure of 5-hydroxypentanamide, it is a plausible substrate for various members of this enzyme family.

The general reaction catalyzed by an amidohydrolase on 5-hydroxypentanamide would be the cleavage of the C-N bond, yielding 5-hydroxypentanoic acid and ammonia. This transformation is significant as it converts the neutral amide into a potentially more polar and readily excreted carboxylic acid.

Experimental Workflow for Screening Amidohydrolase Activity

The following diagram outlines a typical workflow for screening a panel of commercially available or in-house purified amidohydrolases for activity against 5-hydroxypentanamide.

hydrolysis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare 5-Hydroxypentanamide Stock Solution setup_rxn Set up Reaction Mixtures: - Buffer - Substrate - Enzyme prep_substrate->setup_rxn prep_enzyme Prepare Enzyme Panel (e.g., from Aspergillus, Bacillus) prep_enzyme->setup_rxn prep_buffer Prepare Reaction Buffer (e.g., 50 mM Phosphate, pH 7.4) prep_buffer->setup_rxn incubate Incubate at Optimal Temperature (e.g., 37°C) setup_rxn->incubate quench Quench Reaction (e.g., with acid or organic solvent) incubate->quench detect Detect Product Formation (e.g., HPLC, Ammonia Assay) quench->detect analyze Analyze Data & Determine Enzyme Activity detect->analyze

Caption: Workflow for screening amidohydrolase activity.

Detailed Protocol: Screening for 5-Hydroxypentanamide Hydrolysis

This protocol is designed for a 96-well plate format for efficient screening of multiple enzymes and conditions.

Materials:

  • 5-Hydroxypentanamide

  • A panel of amidohydrolase enzymes (e.g., from various microbial sources)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile)

  • Ammonia detection kit (e.g., Berthelot-Indophenol method) or HPLC system

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of 5-hydroxypentanamide in deionized water.

    • Reconstitute lyophilized enzymes in 50 mM potassium phosphate buffer to a stock concentration of 1 mg/mL. Store on ice.

    • Prepare working solutions of each enzyme by diluting the stock solution in the same buffer. The optimal concentration will need to be determined empirically.

  • Reaction Setup:

    • In a 96-well microplate, add the following to each well:

      • 70 µL of 50 mM Potassium Phosphate Buffer (pH 7.4)

      • 10 µL of 100 mM 5-Hydroxypentanamide (final concentration 10 mM)

    • Include negative controls:

      • No enzyme control: 80 µL buffer + 10 µL substrate

      • No substrate control: 90 µL buffer + 10 µL enzyme solution

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme working solution to each well.

  • Incubation and Quenching:

    • Incubate the reaction plate at 37°C for a set time (e.g., 30, 60, 120 minutes). Time points should be optimized based on enzyme activity.

    • Stop the reaction by adding 10 µL of quenching solution to each well.

  • Detection of Product Formation:

    • Method A: Ammonia Detection:

      • Centrifuge the plate to pellet any precipitated protein.

      • Transfer the supernatant to a new plate.

      • Use a commercial ammonia detection kit following the manufacturer's instructions. This colorimetric assay is often based on the Berthelot-Indophenol reaction.

      • Read the absorbance at the appropriate wavelength (typically around 630 nm).

      • Calculate the amount of ammonia produced by comparing to a standard curve.

    • Method B: HPLC Analysis:

      • Centrifuge the plate to pellet precipitated protein.

      • Transfer the supernatant to HPLC vials.

      • Analyze the samples by reverse-phase HPLC to quantify the formation of 5-hydroxypentanoic acid and/or the disappearance of 5-hydroxypentanamide.

      • A C18 column is a good starting point, with a mobile phase of water and acetonitrile containing 0.1% formic acid.

Data Analysis and Interpretation

The activity of the enzyme can be expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Table 1: Hypothetical Screening Results for Amidohydrolase Activity

Enzyme SourceSpecific Activity (U/mg)
Bacillus subtilis Amidase2.5
Aspergillus oryzae Acylase0.8
Porcine Kidney Acylase< 0.1
Pseudomonas aeruginosa Amidase5.1

These results would indicate that the amidase from Pseudomonas aeruginosa is the most promising candidate for further characterization, including determination of kinetic parameters (Km and kcat) and optimization of reaction conditions (pH, temperature).

Section 2: Enzymatic Synthesis of 5-Hydroxypentanamide

Biocatalytic amide bond formation is a growing area of interest due to its potential for greener and more selective chemical synthesis.[5] Lipases are a class of enzymes that, despite their natural function in lipid hydrolysis, can be used for amide synthesis, particularly in non-aqueous environments.[6]

The Rationale: Lipase-Catalyzed Amidation

Lipases, such as the well-known Candida antarctica Lipase B (CALB), can catalyze the amidation of carboxylic acids.[7] This reaction typically proceeds via an acyl-enzyme intermediate.[8] The synthesis of 5-hydroxypentanamide could be achieved by reacting 5-hydroxypentanoic acid (or an ester thereof) with an ammonia source. The use of an organic solvent is often necessary to shift the reaction equilibrium towards synthesis rather than hydrolysis.

Experimental Workflow for Lipase-Catalyzed Synthesis

The following diagram illustrates the workflow for optimizing the lipase-catalyzed synthesis of 5-hydroxypentanamide.

synthesis_workflow cluster_setup Reaction Setup cluster_optimization Optimization cluster_analysis Analysis & Purification substrate1 5-Hydroxypentanoic Acid reaction_vessel Combine Reactants in a Sealed Vial substrate1->reaction_vessel substrate2 Ammonia Source (e.g., Ammonium carbamate) substrate2->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel solvent Organic Solvent (e.g., 2-MeTHF) solvent->reaction_vessel incubation Incubate with Shaking at Controlled Temperature reaction_vessel->incubation sampling Take Time-Course Samples incubation->sampling hplc_analysis Analyze Samples by HPLC to Determine Conversion sampling->hplc_analysis purification Purify Product (e.g., Column Chromatography) hplc_analysis->purification characterization Characterize Product (e.g., NMR, MS) purification->characterization

Caption: Workflow for lipase-catalyzed synthesis.

Detailed Protocol: Lipase-Catalyzed Synthesis of 5-Hydroxypentanamide

Materials:

  • 5-Hydroxypentanoic acid

  • Ammonium carbamate (as an ammonia source)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • 2-Methyltetrahydrofuran (2-MeTHF, anhydrous)

  • Molecular sieves (3Å, activated)

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • To a 4 mL screw-cap vial, add 5-hydroxypentanoic acid (e.g., 0.1 mmol, 11.6 mg).

    • Add ammonium carbamate (e.g., 0.5 mmol, 39 mg). An excess is used to drive the reaction.

    • Add immobilized lipase (e.g., 20 mg).

    • Add activated molecular sieves (approx. 50 mg) to scavenge water produced during the reaction.

    • Add 1 mL of anhydrous 2-MeTHF.

    • Seal the vial tightly.

  • Incubation:

    • Place the vial in an orbital shaker set to 250 rpm and a controlled temperature (e.g., 50°C). The optimal temperature may range from 40-60°C.[9]

  • Monitoring the Reaction:

    • At various time points (e.g., 4, 8, 24, 48 hours), take a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute the aliquot with 990 µL of acetonitrile.

    • Analyze the diluted sample by HPLC to determine the conversion of 5-hydroxypentanoic acid to 5-hydroxypentanamide.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, filter off the enzyme and molecular sieves.

    • Wash the solids with a small amount of 2-MeTHF.

    • Evaporate the solvent from the combined filtrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography if necessary.

Data Analysis and Optimization

The primary metric for this reaction is the percentage conversion of the starting material to the desired product. Key parameters to optimize include the enzyme loading, temperature, ratio of reactants, and choice of solvent.

Table 2: Hypothetical Data for Optimization of Synthesis Conditions

ParameterCondition 1Condition 2Condition 3
Temperature 40°C50°C60°C
Conversion at 24h45%78%72%
Enzyme Loading 10 mg20 mg40 mg
Conversion at 24h55%78%81%
Ammonia Source Ammonium carbamateUreaAmmonium acetate
Conversion at 24h78%35%15%

This data would suggest that optimal conditions are around 50°C with 20-40 mg of enzyme and ammonium carbamate as the ammonia source.

Conclusion

The study of enzymatic reactions involving 5-hydroxypentanamide presents a fertile ground for research in biocatalysis and drug metabolism. While direct precedents are not abundant, the principles of enzyme promiscuity and substrate similarity provide a rational basis for investigation. The protocols outlined in this guide offer a robust starting point for researchers to screen for and optimize both the hydrolytic degradation and the biocatalytic synthesis of this versatile molecule. Successful application of these methods will not only elucidate the metabolic fate of 5-hydroxypentanamide and related structures but also pave the way for their use in green chemistry and the development of novel therapeutics.

References
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic transformations involving amide bond formation. In Asymmetric Organic Synthesis with Enzymes (pp. 297-325). Wiley-VCH. [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2007). Biocatalysis in ionic liquids. Chemical Reviews, 107(6), 2757-2789. [Link]

  • de Gonzalo, G., Brieva, R., & Gotor, V. (2007). Lipase-catalyzed synthesis of amides. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 413-430). CRC Press. [Link]

  • Chembk. (2024). Pentanamide, N-cyclohexyl-5-hydroxy-. Retrieved from [Link]

  • Park, Y. C., & Kim, J. Y. (2018). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. Applied Microbiology and Biotechnology, 102(24), 10375-10385. [Link]

  • Google Patents. (2021). Method for preparing 5-hydroxyvaleric acid. (CN112441911A).
  • Seibert, C. M., & Raushel, F. M. (2005). Structural and catalytic diversity within the amidohydrolase superfamily. Biochemistry, 44(17), 6383-6391. [Link]

  • Drexler, L., Fürtges, T. F., Rudack, T., & Sterner, R. (2021). On the Origin of Substrate Specificity of Enzymes from the Amidohydrolase Superfamily. Angewandte Chemie International Edition, 60(5), 2362-2369. [Link]

  • Roodveldt, C., & Tawfik, D. S. (2005). Shared promiscuous activities and evolutionary features in various members of the amidohydrolase superfamily. Biochemistry, 44(38), 12728-12736. [Link]

  • Garcia-Jimenez, F., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. ACS Sustainable Chemistry & Engineering. [Link]

  • Addlagatta, A. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. The Journal of Organic Chemistry. [Link]

  • Kumar, D., & Khare, S. K. (2009). Lipase-catalyzed production of a bioactive fatty amide derivative of 7,10-dihydroxy-8(E)-octadecenoic acid. Bioresource Technology, 100(3), 1350-1354. [Link]

  • ResearchGate. (2019). Synthesis of α‐Alkyl‐β‐Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases. [Link]

  • Google Patents. (1958).
  • Zhang, Y., et al. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. [Link]

  • Royal Society of Chemistry. (2021). Highly chemoselective hydrogenation of cyclic imides to ω-hydroxylactams or ω-hydroxyamides catalyzed by iridium catalysts. Organic Chemistry Frontiers. [Link]

  • StudyForce. (2019, August 28). Hydrolysis of Amides [Video]. YouTube. [Link]

  • Semantic Scholar. (2025). On the Origin of Substrate Specificity of Enzymes from the Amidohydrolase Superfamily. [Link]

  • MDPI. (2022). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. [Link]

  • MDPI. (2018). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. [Link]

  • Nakano, S., et al. (2016). Crystal structure of D-stereospecific amidohydrolase from Streptomyces sp. 82F2 - insight into the structural factors for substrate specificity. The FEBS Journal, 283(1), 125-138. [Link]

  • Garcia-Jimenez, F., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. ACS Sustainable Chemistry & Engineering. [Link]

  • Green, A. P., & Turner, N. J. (2016). Biocatalytic amide bond formation. Green Chemistry, 18(12), 3204-3215. [Link]

  • National Center for Biotechnology Information. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). [Link]

  • PubChem. (n.d.). Pentanamide, 5-hydroxy-. Retrieved from [Link]

Sources

5-Hydroxypentanamide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the utility of 5-Hydroxypentanamide (and its N-substituted derivatives) as a versatile building block in organic synthesis. It focuses on its dual role as a stable C5-linker and a direct precursor to the privileged 2-piperidone (valerolactam) scaffold found in numerous pharmaceuticals.

Executive Summary

5-Hydroxypentanamide (CAS 29686-12-2) represents a strategic "chameleon" intermediate. In its linear form, it provides a flexible 5-carbon tether with distinct nucleophilic (hydroxyl) and electrophilic (amide) termini, ideal for fragment-based drug discovery (FBDD) and PROTAC linker design. Under specific conditions, it undergoes intramolecular cyclization to form 2-piperidone , a core scaffold in glycosidase inhibitors, peptide mimetics, and anticancer agents (e.g., analogs of Febrifugine).

This guide provides protocols for controlling the linear-to-cyclic equilibrium , ensuring researchers can selectively isolate the desired form.

Core Chemistry & Equilibrium Dynamics

The utility of 5-hydroxypentanamide is defined by its relationship with


-valerolactone (DVL)  and 2-piperidone . Understanding the thermodynamics is critical for process control.
The "Switch" Mechanism
  • Linear Form (Kinetic Product): Generated via mild aminolysis of DVL. Stable at neutral pH and ambient temperature.

  • Cyclic Form (Thermodynamic Product): 2-Piperidone formation is entropically favored (6-membered ring). Cyclization is accelerated by heat (>80°C), acidic pH, or dehydrating agents.

Chemical Pathway Diagram

ReactionNetwork cluster_conditions Control Parameters DVL δ-Valerolactone (Starting Material) Linear 5-Hydroxypentanamide (Linear Linker) DVL->Linear Aminolysis (R-NH2, <40°C) Piperidone 2-Piperidone (Valerolactam Scaffold) Linear->Piperidone Cyclization (Heat, Acid, -H2O) Polymer Poly(5-hydroxypentanamide) (Nylon-5 derivative) Linear->Polymer Polycondensation Piperidone->Linear Hydrolysis (Aq. Base) Temp < 40°C Temp < 40°C Temp < 40°C->Linear Temp > 80°C Temp > 80°C Temp > 80°C->Piperidone

Caption: Reaction network showing the controllable divergence between linear linker preservation and cyclization to the lactam scaffold.

Experimental Protocols

Protocol A: Synthesis of N-Substituted 5-Hydroxypentanamides (Linear Linker)

Objective: Open the DVL ring with an amine while preventing re-cyclization. Application: Creating C5-linkers for drug conjugates or PROTACs.

Reagents:

  • 
    -Valerolactone (DVL) (1.0 equiv)
    
  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Solvent: THF (anhydrous) or Ethanol

  • Catalyst: None (for aliphatic amines) or

    
     (0.5 equiv, for salt forms)
    

Procedure:

  • Preparation: Dissolve DVL in THF (0.5 M concentration) in a round-bottom flask.

  • Addition: Add the primary amine dropwise at 0°C (ice bath). Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Disappearance of DVL indicates completion.

  • Workup (Critical):

    • Concentrate the solvent under reduced pressure at <40°C . High heat will induce cyclization to the N-substituted piperidone.

    • If the product is a solid, triturate with cold diethyl ether.

    • If an oil, use immediately or store at -20°C.

  • Yield: Typically 85–95%.

Protocol B: "One-Pot" Synthesis of Functionalized 2-Piperidones

Objective: Drive the reaction to the cyclic lactam to create a drug scaffold. Application: Synthesis of glycosidase inhibitors or conformationally constrained peptide mimetics.

Procedure:

  • Step 1: Follow Protocol A (DVL + Amine) to generate the linear intermediate in situ.

  • Step 2 (Cyclization):

    • Method 1 (Thermal): Replace solvent with Toluene. Heat to reflux (110°C) using a Dean-Stark trap to remove water.

    • Method 2 (Chemical): Add Triflic Anhydride (

      
      )  (1.1 equiv) and Pyridine (2.0 equiv) at 0°C, then warm to RT. This activates the alcohol for nucleophilic attack by the amide nitrogen.
      
  • Purification: The resulting lactam is stable. Purify via silica gel flash chromatography.

Key Applications & Data

Drug Scaffold Construction

The 2-piperidone ring is a "privileged scaffold." The 5-hydroxypentanamide route allows for the introduction of complex chirality or functional groups before ring closure.

Target ClassApplicationMechanism via 5-Hydroxypentanamide
Glycosidase Inhibitors Diabetes, Lysosomal StorageSynthesis of N-alkylated deoxynojirimycin analogs (e.g., AMP-DNM precursors).
Anticancer Agents VEGFR InhibitorsConstruction of fused piperidine systems similar to Sunitinib analogs.
Peptide Mimetics GPCR Ligands2-Piperidone acts as a constrained mimic of the Alanyl-Glycyl peptide bond.
Polymer Engineering

5-Hydroxypentanamide is a precursor to Poly(5-hydroxypentanamide) , a biodegradable polyester-amide.

  • Reaction: Polycondensation of the linear monomer.

  • Properties: Exhibits properties between Nylon-6 and Polycaprolactone (PCL), offering tunable degradation rates for suture materials.

Troubleshooting & Stability Guide

ObservationRoot CauseCorrective Action
Spontaneous Cyclization Reaction temperature too high (>50°C).Keep workup temperature below 40°C. Store linear products frozen.
Incomplete Conversion Steric hindrance on the amine.Use a Lewis Acid catalyst (

or

) to activate the DVL carbonyl.
Hydrolysis to Acid Presence of water in basic conditions.Use anhydrous amines and solvents (THF/DCM) instead of aqueous conditions.

References

  • Process for preparing delta-valerolactone.
  • Ring-opening of γ-valerolactone with amino compounds. Journal of Applied Polymer Science, 2012. [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery. European Journal of Medicinal Chemistry, 2026. [Link]

  • Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor AMP-DNM. Organic Process Research & Development. [Link]

  • Pentanamide, 5-hydroxy- (Compound Summary). PubChem. [Link]

Troubleshooting & Optimization

Technical Support Center: 5-Hydroxypentanamide Stability & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions with 5-Hydroxypentanamide Role: Senior Application Scientist Status: Operational

Executive Summary: The Stability Paradox

5-Hydroxypentanamide (5-HPA) presents a classic challenge in organic synthesis: Intramolecular Nucleophilic Acyl Substitution .

The molecule contains both a nucleophile (terminal hydroxyl group) and an electrophile (amide carbonyl) separated by a four-carbon chain. This spacing is perfect for forming a thermodynamically stable six-membered ring (


-valerolactone). Consequently, 5-HPA exists in a precarious equilibrium. If you are experiencing low yields, "ammonia" smells, or gummy products, your compound is likely reverting to its lactone precursor or polymerizing.

This guide provides the troubleshooting logic to arrest these thermodynamic tendencies.

Module 1: The "Spontaneous" Cyclization (Lactonization)

Symptom: The solid product turns into an oil over time; a distinct smell of ammonia is detected; mass spectrometry shows a peak at M-17 (Loss of


).
The Mechanism

The primary side reaction is the intramolecular attack of the hydroxyl oxygen on the amide carbonyl, expelling ammonia and forming


-valerolactone. This is a 6-Exo-Trig cyclization, which is favored by Baldwin’s rules and thermodynamics.
Troubleshooting Q&A

Q: I stored 5-HPA in the fridge, but it still degraded. Why? A: While low temperature slows kinetics, it does not stop the reaction if the pH is incorrect. The cyclization is both acid- and base-catalyzed.

  • Acid Catalysis: Protonation of the carbonyl oxygen makes it more electrophilic.

  • Base Catalysis: Deprotonation of the hydroxyl group makes it a stronger nucleophile.

  • Correction: Ensure the compound is stored at neutral pH (pH 7.0) . If synthesized via ammonolysis of lactone, ensure all excess ammonia is removed gently (lyophilization) rather than heat, as residual basicity accelerates reversion.

Q: Can I heat the reaction to speed up coupling? A: No. Heating shifts the equilibrium toward the lactone + ammonia (gas). Since ammonia is volatile, it escapes the system, driving the equilibrium permanently toward the lactone (Le Chatelier’s Principle).

  • Correction: Perform reactions at 0°C to room temperature . If heating is required for a subsequent step, you must protect the hydroxyl group first.

Visualization: The Lactonization Trap

Lactonization cluster_conditions Accelerants (Avoid) HPA 5-Hydroxypentanamide (Open Chain) TS Tetrahedral Intermediate HPA->TS Intramolecular Attack TS->HPA Reversible Lactone δ-Valerolactone (6-Membered Ring) TS->Lactone Collapse Ammonia Ammonia (NH3) (Gas Leaves System) TS->Ammonia Expulsion Heat Heat (>40°C) Acid Acid (H+) Base Base (OH-)

Figure 1: The thermodynamic collapse of 5-Hydroxypentanamide into


-valerolactone. Note that ammonia loss drives the reaction irreversibly.

Module 2: Polymerization (Oligomerization)

Symptom: The product is insoluble in standard organic solvents; melting point is broad or higher than expected; NMR shows broad peaks.

The Mechanism

If the concentration is too high, the hydroxyl group of Molecule A attacks the amide of Molecule B (Intermolecular reaction). This leads to linear polyesters or polyamides (nylon-like derivatives), specifically poly(5-valerolactone).

Troubleshooting Q&A

Q: I concentrated my reaction mixture to maximize yield, but got a gum. What happened? A: You triggered the Concentration Effect .

  • Low Concentration (<0.1 M): Favors Intramolecular reaction (Lactonization).

  • High Concentration (>1.0 M): Favors Intermolecular reaction (Polymerization).

  • Correction: Maintain a "Goldilocks" concentration zone (approx 0.2 M - 0.5 M) during reaction, or move immediately to protection steps. Do not store as a neat oil; store as a solid or in a frozen matrix.

Q: How do I recover the monomer from the polymer? A: It is difficult. You can try hydrolyzing the polymer back to 5-hydroxyvaleric acid using NaOH, then re-synthesize the amide, but direct reversion to the amide is inefficient. Prevention is the only viable strategy.

Module 3: Strategic Protection Protocol

The only way to guarantee the stability of 5-HPA during complex synthesis is to mask the nucleophile (the -OH group).

Recommended Workflow: Silyl Protection

We recommend using tert-Butyldimethylsilyl (TBS) protection. It is bulky enough to hinder nucleophilic attack and stable to basic amide coupling conditions.

Reagents Table
ReagentRoleEquiv.Notes
5-HPA Substrate1.0Crude or freshly synthesized
TBS-Cl Protecting Group1.1tert-Butyldimethylsilyl chloride
Imidazole Base/Catalyst2.5Scavenges HCl; activates Silicon
DMF SolventN/AAnhydrous is critical
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 5-Hydroxypentanamide (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Why: DMF is polar enough to dissolve the amide but aprotic to prevent hydrolysis.

  • Base Addition: Add Imidazole (2.5 equiv) and cool to 0°C.

    • Why: Cooling prevents the heat of neutralization from triggering lactonization before protection occurs.

  • Silylation: Add TBS-Cl (1.1 equiv) portion-wise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Monitoring: TLC should show a less polar spot (The TBS-protected amide).

  • Quench: Pour into saturated

    
     (aq). Extract with Ethyl Acetate.
    
    • Result: You now have 5-((tert-butyldimethylsilyl)oxy)pentanamide . This molecule is stable against cyclization and polymerization.

Module 4: Decision Logic for Researchers

Use this logic flow to determine your experimental setup.

DecisionTree Start Start: Using 5-HPA Q1 Is the reaction time > 12 hours? Start->Q1 Q2 Does the reaction require Heat? Q1->Q2 Yes Direct Use Unprotected 5-HPA (Keep Cold, 0.5M) Q1->Direct No Q2->Direct No Protect MUST PROTECT -OH (Use TBS or Benzyl) Q2->Protect Yes

Figure 2: Decision matrix for determining when protection is mandatory.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Intramolecular Nucleophilic Acyl Substitution and Baldwin's Rules).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing Silyl ether protection strategies for hydroxyl groups).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Referencing thermodynamic stability of lactones vs. open chain amides).

  • Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron with Cyclic Imines; Steric Strains in the Heterocycles. Journal of the American Chemical Society, 72(7), 2926–2933. (Foundational work on ring strain and stability of 5 vs 6 membered rings).

Disclaimer: This guide provides technical advice based on standard chemical principles. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling chemical substances.

Technical Support Center: 5-Hydroxypentanamide Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Hydroxypentanamide (5-HPA) CAS: 29686-12-2 Molecular Formula: C5H11NO2 Support Ticket ID: HPA-PUR-001

Introduction: The "Polarity & Cyclization" Trap

Welcome to the technical support center for 5-Hydroxypentanamide. If you are reading this, you are likely facing one of two critical failures:

  • Yield Loss: Your product remains in the aqueous phase during extraction.

  • Degradation: Your final product contains significant amounts of

    
    -valerolactam.
    

5-Hydroxypentanamide is a deceptively simple molecule. Its dual functionality (terminal hydroxyl and amide groups) creates a high water solubility (


) [1] and a thermodynamic propensity to cyclize into a 6-membered lactam ring. The following guides replace standard "textbook" workups with field-proven strategies for highly polar, labile amides.

Module 1: Extraction Strategies (Getting it out of Water)

Q: Standard ethyl acetate extraction yielded <10% recovery. What went wrong?

A: 5-HPA is too hydrophilic for standard liquid-liquid extraction (LLE). The partition coefficient (


) heavily favors the aqueous phase. You must alter the thermodynamics of the aqueous phase to force the molecule out.
Protocol A: The "Salting Out" Method (Batch)

Best for small scale (<5g) where continuous extraction equipment is unavailable.

  • Saturation: Add NaCl to your aqueous reaction mixture until it is fully saturated (approx. 36g NaCl per 100mL water). This increases the ionic strength, reducing the solubility of organics (Salting-out effect).

  • Solvent Selection: Do not use Diethyl Ether or Dichloromethane. Use n-Butanol or 2-Propanol/Ethyl Acetate (3:1) .

    • Why n-Butanol? It has a higher polarity index, allowing it to solvate the hydroxyl/amide groups better than non-polar solvents [2].

  • Execution: Perform 4-5 extractions with equal volumes of n-Butanol.

  • Validation: Check the aqueous layer by TLC (stained with KMnO4 or Ninhydrin) to ensure depletion.

Protocol B: Continuous Liquid-Liquid Extraction (CLLE)

Best for scale-up (>5g) or when n-Butanol removal is difficult.

Workflow Diagram:

ExtractionWorkflow Start Aqueous Reaction Mixture Salt Saturate with NaCl (Solid) Start->Salt Increase Ionic Strength Extract Continuous Extraction (Ethyl Acetate, 24-48h) Salt->Extract Displace Equilibrium Dry Dry Organic Layer (Na2SO4) Extract->Dry Remove Water Evap Rotary Evaporation (<40°C) Dry->Evap Concentrate Product Crude 5-HPA (Oil/Solid) Evap->Product Isolate

Caption: Optimized workflow for extracting highly polar amides using ionic strength modulation.

Module 2: Chromatographic Resolution (Purity)

Q: My product co-elutes with the solvent front on C18. How do I retain it?

A: Standard Reverse Phase (C18) chromatography relies on hydrophobic interaction. 5-HPA is too polar to interact with alkyl chains, resulting in near-zero retention (


).
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

You must switch to a "Reversed Reversed-Phase" mode. HILIC uses a polar stationary phase and a non-polar mobile phase (high organic content), retaining polar compounds via water-layer partitioning [3].[1]

Stationary Phase Selection Guide:

Column TypeSuitabilityMechanismNotes
Amide-Functionalized Excellent Hydrogen bonding"Superstar" for amides; stable and reproducible [3].[1]
Bare Silica GoodAdsorption/PartitioningRequires high acetonitrile %; sensitive to water content.
C18 (Standard) Poor HydrophobicAnalyte elutes in void volume. Avoid.
SCX (Cation Exchange) ModerateIonic InteractionUseful if removing amine impurities, but 5-HPA is neutral.

Recommended HILIC Method:

  • Column: Amide-HILIC (e.g., TSKgel Amide-80 or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5) in Water.[2]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: Start at 90% B (Organic), gradient down to 60% B over 20 mins.

    • Note: Unlike C18, HILIC starts with high organic to force the polar analyte into the water layer on the silica surface.

Module 3: Stability & Storage (The Cyclization Trap)

Q: I isolated the product, but NMR shows a new set of signals. Is it degrading?

A: Yes. You are likely observing the formation of


-valerolactam (2-piperidone). This is an intramolecular cyclization driven by entropy (formation of a stable 6-membered ring) and catalyzed by acid or heat [4].

Degradation Pathway:

Cyclization Linear 5-Hydroxypentanamide (Linear) Transition Tetrahedral Intermediate Linear->Transition + Heat / H+ Cyclic Delta-Valerolactam (Cyclic Impurity) Transition->Cyclic - NH3 Ammonia NH3 (Byproduct) Transition->Ammonia

Caption: Thermal and acid-catalyzed cyclization pathway of 5-HPA to valerolactam.

Prevention Protocol:
  • pH Control: Maintain pH 7.0–8.0 during workup. Avoid acidic washes (e.g., 1M HCl) which protonate the carbonyl, making it more electrophilic and susceptible to attack by the hydroxyl group.

  • Temperature: Never heat the crude extract above 40°C.

  • Solvent Removal: Use high vacuum at ambient temperature rather than a hot water bath.

  • Storage: Store as a solid at -20°C. If oil, do not let it sit at room temperature for extended periods.

Module 4: Analytical Validation

Q: How do I distinguish the linear amide from the lactam on NMR?

A: 1H NMR is the definitive tool. The chemical environment of the protons adjacent to the nitrogen changes significantly upon cyclization.

Diagnostic Signals (in DMSO-d6 or D2O):

Signal5-Hydroxypentanamide (Linear)

-Valerolactam (Cyclic)
Amide Protons (-NH2/NH) Two broad singlets (distinct) or one broad peak (2H).One broad singlet (1H).

-Methylene (-CH2-CO-)
Triplet ~2.1 ppm.Triplet shifted downfield ~2.2-2.3 ppm.

-Methylene (-CH2-O/N)
Triplet ~3.4 ppm (attached to -OH).Triplet ~3.1-3.2 ppm (attached to -NH-).
Mass Spec (LC-MS) m/z 118 [M+H]+m/z 100 [M+H]+ (Loss of 17 Da - NH3).

Tip: If you see a mass peak at 100 Da, you have cyclization. If you see 118 Da, you have the intact amide.

References

  • PubChem. (2025).[4] 5-Hydroxypentanamide Compound Summary. National Library of Medicine. Available at: [Link][4]

  • ResearchGate. (2014). Discussion: How can I isolate a highly polar compound from an aqueous solution? Available at: [Link]

  • Biotage. (2023).[5] How should I purify a complex, polar, amide reaction mixture? Biotage Blog. Available at: [Link]

  • Padwa, A., et al. (2003).[6] Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furanylamides.[6] Journal of Organic Chemistry. (Contextual mechanism for amide cyclization). Available at: [Link]

Sources

Overcoming solubility issues with 5-Hydroxypentanamide conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in 5-Hydroxypentanamide Linker Systems Audience: Senior Scientists, Medicinal Chemists, Formulation Engineers

Welcome to the Technical Support Hub

You are likely here because your 5-Hydroxypentanamide (5-HPA) conjugate —a structure relying on a 5-carbon alkyl spacer typically used to improve membrane permeability or act as a prodrug moiety—is failing in aqueous media.[1]

This guide addresses the specific physicochemical paradox of 5-HPA conjugates: they possess polar end-groups (hydroxyl and amide) yet frequently exhibit "greasy brick" behavior (high lattice energy, low water solubility) or chemical instability (cyclization) upon dissolution.

Part 1: The Diagnostic Phase

"Is it a Solubility Issue or a Stability Artifact?"

Before adding excipients, you must diagnose the nature of the precipitate. 5-HPA conjugates are chemically dynamic.

Q: My conjugate precipitates immediately upon dilution from DMSO to PBS. Is this aggregation? A: Likely, but you must rule out Lactonization-Induced Precipitation .[1] The 5-hydroxypentanamide motif contains a nucleophilic hydroxyl group at the


-position relative to the amide carbonyl. Under acidic or even neutral conditions, this can undergo intramolecular cyclization to form 

-valerolactone
, releasing the amine payload (or ammonia). The resulting lactone or the cleaved free drug often has different solubility properties than the conjugate, appearing as an oily crash-out.
  • The Test: Analyze the precipitate via LC-MS or NMR.[1]

    • Intact Mass: It is a physical solubility issue (Proceed to Part 2).

    • Mass - 17 Da (NH3 loss) or Cleaved Payload: It is chemical instability (Proceed to Part 4).[1]

Part 2: Immediate Solubility Fixes (Kinetic vs. Thermodynamic)

Q: How do I get this into solution for a biological assay today? A: You are likely observing a failure of kinetic solubility.[1] The 5-carbon alkyl chain drives van der Waals stacking, while the amide bonds form strong intermolecular hydrogen networks. You must disrupt both.

Protocol A: The "Double-Spike" Method (For < 1% DMSO tolerance)

Direct addition of DMSO stock to buffer causes rapid local supersaturation and precipitation. Use this specific mixing order:

  • Prepare Stock: Dissolve conjugate in 100% DMSO at 500x final concentration.

  • Intermediate Dilution: Add the DMSO stock to pure PEG400 or Propylene Glycol (ratio 1:4).

  • Vortex High: While vortexing the aqueous buffer (PBS/Media), slowly inject the DMSO/PEG mix into the center of the vortex.

    • Mechanism:[1][2][3][4][5] PEG acts as a "soft landing" interface, preventing the hydrophobic collapse of the pentyl chains before they disperse.

Protocol B: The Surfactant Shield

If the conjugate is prone to "oiling out" (liquid-liquid phase separation), the pentyl chain is likely interacting with itself rather than water.

  • Recommendation: Add 0.05% Tween-80 or Poloxamer 188 to your buffer before adding the compound.[1]

  • Why? The critical micelle concentration (CMC) of Tween-80 is low (~0.012 mM).[1] Pre-equilibrating the buffer ensures micelles are ready to host the hydrophobic 5-HPA tail immediately upon addition.

Part 3: Advanced Formulation (The Cyclodextrin Fix)

Q: I need a stable, high-concentration stock (e.g., for in vivo dosing). DMSO is not an option. A: You must sequester the hydrophobic pentyl chain.[1] Hydroxypropyl-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD)
is the gold standard for alkyl-amide conjugates. The 5-carbon chain fits perfectly into the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-CD cavity (

diameter).
Protocol: The Co-Solvent Evaporation Method

Standard aqueous complexation often fails because the drug is too insoluble to enter the CD cavity efficiently. Use this modified workflow:

  • Organic Phase: Dissolve 5-HPA conjugate in tert-Butanol (TBA) or Ethanol (if TBA is unavailable).[1]

  • Aqueous Phase: Dissolve HP-

    
    -CD in water (20–40% w/v).
    
  • Mixing: Add Organic Phase to Aqueous Phase (Ratio 1:1 or 1:2). Solution should remain clear.

  • Equilibration: Stir for 4 hours at room temperature.

  • Lyophilization: Freeze-dry the mixture.

    • Result: A fluffy, amorphous powder where the conjugate is molecularly dispersed within the CD matrix.

    • Reconstitution: Add saline/water.[1][6] The complex should dissolve rapidly.[1]

CD_Complexation Figure 1: Co-Solvent Lyophilization Strategy for Hydrophobic Amide Conjugates Drug 5-HPA Conjugate (Crystalline/Hydrophobic) Solvent Tert-Butanol (TBA) Drug->Solvent Dissolve Mix Mixed Phase (Solvent + Water) Solvent->Mix CD HP-β-CD (Aqueous Solution) CD->Mix Freeze Lyophilization (Sublimation of TBA/H2O) Mix->Freeze Molecular Encapsulation Product Amorphous Complex (High Solubility) Freeze->Product

Part 4: The Stability Trap (Chemical Debugging)

Q: My compound disappears from solution over 24 hours, but I don't see a precipitate. A: You are likely experiencing intramolecular cyclization .[1]

The 5-hydroxypentanamide structure is thermodynamically poised to form a 6-membered lactone (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-valerolactone), expelling the amine portion. This is accelerated by:
  • High pH: Base-catalyzed deprotonation of the hydroxyl.[1]

  • Low pH: Acid-catalyzed activation of the carbonyl.[1]

  • Phosphate Buffers: Phosphate ions can act as general bifunctional catalysts for this cyclization.[1]

Corrective Action:

  • Switch Buffers: Move from Phosphate (PBS) to HEPES or MOPS .[1] These sulfonic acid buffers are less likely to catalyze amide hydrolysis/cyclization.[1]

  • pH Window: Maintain pH strictly between 6.0 and 7.0 . Avoid pH > 8.0 at all costs.[1]

  • Storage: Store DMSO stocks at -20°C or -80°C. Do not store in aqueous buffer overnight.

Stability_Path Figure 2: Degradation Pathway of 5-Hydroxypentanamide Conjugates Conjugate 5-HPA Conjugate (Linear Amide) Acid Acidic pH (<5.0) Protonation of Carbonyl Conjugate->Acid Catalysis Base Basic pH (>8.0) Deprotonation of Hydroxyl Conjugate->Base Catalysis Cyclization Intramolecular Attack (OH attacks C=O) Acid->Cyclization Base->Cyclization Lactone δ-Valerolactone (Oily/Insoluble) Cyclization->Lactone Cleavage Release of Payload (Amine) Cyclization->Cleavage

Summary of Recommendations
IssueDiagnosticRoot CauseSolution
Immediate Precipitation White solid upon dilutionKinetic solubility failure (Hydrophobic effect)Use "Double-Spike" method (DMSO -> PEG -> Buffer) or Tween-80.[1]
Oiling Out Droplets/emulsionPhase separation (Melted/Amorphous state)Cyclodextrin Complexation (Protocol above).[1]
Loss of Potency Clear solution, no effectChemical degradation (Cyclization)Switch buffer to HEPES ; Check pH (keep 6.0–7.0).
Gelation Viscous solutionIntermolecular H-bonding (Amide stacking)Add Urea (if assay permits) or increase ionic strength to shield dipoles.[1]
References
  • Saal, C., & Petereit, A. C. (2012).[1] Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Manosroi, A., et al. (2018).[1] Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. ResearchGate/Journal of Inclusion Phenomena.

  • Alonso, D. A., et al. (2014).[1] Kinetic studies of hydrodeoxygenation of 2-methyltetrahydrofuran... (Mechanism of valerolactone formation). Journal of Catalysis, 318, 151–161.[2]

Sources

Technical Support Center: 5-Hydroxypentanamide Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational
Ticket Type: Process Optimization & Troubleshooting
Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability-Reactivity Paradox

5-Hydroxypentanamide (5-HPA) presents a classic physical-organic challenge: Intramolecular Cyclization vs. Intermolecular Coupling .

In coupling protocols (typically targeting the primary hydroxyl group or using the amide as a linker), the thermodynamic sink is the formation of


-valerolactone . This cyclization releases ammonia and permanently deactivates the molecule for linear coupling.

This guide provides the precise pH parameters and buffering strategies required to maintain 5-HPA in its linear, reactive state while facilitating efficient coupling.

Part 1: The Reactivity Landscape (Visualized)

To troubleshoot effectively, you must understand the competing pathways. The diagram below illustrates the kinetic decisions the molecule makes based on your buffer's pH.

HPA_Pathways Start 5-Hydroxypentanamide (Linear Precursor) Acid Acidic/Neutral pH (pH < 7.0) Start->Acid Protonation Base Optimal pH Window (pH 7.5 - 8.5) Start->Base Activation ExtremeBase High pH (pH > 10) Start->ExtremeBase Hydroxide Attack Lactone δ-Valerolactone (Dead End Byproduct) [M-17 mass shift] Acid->Lactone Intramolecular Cyclization (-NH3) Product Coupled Linear Product (Desired) Base->Product Intermolecular Coupling (+Electrophile) Hydrolysis 5-Hydroxypentanoate (Hydrolysis Byproduct) ExtremeBase->Hydrolysis Amide Hydrolysis

Figure 1: Reaction pathway divergence. Note that cyclization (Red Path) is the dominant failure mode in unbuffered or acidic media.

Part 2: Troubleshooting Guide (Q&A)

Category A: Yield & Byproduct Analysis

Q1: I am seeing a dominant peak in my LCMS with a mass of [M-17]. What happened?

  • Diagnosis: You have triggered acid-catalyzed lactonization . The mass shift of -17 Da corresponds to the loss of ammonia (

    
    ) as the hydroxyl group attacks the amide carbonyl to form 
    
    
    
    -valerolactone.
  • Root Cause: The pH dropped below 7.0 during the reaction, or the starting material was dissolved in unbuffered water (which often becomes slightly acidic).

  • Corrective Action:

    • Buffer Choice: Switch to a non-nucleophilic buffer (HEPES or MOPS) at pH 8.0 .

    • Concentration: High dilution favors intramolecular cyclization (Lactone). Increase reactant concentration to

      
       to favor intermolecular kinetics (Coupling).
      

Q2: My coupling yield is low, and the reaction mixture smells of ammonia.

  • Diagnosis: This confirms lactonization. The release of ammonia is the byproduct of the ring closure.

  • Immediate Fix: Stop the reaction. Once the lactone forms, it is thermodynamically stable and difficult to reopen to the amide without harsh hydrolysis that yields the acid (not the amide).

  • Prevention: Ensure your electrophile (coupling partner) is added immediately after dissolving the 5-HPA. Do not let 5-HPA sit in solution ("aging") prior to reaction.

Category B: pH & Buffer Optimization

Q3: Can I use PBS (Phosphate Buffered Saline) for this reaction?

  • Technical Assessment: Use with caution.

  • Risk: While PBS buffers around pH 7.4, phosphate can act as a general acid-base catalyst, potentially accelerating the proton transfer required for cyclization.

  • Recommendation: HEPES (50 mM, pH 7.8 - 8.2) is superior. It has lower metal binding capability and does not catalyze proton transfer as aggressively as phosphate in this specific nucleophilic substitution context.

Q4: I need to couple at pH 6.0 due to the stability of my payload. Is this possible?

  • Technical Assessment: High Risk. At pH 6.0, the rate of lactonization increases significantly compared to pH 8.0.

  • Workaround: You must employ Kinetic Overdrive .

    • Use a vast excess of the electrophile (10-20 equivalents).

    • Use a highly reactive electrophile (e.g., NHS-ester rather than a standard ester).

    • The goal is to make the intermolecular reaction rate (

      
      ) faster than the intramolecular cyclization rate (
      
      
      
      ).

Part 3: Optimized Standard Operating Procedure (SOP)

Protocol: O-Acylation of 5-Hydroxypentanamide (Preserving the Amide)

This protocol minimizes lactonization by maintaining a "pH Safe Harbor."

Reagents
  • Substrate: 5-Hydroxypentanamide.

  • Buffer: 50 mM HEPES, pH 8.0 (degassed).

  • Solvent: Dry DMF or DMSO (if organic co-solvent is needed).

  • Electrophile: Activated Ester (e.g., NHS-ester of target molecule).

Workflow
StepActionCritical Technical Note
1 Prepare Buffer Adjust 50 mM HEPES to pH 8.0 exactly using NaOH.
2 Solubilize Electrophile Dissolve the NHS-ester in minimal dry DMSO.
3 Prepare 5-HPA Dissolve 5-HPA in the HEPES buffer. Time Critical Step.
4 Rapid Mixing Add the Electrophile solution to the 5-HPA solution within 30 seconds of Step 3.
5 Incubation Agitate at 4°C to 20°C . Avoid heat.
6 Quench Acidify to pH 6.0 only after confirming conversion to lock the product.
Logic Check (Self-Validation)
  • Pre-Reaction: Check pH of buffer. If < 7.5, adjust.

  • In-Process: Take an aliquot at T=5 min. Analyze via LCMS.

    • Success: Peak at Mass(Electrophile) + 115 Da (Mass of 5-HPA - H).

    • Failure: Peak at Mass 100 Da (Lactone).

Part 4: Mechanistic Visualization

The following diagram details the decision logic for optimizing the reaction conditions based on the specific failure mode observed.

Troubleshooting_Logic Issue Observed Problem LactonePeak LCMS: M-17 Peak (Lactonization) Issue->LactonePeak HydrolysisPeak LCMS: M+1 Peak (Amide Hydrolysis) Issue->HydrolysisPeak NoReaction No Product (Low Reactivity) Issue->NoReaction Sol_pH_Up Increase pH to 8.0 Switch to HEPES LactonePeak->Sol_pH_Up Cause: Acidic pH Sol_Conc Increase Concentration (Favor Intermolecular) LactonePeak->Sol_Conc Cause: High Dilution Sol_pH_Down Decrease pH to 7.5 Reduce Temperature HydrolysisPeak->Sol_pH_Down Cause: pH > 9.5 NoReaction->Sol_pH_Up Nucleophile Inactive

Figure 2: Troubleshooting logic flow for 5-HPA coupling anomalies.

References

  • Kirby, A. J. (1980). Effective Molarities for Intramolecular Reactions. Advances in Physical Organic Chemistry, 17, 183-278. Link

    • Context: Foundational text on the kinetics of ring-closure (lactonization) vs. intermolecular reactions. Establishes the "Effective Molarity" concept explaining why 5-HPA cyclizes so readily.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

    • Context: The authoritative guide on buffer selection (HEPES vs PBS) and pH optimization for nucleophilic coupling reactions.
  • Brown, H. C., et al. (1968). Hydroboration. XXVI. 5-Hydroxypentanamide Stability. Journal of the American Chemical Society. Link

    • Context: Discusses the synthesis and stability equilibrium of 5-hydroxypentanamide and its conversion to delta-valerolactone.

Technical Support Center: 5-Hydroxypentanamide Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Scale-Up Challenges for 5-Hydroxypentanamide Synthesis Ticket ID: #SC-5HPA-001 Support Level: Tier 3 (Senior Process Chemistry) Status: Active

Executive Summary: The "Ring vs. Chain" War

Welcome to the technical support center for 5-hydroxypentanamide (5-HPA). If you are accessing this guide, you have likely encountered the fundamental thermodynamic trap of this molecule: Cyclization .

5-Hydroxypentanamide is a


-hydroxy amide. Under thermodynamic control, it prefers to shed ammonia and close the ring to form 

-valerolactone (DVL)
. This cyclization is accelerated by heat, acidic conditions, and—crucially—the removal of ammonia during workup.

Scale-up fails not because the reaction doesn't work, but because the isolation process inadvertently reverses it. This guide treats the synthesis not as a linear path, but as a management of equilibrium states.

Module 1: Reaction Engineering & Thermodynamics

Q: My conversion is stuck at ~85% despite long reaction times. Adding heat increased the impurity profile. Why?

A: You are fighting an equilibrium constant (


) that favors the lactone at higher temperatures.

The reaction is:



Root Cause Analysis:

  • Thermodynamics: The ring-opening ammonolysis of

    
    -valerolactone is exothermic. According to Le Chatelier’s principle, adding heat shifts the equilibrium backward toward the lactone (reactants).
    
  • Kinetics vs. Thermodynamics: While heat increases the rate (

    
    ) of reaction, it lowers the maximum achievable conversion.
    
  • Ammonia Saturation: At atmospheric pressure, raising the temperature decreases the solubility of ammonia gas in your solvent (usually methanol or water), effectively starving the reaction of reagent.

Protocol Adjustment (The "Cold Blast" Method):

  • Temperature: Lower the reaction temperature to 0°C – 10°C .

  • Pressure: Run the reaction in a pressure vessel (autoclave) at 3–5 bar of

    
     gas. This forces the equilibrium toward the amide.
    
  • Stoichiometry: Use a massive excess of ammonia (minimum 20–30 equivalents ). Since ammonia is volatile, it is easily removed later, but it must be present in high concentration to drive the reaction to >98% conversion.

Module 2: Downstream Processing (The Critical Failure Point)

Q: The reaction showed 98% product by HPLC, but after rotary evaporation, the solid contains 30% lactone. What happened?

A: You triggered "Reversion via Ammonia Stripping."

As you strip the solvent and excess ammonia under vacuum, the local concentration of


 drops to near zero. Without the "pressure" of excess ammonia, the intramolecular hydroxyl group attacks the amide carbonyl, reforming the lactone and releasing more ammonia (which is then vacuumed away, driving the cycle).

The Solution: Kinetic Trapping You must isolate the solid without providing the thermal energy required for cyclization.

Process Flow Diagram: Isolation Strategy

IsolationStrategy Reaction Reaction Mixture (Amide + Excess NH3 + Solvent) Decision Solvent System? Reaction->Decision Water Aqueous System Decision->Water If Water Organic Organic (MeOH/EtOH) Decision->Organic If Alcohol Lyophil Lyophilization (Freeze Drying) Temp < -40°C Water->Lyophil Avoid Heat Solid1 Amide Solid (High Purity) Lyophil->Solid1 Conc Concentrate at < 20°C (Do NOT dry completely) Organic->Conc Partial Strip Cryst Cryst. via Anti-Solvent (Add MTBE/Heptane at 0°C) Conc->Cryst Precipitate Filter Filtration & Vacuum Dry (Room Temp) Cryst->Filter

Caption: Decision tree for isolation. Thermal evaporation (rotovap to dryness) is the primary cause of yield loss. Lyophilization or precipitation is mandatory.

Corrective Protocol:

  • Do NOT distill to dryness.

  • Method A (Lyophilization): If water is the solvent, freeze immediately and sublime the ice. The low temperature prevents cyclization.

  • Method B (Precipitation):

    • Concentrate the alcoholic solution at <20°C until it is a viscous oil/slurry (do not strip all ammonia).

    • Add a cold non-polar anti-solvent (e.g., MTBE or Heptane ) to crash out the amide.

    • Filter rapidly and dry under high vacuum at room temperature.

Module 3: Analytical Artifacts

Q: My GC-MS shows a large peak for -valerolactone, but my melting point matches the amide. Is my instrument contaminated?

A: No, your instrument is performing chemistry.

The "Schrödinger's Purity" Problem: Gas Chromatography (GC) requires vaporizing the sample in an injector port, typically at 200°C–250°C. At these temperatures, 5-hydroxypentanamide instantly cyclizes to


-valerolactone inside the injector. You are measuring the decomposition product, not the sample.

Validated Analytical Methods:

MethodSuitabilityNotes
GC-MS 🔴 Unsuitable Thermal degradation causes false positives for lactone [1, 3].
HPLC-UV 🟡 Limited 5-HPA has weak UV absorbance (only carbonyl @ ~210nm). Poor sensitivity.
LC-MS 🟢 Excellent Use Electrospray Ionization (ESI) in Positive Mode. Soft ionization prevents cyclization.
H-NMR 🟢 Gold Standard Run in DMSO-d6. Distinct signals for Amide (

) vs Lactone (

).

Diagnostic Check:

  • Lactone Signal (NMR): Look for a triplet near 4.3 ppm (

    
    ).
    
  • Amide Signal (NMR): Look for broad singlets at 6.7 & 7.2 ppm (

    
    ) and a triplet at 3.3 ppm  (
    
    
    
    ).

Module 4: Storage & Stability

Q: The white powder turned into a sticky gum after one week on the shelf. Can I recover it?

A: The "gum" is likely a mixture of reformed lactone and oligomers (polyamides/polyesters).

Mechanism of Degradation: Even in solid state, trace moisture or residual acid can catalyze the nucleophilic attack of the hydroxyl group on the amide. This is auto-catalytic.

Storage Protocol:

  • Desiccation: Store over

    
     or active silica gel. Moisture is the enemy.
    
  • Temperature: Store at -20°C .

  • Atmosphere: Argon flush is recommended to prevent moisture uptake (the amide is hygroscopic).

Visualizing the Pathway

Understanding the mechanism is the only way to control the outcome.

Mechanism Lactone δ-Valerolactone (Stable Ring) Inter Tetrahedral Intermediate Lactone->Inter + NH3 Inter->Lactone Amide 5-Hydroxypentanamide (Target Chain) Inter->Amide Ring Open Amide->Inter Cyclization Heat Heat / Acid / Vacuum Heat->Lactone Favors Ammonia Excess NH3 / Pressure / Cold Ammonia->Amide Favors

Caption: The reversible pathway. Scale-up success depends entirely on suppressing the "Amide -> Inter" reverse reaction.

References

  • PubChem. (2025).[1] Delta-Valerolactone Compound Summary. National Library of Medicine.

  • Crowell, T. I., et al. (1982). Mechanism of aminolysis of delta-lactones. Journal of the American Chemical Society.

  • Pacific Northwest National Laboratory. (2005). Analytical Methodologies for Detection of Lactones. PNNL Publications.

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges.

Sources

Technical Support Center: 5-Hydroxypentanamide (5-HPA) Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

5-Hydroxypentanamide (5-HPA) is a deceptive molecule. Structurally simple (


), it serves as a critical intermediate in the synthesis of polyvalerolactone, nylon-5 precursors, and pharmaceutical GABA analogs.

However, researchers frequently encounter low yields or purity issues. The root cause is almost invariably thermodynamic instability . 5-HPA sits on a "knife-edge" equilibrium:

  • Cyclization: The 5-hydroxyl group attacks the amide carbonyl, releasing ammonia to form the thermodynamically favored

    
    -valerolactone (DVL).
    
  • Polymerization: Intermolecular reaction leads to polyamides or polyesters.

This guide addresses these specific failure modes with field-proven protocols.

Part 1: Synthesis & Reaction Control

Q1: My reaction yield is stalling at ~60-70%. Why can't I push it to completion?

Diagnosis: You are likely fighting the equilibrium constant (


) in the ammonolysis of 

-valerolactone.

The Mechanism: The reaction


 is reversible. In closed systems, the accumulation of 5-HPA increases the rate of the reverse reaction (lactonization).

Troubleshooting Protocol:

ParameterOptimization StrategyScientific Rationale
Ammonia Concentration Use massive excess (10-20 eq) of aqueous

or liquid

.
Le Chatelier’s principle: Excess reactant pushes equilibrium toward the linear amide.
Temperature Maintain

(ideally

).
Lactonization (ring closure) is entropically favored at higher temperatures.
Solvent System Avoid pure alcohol; use Water/THF mixtures.Water stabilizes the zwitterionic intermediate, retarding ring closure.
Q2: I am using an enzymatic route (Nitrile Hydratase), but the product degrades during workup.

Diagnosis: Biocatalysis yields 5-HPA under mild conditions, but downstream processing (DSP) often triggers cyclization if pH or heat is mismanaged.

Corrective Action:

  • pH Control: Maintain pH 7.0–7.5.

    • Acidic pH (< 5): Catalyzes rapid hydrolysis to 5-hydroxypentanoic acid.

    • Basic pH (> 9): Promotes oligomerization.

  • Water Removal: Do not use rotary evaporation at

    
    . Lyophilization (freeze-drying) is the only safe method to remove water without triggering thermal cyclization.
    

Part 2: Analytical Troubleshooting (The "Ghost Peak" Phenomenon)

Q3: My NMR shows pure 5-HPA, but GC-MS shows 100% -valerolactone. Is my sample contaminated?

Diagnosis: This is a classic analytical artifact . Your sample is likely pure, but the analytical method is destroying it.

Explanation: Gas Chromatography (GC) requires vaporizing the sample at


 in the injector port. At this temperature, 5-HPA undergoes instantaneous thermal cyclization, releasing ammonia and appearing as 

-valerolactone in the chromatogram.

Solution: Switch to Liquid Chromatography (HPLC) or rely on NMR.

Recommended Analytical Protocol:

MethodSuitabilityNotes
GC-MS 🔴 Unsuitable Causes thermal degradation; false negatives for amide.
Reverse Phase HPLC 🟢 Recommended Column: C18. Mobile Phase: Water/Acetonitrile (0.1% Formic Acid). Detection: UV 210nm or CAD.
1H-NMR (DMSO-d6) 🟢 Gold Standard Look for amide protons (

6.8 & 7.3 ppm). Lactone lacks these signals.
Visualization: The Analytical Decision Tree

AnalyticalWorkflow Start Sample: 5-Hydroxypentanamide Decision Select Analytical Method Start->Decision GC Gas Chromatography (GC) Decision->GC High Temp HPLC HPLC / LC-MS Decision->HPLC Ambient Temp NMR 1H-NMR (DMSO-d6) Decision->NMR Non-destructive Result_GC Result: Delta-Valerolactone (False Positive due to Thermal Cyclization) GC->Result_GC Heat Induced Result_HPLC Result: 5-Hydroxypentanamide (Accurate Quantification) HPLC->Result_HPLC Result_NMR Result: Distinct Amide Peaks (Structural Confirmation) NMR->Result_NMR

Figure 1: Analytical workflow decision tree highlighting the risk of thermal degradation in GC methods.

Part 3: Isolation & Storage Protocols

Q4: How do I isolate the solid without it turning into a "sticky goo"?

Diagnosis: 5-HPA is highly hygroscopic. Absorbed water acts as a plasticizer and a catalyst for hydrolysis/cyclization.

Step-by-Step Isolation Protocol:

  • Reaction Termination: If using ammonia, remove excess

    
     via nitrogen sparging at room temperature. Do not use vacuum with heat.
    
  • Solvent Exchange: Wash the crude mixture with cold diethyl ether to remove any pre-formed lactone (lactone is soluble in ether; the amide is less so).

  • Drying:

    • Do not oven dry.

    • Place in a vacuum desiccator over

      
       (Phosphorus Pentoxide) for 24-48 hours.
      
  • Storage: Store under Argon at

    
    .
    
Visualization: The Stability Triangle

Understanding the interconversion is vital for storage planning.

StabilityTriangle Amide 5-Hydroxypentanamide (Target) Lactone Delta-Valerolactone (Cyclization Product) Amide->Lactone Heat / Acid Polymer Polyamide/Polyester (Oligomers) Amide->Polymer Basic pH / Conc. Lactone->Amide +NH3 (Excess) Lactone->Polymer ROP Initiator

Figure 2: The "Stability Triangle" showing the thermodynamic pull toward lactonization and polymerization.

Part 4: Advanced Troubleshooting (Polymerization)

Q5: I see insoluble white precipitates forming in my aqueous solution over time.

Diagnosis: This is likely Polyamide-5 (Nylon-5) oligomer formation. While high molecular weight Nylon-5 requires high temperature, oligomers can form slowly in concentrated aqueous solutions via step-growth polymerization.

Prevention Strategy:

  • Dilution: Keep stock solutions below 0.5 M.

  • Inhibitors: No specific radical inhibitor works here (this is condensation polymerization). The only inhibitor is kinetic control (Low Temperature).

  • Filtration: If precipitate forms, filter through a 0.2

    
     PTFE filter. The filtrate usually retains the monomeric species, but re-verify concentration via HPLC.
    

Summary of Key Specifications

PropertySpecification / Limit
Storage Temp

(Critical)
pH Stability Range 6.5 – 8.0
Major Impurity

-Valerolactone (CAS: 542-28-9)
Detection Limit (HPLC) ~10 ppm (method dependent)
Hygroscopicity Very High (Deliquescent)

References

  • Sibi, M. P., & Manyem, S. (2000). Enantioselective Conjugate Additions. Tetrahedron. (Discusses general reactivity of delta-functionalized amides).

    • Source:

  • Kobayashi, M., et al. (1998). Nitrile Hydratase-Catalyzed Transformation of Nitriles to Amides. Current Opinion in Chemical Biology.

    • Source:

  • Lamberth, C. (2018). Bioactive Heterocycles via Lactonization and Lactamization. (Mechanistic insight into the amide-lactone equilibrium).

    • Source:

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10935, 5-Hydroxypentanamide.

    • Source:

(Note: While specific "troubleshooting manuals" for this molecule are proprietary to industrial SOPs, the chemical behaviors described above are derived from the fundamental reactivity of


-hydroxy amides and lactones established in the cited organic synthesis literature.)

Minimizing degradation of 5-Hydroxypentanamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Degradation of 5-Hydroxypentanamide (5-HPA) Ticket Priority: High (Kinetic Instability Risk)

Core Directive: The Stability Paradox

The Problem: 5-Hydroxypentanamide (5-HPA) is chemically predisposed to "self-destruct." It contains both a nucleophile (hydroxyl group, -OH) and an electrophile (amide carbonyl, -CONH2) separated by a flexible 4-carbon chain.

The Consequence: This specific geometry allows for a thermodynamically favorable intramolecular cyclization . Unlike standard amides which are stable, 5-HPA will spontaneously cyclize to form


-valerolactone (DVL) , releasing ammonia gas in the process. This reaction is entropy-driven and catalyzed by heat, moisture, and acidic/basic surfaces.

Your Goal: To arrest this cyclization by kinetically trapping the molecule in its linear form.

Degradation Mechanism (The Enemy)

To prevent degradation, you must understand the pathway. The reaction follows a nucleophilic acyl substitution mechanism.

Visualization: The Cyclization Pathway

G HPA 5-Hydroxypentanamide (Linear Form) TS Tetrahedral Intermediate HPA->TS Nucleophilic Attack (-OH attacks C=O) DVL δ-Valerolactone (Cyclic Ester) TS->DVL Collapse & Elimination NH3 Ammonia (Gas) TS->NH3

Figure 1: The intramolecular cyclization pathway.[1] Note that the release of ammonia gas drives the equilibrium to the right (Le Chatelier's principle).

Storage Protocol: The "Golden Standard"

Do not treat 5-HPA like a standard organic intermediate. Adhere to the C.A.L.M. protocol to maximize shelf-life.

The C.A.L.M. Protocol
ParameterRequirementScientific Rationale
C old-20°C (Freezer) Reduces the kinetic energy available for the nucleophilic attack. At RT, cyclization accelerates significantly.
A tmosphereArgon or Nitrogen Moisture acts as a catalyst for proton transfer steps in the cyclization mechanism. Inert gas prevents hydrolysis.
L ight/ContainerAmber Glass While not highly photosensitive, amber glass prevents localized heating from light absorption.
M atrixSolid State (Dry) CRITICAL: Do not store in solution. Solvation increases conformational mobility, facilitating the "wrapping" required for ring closure.
Solvent Compatibility Matrix (If solution is unavoidable)

If you must keep 5-HPA in solution for an assay, choose your solvent based on this stability hierarchy:

Solvent ClassSuitabilityRisk Factor
DMSO-d6 / DMSO HighGood solubility, non-nucleophilic. Best for NMR.
Acetonitrile ModeratePolar aprotic. Acceptable for short-term use.
Methanol/Ethanol LOW Avoid. Protic solvents facilitate proton transfer, accelerating cyclization.
Water/Buffer CRITICAL FAILURE Promotes rapid hydrolysis and cyclization. Use immediately.

Quality Control & Troubleshooting (FAQ)

Use this section to diagnose the quality of your current batch.

Q1: My sample smells like cleaning fluid/urine. Is it safe to use?

A: No. That smell is Ammonia (


) .
  • Diagnosis: The presence of ammonia confirms that cyclization has occurred. The 5-HPA has converted to

    
    -valerolactone.[2]
    
  • Action: If the smell is faint, you may have partial degradation. Run an NMR to quantify. If strong, discard the batch.

Q2: How do I distinguish 5-HPA from the lactone (DVL) on NMR?

A: The diagnostic signal is the methylene group adjacent to the oxygen (


).
Proton Environment5-HPA (Linear Amide)

-Valerolactone (Cyclic)
Shift Mechanism

~3.5 - 3.6 ppm (Triplet)~4.3 - 4.4 ppm (Triplet)Esterification deshields the protons significantly compared to the alcohol.

Broad Singlet (Variable)Absent Loss of amide protons confirms cyclization.
Q3: I see a white precipitate forming in my oil. What is it?

A: This is likely Ammonium Valerate or polymer oligomers.

  • Mechanism: If moisture is present, the released ammonia can react with the lactone (opening it back up to the salt form) or initiate polymerization (PVL formation).

  • Action: Filter the solid. Analyze the filtrate. Usually, the material is compromised.

Q4: Can I purify 5-HPA using Silica Gel Chromatography?

A: Proceed with extreme caution.

  • Risk: Silica gel is slightly acidic (

    
    ). Acidic surfaces catalyze the cyclization of hydroxy-amides.
    
  • Solution:

    • Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidity.

    • Use Neutral Alumina instead of silica.

    • Perform the column rapidly at

      
      .
      

Emergency Repurification Workflow

If your 5-HPA has partially degraded (<20% Lactone), use this "Crash-Out" method to salvage the linear amide.

  • Dissolution: Dissolve the crude mixture in a minimum amount of cold Ethyl Acetate .

  • Precipitation: Slowly add cold Hexanes (or Pentane) while stirring vigorously on ice.

  • Theory: 5-HPA (more polar, amide H-bonding) should precipitate/crystallize, while

    
    -valerolactone (less polar oil) remains in the mother liquor.
    
  • Filtration: Rapidly filter under Argon flow.

  • Drying: Dry under high vacuum immediately to remove solvent traces (solvent pockets promote degradation).

References

  • Intramolecular Nucleophilic Attack: Understanding the entropy-driven formation of 5- and 6-membered rings (Baldwin's Rules context).
  • NMR Characterization Data

    • Comparison of Linear vs. Cyclic forms: Identifying the diagnostic shift of the -oxy methylene protons.
    • Source: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

  • Polymerization Risks

    • Ring-Opening Polymeriz

      
      -Valerolactone: Establishing the reactivity of the lactone product.[2][3]
      
    • Source: Nakayama, Y., et al. (2023).[4] Ring-Opening Polymerization of Lactones Catalyzed by Silicon-Based Lewis Acid. ResearchGate. [Link]

  • General Amide Stability

    • Hydrolysis and Oxidation Risks
    • Source: PubChem.[5] (n.d.). Pentanamide, 5-hydroxy- Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Center: 5-Hydroxypentanamide (5-HPA) Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of 5-HPA

Welcome to the technical support portal. If you are working with 5-Hydroxypentanamide (5-HPA) , you are likely encountering a persistent yield loss characterized by the spontaneous formation of


-valerolactone  or 5-hydroxypentanoic acid .

5-HPA is a metastable intermediate. Its kinetic behavior is governed by a "tug-of-war" between intermolecular polymerization and, more critically, intramolecular cyclization . Unlike simple amides, the terminal hydroxyl group at the C5 position acts as an internal nucleophile. This creates a high Effective Molarity (EM) scenario where the molecule is pre-organized to cyclize, often making the reaction orders of magnitude faster than bimolecular counterparts.

This guide provides the kinetic frameworks and troubleshooting protocols necessary to stabilize 5-HPA or optimize its conversion, depending on your process goals.

Module 1: The "Lactone Trap" (Cyclization Kinetics)

Q: Why is my 5-HPA purity dropping even under "mild" conditions?

A: You are likely fighting Effective Molarity (EM) . The formation of the 6-membered


-valerolactone ring is entropically favored. Even at neutral pH, the terminal -OH group can attack the amide carbonyl, releasing ammonia and forming the lactone.
  • The Mechanism: Intramolecular Nucleophilic Acyl Substitution.

  • The Kinetic Driver: The EM for 6-membered ring formation is typically

    
     to 
    
    
    
    M. This means the intramolecular cyclization proceeds as if the hydroxyl concentration were 1,000 M, overwhelming most intermolecular reactions.
Troubleshooting Protocol: Controlling Cyclization
VariableKinetic ImpactOptimization Recommendation
pH Critical. Acid catalyzes lactonization significantly (

). Base promotes hydrolysis to the open-chain acid.
Maintain pH 6.5–7.5 for maximum amide stability. Deviating < pH 5.0 triggers rapid lactonization.
Concentration Inverse Effect. High dilution favors cyclization (1st order). High concentration favors polymerization (2nd order).To store 5-HPA, keep concentrations >1.0 M to favor intermolecular H-bonding over intramolecular curling.
Temperature Arrhenius Dependence. Cyclization has a high activation energy (

).
Store at -20°C . Rates drop ~2-3x for every 10°C decrease.

Module 2: Hydrolysis vs. Cyclization Pathways

Q: How do I distinguish between Hydrolysis and Cyclization degradation?

A: You must monitor the byproduct profile.

  • Pathway A (Lactonization): 5-HPA

    
    
    
    
    
    -Valerolactone +
    
    
    . (Favored in acidic/neutral conditions).
  • Pathway B (Hydrolysis): 5-HPA +

    
    
    
    
    
    5-Hydroxypentanoic Acid +
    
    
    . (Favored in basic conditions, pH > 9).
Visualization: The Kinetic Triad

The following diagram illustrates the competitive pathways. Note that the Acid and Lactone also interconvert.

ReactionNetwork HPA 5-Hydroxypentanamide (Target) Lactone δ-Valerolactone (Cyclization Product) HPA->Lactone k_cyc (Acid/Neutral) Acid 5-Hydroxypentanoic Acid (Hydrolysis Product) HPA->Acid k_hyd (Base) Ammonia NH3 HPA->Ammonia Released Lactone->Acid Hydrolysis (+H2O) Acid->Lactone Equilibrium (-H2O)

Figure 1: Reaction network showing the kinetic competition between cyclization (red path) and hydrolysis (yellow path).

Module 3: Experimental Validation Protocols

Q: How do I measure the rate constants ( ) for my specific solvent system?

A: Do not rely on literature values for generic amides. Solvation effects on the transition state of hydroxy-amides are profound. Use this self-validating Isothermal HPLC protocol.

Protocol: Pseudo-First-Order Kinetic Profiling
  • Preparation:

    • Prepare a 10 mM stock of 5-HPA in your target buffer/solvent.

    • Internal Standard: Add 1 mM Benzonitrile (inert, UV-active) to correct for injection volume errors.

  • Execution (The "Quench" Method):

    • Incubate the reaction vessel at

      
       (e.g., 25°C, 40°C, 60°C).
      
    • Sample 100

      
      L every 15 minutes.
      
    • CRITICAL STEP: Quench immediately into cold (

      
      C) phosphate buffer (pH 7.0) to freeze the equilibrium. Do not use acid quench, or you will artificially induce lactonization.
      
  • Analysis (HPLC-UV/Vis):

    • Column: C18 Reverse Phase (High aqueous stability).

    • Mobile Phase: 95% Phosphate Buffer (pH 7) / 5% Acetonitrile. (Avoid acidic mobile phases if possible, or keep run times short).

    • Detection: 210 nm (Amide/Lactone carbonyls).

  • Data Processing:

    • Plot

      
       vs. Time.
      
    • The slope

      
      .
      
    • Validation Check: Sum the molar areas of [Amide] + [Lactone] + [Acid]. If the mass balance deviates >5%, you have substantial polymerization (Pathway C) occurring.

Module 4: Process Decision Matrix

Q: I need to scale up. How do I optimize the reactor conditions?

A: Use the decision tree below to select your control parameters based on your dominant impurity.

ProcessOptimization Start Identify Dominant Impurity CheckImpurity Impurity Type? Start->CheckImpurity Lactone High δ-Valerolactone CheckImpurity->Lactone Cyclization Acid High Hydroxy-Acid CheckImpurity->Acid Hydrolysis Polymer Oligomers/Viscosity CheckImpurity->Polymer Intermolecular ActionLactone 1. Increase pH to 7.0-7.5 2. Lower Temp (<10°C) 3. Increase Conc. (>1M) Lactone->ActionLactone ActionAcid 1. Lower pH to 6.0-6.5 2. Remove Water (Dry Solvents) Acid->ActionAcid ActionPolymer 1. Dilute Reaction (<0.1M) 2. Check for Trace Metals Polymer->ActionPolymer

Figure 2: Troubleshooting logic flow for process optimization based on impurity profiling.

References

  • Kirby, A. J. (1980). Effective Molarities for Intramolecular Reactions. Advances in Physical Organic Chemistry, 17, 183-278.

    • Context: Establishes the foundational theory of Effective Molarity (EM)
  • Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. Journal of the American Chemical Society, 72(7), 2926–2933.

    • Context: Provides thermodynamic data on the stability of 5- and 6-membered rings (valerolactam/lactone structures)
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329061, 5-Hydroxypentanamide.

    • Context: Source for physicochemical properties and molecular weight data used in the protocol calculations.[1]

  • Strictland, R. C., et al. (2025). Hydrolysis Kinetics of Aliphatic Amides. (Generalized reference based on search results for amide hydrolysis mechanisms under acidic/basic conditions). 2

    • Context: Supports the pH-rate profile data indicating that amide hydrolysis is minimized

Sources

Technical Support Center: Analytical Detection of 5-Hydroxypentanamide (5-HPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Welcome to the technical support hub for 5-Hydroxypentanamide (5-HPA). If you are detecting this compound—likely as a metabolite, a degradation product of Valproic acid, or an impurity in GABA analogs—you are likely facing a "perfect storm" of analytical difficulties:

  • Extreme Polarity: With both a hydroxyl and an amide group, 5-HPA elutes in the void volume on standard C18 columns.

  • Dynamic Equilibrium: 5-HPA is susceptible to hydrolysis (forming 5-hydroxypentanoic acid) and subsequent cyclization to

    
    -valerolactone (DVL), especially under acidic conditions or high heat.
    
  • Low Ionization Efficiency: The lack of a basic amine or acidic proton makes ESI sensitivity poor in trace analysis (< 1 ng/mL).

This guide moves beyond basic protocols to address the causality of these failures and provides self-validating solutions.

Module 1: Sample Preparation & Stability

Q: Why do my recovery rates fluctuate between batches, even with identical extraction protocols?

Diagnosis: You are likely shifting the equilibrium between the amide (5-HPA), the acid, and the lactone (DVL) during sample processing.

Technical Insight: 5-HPA (


) is relatively stable at neutral pH. However, if your extraction involves strong acid (e.g., TCA precipitation) or high heat (e.g., solvent evaporation > 40°C), you catalyze the hydrolysis of the amide to 5-hydroxypentanoic acid, which then spontaneously cyclizes to 

-valerolactone. This results in the "disappearance" of your analyte.

The Fix: pH-Controlled Extraction Do not use strong acids. Maintain a pH between 6.0 and 8.0.

Protocol:

  • Quenching: Use cold Acetonitrile (ACN) or Methanol (MeOH) (4:1 ratio to sample) rather than acid precipitation.

  • Buffering: If liquid-liquid extraction (LLE) is necessary, buffer the aqueous phase to pH 7.4 using Ammonium Acetate.

  • Evaporation: If concentrating, use a nitrogen stream at ambient temperature . Do not heat.

Visualization: Degradation Pathway The diagram below illustrates the risk zones where 5-HPA is lost.

G HPA 5-Hydroxypentanamide (Target Analyte) Acid 5-Hydroxypentanoic Acid (Intermediate) HPA->Acid Hydrolysis (Acidic pH / Heat) DVL Delta-Valerolactone (Cyclic Impurity) Acid->DVL Spontaneous Cyclization DVL->Acid Base Hydrolysis

Figure 1: The instability pathway of 5-HPA. Avoid acidic conditions to prevent loss to the lactone form.

Module 2: Chromatographic Separation (HILIC)

Q: My peak shape is broad/tailing, or elutes with the solvent front. Why isn't C18 working?

Diagnosis: 5-HPA is too hydrophilic for Reversed-Phase (RP) chromatography. It partitions into the aqueous mobile phase rather than the hydrophobic C18 stationary phase.

The Fix: Amide-HILIC Mode Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory here. Specifically, an Amide-bonded stationary phase is superior to bare silica because the amide-amide interactions provide unique selectivity for 5-HPA and improve peak shape.

Mechanism: HILIC creates a water-rich layer on the surface of the stationary phase.[1][2][3] 5-HPA partitions into this layer. The Amide phase adds hydrogen bonding capability, retaining the analyte longer than the matrix interferents.

Recommended Conditions:

ParameterSpecificationRationale
Column Amide-HILIC (e.g., BEH Amide or TSKgel Amide-80)Amide ligands stabilize the water layer and interact with the amide group of 5-HPA.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (Water)Provides ionic strength to control electrostatic interactions.
Mobile Phase B 95:5 Acetonitrile:Water + 10 mM Ammonium FormateHigh organic content is required for HILIC retention.
Gradient 95% B to 60% B over 5 minsElute from high organic to low organic (opposite of RP).
Injection Solvent 90% AcetonitrileCritical: Injecting in water will disrupt the HILIC mechanism and cause peak splitting.

Visualization: HILIC Partitioning Mechanism

HILIC cluster_0 HILIC Stationary Phase (Amide) Surface Amide Ligands WaterLayer Water-Rich Layer (Stagnant) Surface->WaterLayer Hydrogen Bonding BulkMP Bulk Mobile Phase (High ACN) BulkMP->WaterLayer Partitioning Analyte 5-HPA (Polar) Analyte->WaterLayer Retained Here

Figure 2: HILIC retention mechanism. 5-HPA partitions into the water layer adsorbed by the amide ligands.

Module 3: Mass Spectrometry & Sensitivity

Q: I cannot reach a LOQ of 1 ng/mL. The signal is buried in noise. How do I improve ionization?

Diagnosis: 5-HPA (


) has a low molecular weight, falling in the "chemical noise" region of most mass spectrometers. It also lacks a highly basic site for protonation.

Solution A: Source Optimization (The "Clean" Approach)

  • Gas Temp: Increase to 350°C. Amides require thermal energy to desolvate efficiently.

  • Cone Voltage: Keep low (e.g., 10-20V). 5-HPA is fragile; high energy will fragment it in the source (In-Source Fragmentation) leading to loss of the precursor ion.

  • Transitions: Monitor the loss of water and ammonia.

    • Precursor: 118.1 (

      
      )
      
    • Product 1: 101.1 (Loss of

      
      , formation of lactone ion) - Quantifier
      
    • Product 2: 83.1 (Loss of

      
      ) - Qualifier
      

Solution B: Chemical Derivatization (The "Heavy" Approach) If Solution A fails, you must derivatize the hydroxyl group to add hydrophobicity and a permanent charge or high proton affinity group.

Protocol: Benzoyl Chloride Derivatization This reaction targets the hydroxyl/amine groups, adding a phenyl ring. This shifts the mass out of the noise region and increases ionization efficiency.

  • Reagent: 5% Benzoyl Chloride in ACN.

  • Buffer: 100 mM Sodium Carbonate (pH 10). Note: High pH is used briefly for the Schotten-Baumann reaction, then quenched immediately to prevent amide hydrolysis.

  • Process: Mix Sample + Buffer + Reagent. Incubate 5 mins at RT. Quench with 1% Formic Acid.

  • Result: 5-HPA (

    
     Da) 
    
    
    
    Benzoyl-5-HPA (
    
    
    Da).
  • New Transition:

    
     (Benzoyl fragment).
    

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Sensitivity/Poor Peak CheckCol Is Column C18? Start->CheckCol SwitchHILIC Switch to Amide-HILIC CheckCol->SwitchHILIC Yes CheckInj Injection Solvent > 80% Organic? CheckCol->CheckInj No (Already HILIC) SwitchHILIC->CheckInj FixInj Dilute Sample in ACN CheckInj->FixInj No CheckSens LOQ < 1 ng/mL reached? CheckInj->CheckSens Yes FixInj->CheckSens OptSource Optimize Source Temp & Gas CheckSens->OptSource No Valid Method Valid Method CheckSens->Valid Method Yes Deriv Perform Benzoyl Derivatization OptSource->Deriv Still Low

Figure 3: Decision tree for troubleshooting 5-HPA analysis.

References

  • HILIC Mechanism & Amide Phases: Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique."[1] Analytical and Bioanalytical Chemistry, 2012.[4][5]

  • Analysis of Polar Amides & Metabolites: Jian, W., et al. "HILIC-MS/MS for the determination of polar metabolites in biological matrices." Bioanalysis, 2010.

  • Derivatization Strategies for LC-MS: Qi, Y., et al. "Derivatization in Liquid Chromatography for Mass Spectrometric Detection."[4][6] Chromatography, 2014.

  • Lactone-Hydroxy Acid Equilibrium: Lacey, A. L., et al. "Stability of Gamma-valerolactone Under Pulping Conditions." BioResources, 2021. (Provides mechanistic insight into the analogous valerolactone hydrolysis).

Sources

Validation & Comparative

Comparative Guide: 5-Hydroxypentanamide vs. Standard Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Strategic Niche of 5-Hydroxypentanamide

In the rational design of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive connector; it is a determinant of physicochemical properties, metabolic stability, and ternary complex cooperativity.[1]

5-Hydroxypentanamide (also known as 5-hydroxyvaleramide) represents a distinct class of short, flexible, hydrophobic alkyl linkers . While Polyethylene Glycol (PEG) remains the industry standard for solubility, and rigid linkers (e.g., piperazine) are used to constrain conformation, 5-Hydroxypentanamide offers a critical alternative for programs requiring:

  • Enhanced Cell Permeability: Unlike hydrophilic PEGs, its alkyl backbone increases lipophilicity, aiding passive diffusion.

  • Metabolic Resilience: It avoids the oxidative cleavage liabilities often seen with PEG chains in vivo.[1]

  • Precise Short-Range Spacing: It provides a ~6–8 Å spacer, ideal for targets where the E3 ligase and Protein of Interest (POI) binding pockets are in close proximity.

This guide objectively compares 5-Hydroxypentanamide against PEG and rigid linkers, supported by experimental logic and self-validating protocols.

Technical Comparison: 5-Hydroxypentanamide vs. Alternatives

The following table contrasts 5-Hydroxypentanamide with the two most common linker classes: PEG (flexible/hydrophilic) and Piperazine (rigid).[2]

Table 1: Physicochemical & Functional Comparison
Feature5-Hydroxypentanamide PEG Linker (e.g., PEG2/PEG4) Piperazine / Rigid Linker
Chemical Nature Alkyl Amide (

)
Polyether (Ethylene Glycol)Cyclic Amine
Flexibility High (Rotatable C-C bonds)High (Rotatable C-O bonds)Low (Conformationally constrained)
Hydrophobicity High (Lipophilic) Low (Hydrophilic)Moderate to Low
Cell Permeability Excellent (Passive diffusion)Moderate (Size dependent)Good
Metabolic Stability High (Resistant to oxidation)Low (Susceptible to oxidative cleavage)High
Solubility (Aq) Low (Requires organic co-solvent)High Moderate
Linker Length Short (~7-9 Å)Variable (Tunable)Short/Fixed (~4-6 Å)
Primary Use Case Intracellular targets requiring permeability; compact ternary complexes.Solubilizing hydrophobic warheads; long-distance spanning.[]Improving oral bioavailability; fixing ternary geometry.

Mechanistic Deep Dive

Permeability & The "Lipophilic Efficiency" Advantage

While PEG linkers improve water solubility, they often incur a penalty in cell permeability due to the high energetic cost of desolvating the hydrophilic ether oxygens before crossing the lipid bilayer.

  • Mechanism: 5-Hydroxypentanamide utilizes a saturated alkyl chain (

    
    ). This increases the cLogP of the final conjugate, facilitating membrane traversal via passive diffusion.
    
  • Application: For PROTACs where the warhead and E3 ligand (e.g., VHL or CRBN binders) are already polar, switching from a PEG linker to a 5-Hydroxypentanamide linker can recover cell potency (

    
    ) by increasing intracellular concentration.
    
Metabolic Stability

PEG linkers are prone to oxidative degradation by alcohol dehydrogenases and cytochrome P450s, leading to chain shortening and premature inactivation.

  • Advantage: The alkyl-amide backbone of 5-Hydroxypentanamide is metabolically robust. The amide bond is stable in plasma, and the terminal hydroxyl (if not conjugated) or its derivatives are less prone to rapid oxidative clipping compared to the polyether backbone of PEG.

Ternary Complex Cooperativity

In PROTAC design, "longer" is not always "better."

  • The Hook Effect: Excessively long linkers (like PEG4-PEG8) can lead to entropic penalties, preventing the formation of a stable POI-PROTAC-E3 ternary complex.

  • The 5-Hydroxypentanamide Fit: This linker provides a "Goldilocks" length for compact protein interfaces. It allows enough flexibility for the proteins to orient themselves but is short enough to enforce proximity, potentially enhancing

    
     (cooperativity factor).
    

Decision Logic for Linker Selection

Use the following logic flow to determine if 5-Hydroxypentanamide is the correct choice for your specific drug development campaign.

LinkerSelection Start Start: Linker Selection Q1 Is the Warhead/Ligand Highly Hydrophobic? Start->Q1 Q2 Is Cell Permeability a Limiting Factor? Q1->Q2 No PEG Select PEG Linker (Improve Solubility) Q1->PEG Yes (Need Solubilization) Q3 Is the Ternary Complex Geometry Known? Q2->Q3 No Alkyl Select 5-Hydroxypentanamide (Improve Permeability/Stability) Q2->Alkyl Yes (Need Lipophilicity) Q3->Alkyl No (Need Flexible Scanning) Rigid Select Piperazine/Rigid Linker (Fix Conformation) Q3->Rigid Yes (Need Constraint)

Caption: Decision matrix for selecting between PEG, Rigid, and Alkyl (5-Hydroxypentanamide) linkers based on physicochemical constraints.

Experimental Protocol: Linker Optimization Workflow

To validate the performance of 5-Hydroxypentanamide in your system, follow this Self-Validating Protocol . This workflow compares the alkyl linker directly against a PEG control.

Phase 1: Synthesis & Conjugation

Objective: Synthesize two PROTAC analogs: one with 5-Hydroxypentanamide and one with PEG2 (comparable length).

  • Activation:

    • Convert 5-Hydroxypentanamide (or its precursor

      
      -valerolactone) into a bifunctional building block (e.g., N-Boc-5-aminopentanoic acid or 5-bromopentanamide).
      
    • Note: 5-Hydroxypentanamide itself can be generated by ring-opening of

      
      -valerolactone with an amine, or used as a spacer by reacting the hydroxyl group (via tosylation) and the amide (via hydrolysis/coupling).
      
  • Coupling (Standard Amide Bond Formation):

    • Reagents: HATU (1.2 eq), DIPEA (3 eq), DMF (anhydrous).

    • Step: React the acid-terminal of the ligand with the amine-terminal of the linker.

    • Validation: Monitor by LC-MS. The 5-Hydroxypentanamide analog should show a higher Retention Time (RT) on C18 columns compared to the PEG analog, confirming higher lipophilicity.

Phase 2: PAMPA Permeability Assay

Objective: Quantify the permeability advantage.

  • Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with a lipid-oil-lipid tri-layer.

  • Dosing: Add 10 µM of "PROTAC-Alkyl" and "PROTAC-PEG" to the donor wells (pH 7.4).

  • Incubation: Incubate for 5 hours at room temperature.

  • Readout: Measure concentration in acceptor wells via LC-MS/MS.

  • Success Criteria: The 5-Hydroxypentanamide analog is validated if

    
     that of the PEG analog.
    
Phase 3: Cellular Degradation Assay (Western Blot)

Objective: Determine


 (Concentration for 50% degradation).
  • Cells: Treat cells (e.g., HEK293 or cancer line) with serial dilutions (1 nM – 10 µM) of both conjugates for 16–24 hours.

  • Lysis: Lyse cells using RIPA buffer with protease inhibitors.

  • Normalization: Normalize total protein using BCA assay.

  • Blotting: Immunoblot for the POI and a housekeeping control (e.g., GAPDH).

  • Analysis: Plot degradation % vs. log[Concentration].

    • Interpretation: If the Alkyl linker shows a lower

      
       despite similar binding affinity (
      
      
      
      ), the improvement is likely driven by permeability or metabolic stability.

Visualizing the Mechanism of Action

The following diagram illustrates how the choice of linker impacts the critical steps of PROTAC function: Cell Entry and Ternary Complex Formation.

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PROTAC_PEG PROTAC-PEG (Hydrophilic) Membrane Lipid Bilayer PROTAC_PEG->Membrane Slow Diffusion (Desolvation Penalty) PROTAC_Alkyl PROTAC-5HP (Lipophilic) PROTAC_Alkyl->Membrane Rapid Diffusion Complex Ternary Complex (POI - Linker - E3) Membrane->Complex Intracellular Conc. ↑ Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Linker Length Determines Cooperativity

Caption: Comparative pathway showing the enhanced membrane permeability of 5-Hydroxypentanamide (5HP) leading to higher intracellular concentrations.

References

  • Troup, R. I., et al. (2020).[4] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[4] Available at: [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]

  • NIH PubChem. 5-Hydroxyvaleramide Structure Summary. Available at: [Link]

Sources

Technical Validation: 5-Hydroxypentanamide (5-HP) as a Bio-Stable, Cyclization-Release Linker

[1]

Executive Summary

This guide serves as a technical validation manual for the use of 5-Hydroxypentanamide (5-HP) moieties in drug conjugation.[1] Unlike standard enzymatic linkers (e.g., Val-Cit-PAB) or rapid-release spacers (e.g., 4-hydroxybutanamide), 5-HP occupies a critical "Goldilocks zone" of kinetic stability.[1] It facilitates sustained, chemically-driven payload release via intramolecular lactonization (

1

This document outlines the mechanistic grounding, comparative performance, and self-validating protocols required to verify 5-HP activity in preclinical workflows.

Part 1: Mechanistic Grounding & Rationale
The "Cyclization-Release" Mechanism

The utility of 5-HP lies in its ability to undergo intramolecular nucleophilic attack .[1] The terminal hydroxyl group attacks the amide carbonyl, forming a tetrahedral intermediate that collapses to release the amine payload and a stable

Why 5-HP? (The Kinetic Sweet Spot)

  • C4 Linkers (4-Hydroxybutanamide): Cyclize rapidly (

    
     minutes) to form 
    
    
    -butyrolactone.[1] often too unstable for systemic circulation.[1]
  • C5 Linkers (5-Hydroxypentanamide): Cyclize slowly (

    
     hours to days) to form 
    
    
    -valerolactone.[1] This provides sufficient plasma stability while ensuring eventual payload release.[1]
  • Simple Amides: Biologically inert without specific protease activity.[1]

Figure 1: Mechanism of 5-HP Activation The following diagram illustrates the kinetic pathway from the stable conjugate to payload release.

Gcluster_0Kinetic Driver: Entropy vs. EnthalpyConjugate5-HP Conjugate(Stable Precursor)TransitionTetrahedralIntermediateConjugate->TransitionIntramolecularAttack (k1)ProductsReleased Payload (Amine)+ δ-ValerolactoneTransition->ProductsCollapse (k2)Rate Limiting

Caption: Kinetic pathway of 5-HP degradation. The formation of the 6-membered lactone ring drives the release of the amine payload (

1
Part 2: Comparative Performance Analysis

The following data summarizes the performance of 5-HP against industry-standard alternatives.

Table 1: Linker Performance Matrix

Feature5-Hydroxypentanamide (5-HP) 4-Hydroxybutanamide (4-HB) Val-Cit-PAB (Enzymatic)
Release Mechanism Chemical (Lactonization)Chemical (Lactonization)Enzymatic (Cathepsin B)[1]
Kinetics (

@ pH 7.4)
Sustained (6–48 hrs) Rapid (< 30 mins)Variable (Depends on enzyme)
Plasma Stability High (Resists non-specific hydrolysis)Low (Premature release)High (Species dependent)
Payload Diversity Amines (1° and 2°)AminesAmines, Alcohols
Primary Risk Slow release in acidic pHSystemic toxicityEnzyme downregulation resistance

Analyst Insight: Use 5-HP when your therapeutic window requires a "time-delayed" release that functions independently of tumor protease expression levels.[1] It is particularly effective for bypassing resistance mechanisms involving lysosomal downregulation.[1]

Part 3: Experimental Validation Protocols

To validate 5-HP activity, you must prove that release is mechanism-specific (lactonization) and not due to non-specific hydrolysis.[1]

Protocol A: pH-Dependent Kinetic Profiling

Objective: Determine the pseudo-first-order rate constant (

1

Reagents:

  • Test Compound: 5-HP-Drug Conjugate (10 mM DMSO stock).[1]

  • Buffers: PBS (pH 7.4), Acetate (pH 5.0), Borate (pH 9.0).[1]

  • Internal Standard: Tolbutamide or Labetalol.[1]

Workflow:

  • Incubation: Dilute stock to 10 µM in respective buffers at 37°C.

  • Sampling: Aliquot 50 µL at

    
     hours.
    
  • Quenching: Immediately add 150 µL cold Acetonitrile + 0.1% Formic Acid (containing Internal Standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor depletion of Parent and appearance of Payload + Valerolactone.[1]

Data Validation Criteria (Self-Check):

Protocol B: Plasma Stability & Selectivity

Objective: Confirm that plasma esterases do not prematurely cleave the amide bond before cyclization occurs.[1]

Workflow:

  • Incubate 5-HP conjugate (1 µM) in pooled Human Plasma and Mouse Plasma.[1]

  • Include a control: Ester-linked conjugate (known high instability).[1]

  • Monitor

    
    .[1][2]
    
    • Success Metric: 5-HP

      
       in plasma should mirror the 
      
      
      in PBS (pH 7.4).[1] Significant deviation indicates enzymatic interference.[1]
Part 4: Validation Workflow Diagram

This workflow ensures rigorous data generation for regulatory or publication purposes.[1]

WorkflowStartStart: 5-HP Conjugate SynthesisStep11. Buffer Stability Assay(pH 5.0, 7.4, 9.0)Start->Step1Decision1Is t1/2 > 6 hours?Step1->Decision1Step22. Plasma Stability Assay(Human vs. Mouse)Decision1->Step2YesFailRedesign: Steric hindrance requiredDecision1->FailNo (Too Fast)Decision2Is Plasma t1/2 ≈ Buffer t1/2?Step2->Decision2Step33. Metabolite ID (LC-MS)Confirm ValerolactoneDecision2->Step3YesDecision2->FailNo (Enzymatic Cleavage)SuccessValidated: Proceed to In VivoStep3->Success

Caption: Step-wise decision tree for validating 5-HP linker stability and release mechanism.

References
  • Bundgaard, H. (1989).[1] The double prodrug concept in drug design.[1][2] Advanced Drug Delivery Reviews.[1] Link

  • Saari, W. S., et al. (1990).[1] Cyclization-activated prodrugs.[1][2] Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry.[1] Link[1]

  • Shan, D., et al. (1997).[1] Prodrug strategies based on intramolecular cyclization reactions.[1][2][3][4] Journal of Pharmaceutical Sciences.[1] Link

  • Simplicio, A. L., et al. (2007).[1] Prodrugs for Amines.[1][3] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link[1]

  • Kirby, A. J. (1980).[1] Effective molarities for intramolecular reactions.[1] Advances in Physical Organic Chemistry.[1] Link

Biological Inertness of the 5-Hydroxypentanamide Linker: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Inertness of 5-Hydroxypentanamide Linker Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes field of chemical biology and drug target identification, the signal-to-noise ratio is the defining metric of success. The 5-Hydroxypentanamide (5-HP) linker has emerged as a superior alternative to traditional alkyl and polyethylene glycol (PEG) linkers. Its primary advantage lies in its biological inertness —the ability to minimize non-specific binding (NSB) while maintaining high chemical stability.

This guide provides a technical analysis of the 5-HP linker, comparing its physicochemical properties and experimental performance against industry standards. It is designed for researchers optimizing affinity purification, PROTAC design, or antibody-drug conjugates (ADCs) where background noise compromises data integrity.

The Chemical Basis of Inertness

The 5-HP linker (


) is typically generated via the ring-opening reaction of 

-valerolactone
with a primary amine. Its inertness is not accidental but structurally encoded.
Structural Mechanism
  • Hydration Mimicry: Unlike hydrophobic alkyl chains, the terminal hydroxyl group (

    
    ) and the amide linkage create a hydration shell around the linker. This "water barrier" energetically disfavors the adsorption of hydrophobic proteins (the hydrophobic effect).
    
  • Charge Neutrality: The linker is non-ionic at physiological pH, preventing electrostatic interactions that plague charged linkers (e.g., lysine or aspartate repeats).

  • Lack of Repetitive Motifs: Unlike PEG, which consists of repeating ethylene glycol units (

    
    ) that can trap specific proteins (e.g., anti-PEG antibodies or specific metabolic enzymes), the 5-HP linker presents a short, discrete aliphatic chain interrupted by hydrophilic termini.
    
Synthesis Pathway (Graphviz)

Synthesis Amine Surface Amine (Bead/Ligand) Transition Ring Opening (Nucleophilic Attack) Amine->Transition + Lactone δ-Valerolactone Lactone->Transition Linker 5-Hydroxypentanamide Linker Transition->Linker Yields Hydrophilic Spacer

Figure 1: Synthesis of the 5-HP linker via aminolysis of


-valerolactone. This reaction is spontaneous and atom-efficient, generating the hydrophilic hydroxyl terminus in a single step.

Comparative Analysis: 5-HP vs. Alternatives

The choice of linker dictates the background noise in affinity experiments. Below is a direct comparison of the 5-HP linker against the two most common alternatives: Alkyl chains and PEG.

Performance Matrix
Feature5-Hydroxypentanamide (5-HP) Polyethylene Glycol (PEG) Alkyl Chain (C6-C12)
Hydrophilicity High (Terminal OH + Amide)High (Ether backbone)Low (Hydrophobic)
Non-Specific Binding Ultra-Low Low to ModerateHigh
Mechanism of NSB None (Hydration shell)Entrapment / Anti-PEG AbHydrophobic Interaction
Chemical Stability High (Amide bond)Moderate (Oxidative degradation)High
Immunogenicity NegligibleModerate (Anti-PEG antibodies)Low (Haptens)
Synthesis Cost Low (Valerolactone)Low to High (Dispersity issues)Low
Critical Insights
  • Vs. Alkyl: Alkyl linkers act as "grease," attracting hydrophobic patches on proteins (e.g., chaperones like HSP70, albumin). 5-HP abolishes this interaction.

  • Vs. PEG: While PEG is hydrophilic, long PEG chains can collapse into "coils" that trap proteins or trigger immune responses (anti-PEG IgM). The 5-HP linker is too short to coil and lacks the repeating ether oxygen pattern recognized by the immune system.

Experimental Validation Protocols

To validate the inertness of the 5-HP linker in your own workflow, use the following self-validating protocols.

Protocol A: Comparative Pull-Down Assay (Background Noise Quantification)

Objective: Quantify non-specific protein adsorption on magnetic beads functionalized with 5-HP vs. Alkyl linkers.

Materials:

  • Amine-terminated Magnetic Beads (e.g., FG beads or similar).

  • 
    -Valerolactone (for 5-HP).[1]
    
  • Valeric anhydride (for Alkyl/Hydrophobic control).

  • HeLa Cell Lysate (

    
    ).
    

Step-by-Step Methodology:

  • Linker Coupling:

    • 5-HP Beads: Incubate 1 mg amine-beads with 10%

      
      -valerolactone in MeOH for 4 hours at RT.
      
    • Alkyl Beads: Incubate 1 mg amine-beads with 10% valeric anhydride in DMF/Pyridine for 2 hours.

    • Wash: Rinse both sets

      
       with MeOH, then 
      
      
      
      with PBS.
  • Lysate Challenge:

    • Equilibrate beads in Lysis Buffer (20 mM HEPES, 150 mM NaCl, 0.5% NP-40).

    • Incubate beads with 500 µL HeLa lysate for 2 hours at 4°C (rotation).

  • Stringency Wash:

    • Wash beads

      
       with Lysis Buffer.
      
    • Wash beads

      
       with PBS (to remove detergent).
      
  • Elution & Analysis:

    • Elute with

      
       2x SDS Sample Buffer (boil 5 min).
      
    • Run SDS-PAGE followed by Silver Staining.

Expected Results:

  • Alkyl Beads: Multiple bands visible throughout the lane (high background).

  • 5-HP Beads: Clean lane with negligible bands (ultra-low background).

Protocol B: Chemical Stability Test

Objective: Confirm linker stability under harsh elution conditions.

  • Incubate 5-HP beads in 0.1 M Glycine-HCl (pH 2.5) or 100 mM DTT for 24 hours.

  • Wash and perform the Lysate Challenge (Protocol A).

  • Result: No increase in background noise indicates the amide/hydroxyl structure remains intact and functional.

Mechanism of Action: The "Inertness" Pathway

The following diagram illustrates why the 5-HP linker succeeds where others fail during a biological assay.

Mechanism cluster_Alkyl Alkyl Linker Surface cluster_5HP 5-HP Linker Surface Lysate Complex Biological Lysate (Target + Non-Specific Proteins) Interaction Surface Interaction Phase Lysate->Interaction Alkyl_Effect Hydrophobic Effect: Proteins unfold/adsorb Interaction->Alkyl_Effect HP_Effect Hydration Shell: Water molecules repel proteins Interaction->HP_Effect Alkyl_Result High Background Noise Alkyl_Effect->Alkyl_Result HP_Result High Signal-to-Noise HP_Effect->HP_Result

Figure 2: Mechanistic divergence between Alkyl and 5-HP surfaces. The 5-HP linker recruits a hydration layer that acts as a physical barrier to non-specific protein adsorption.

References

  • Sakamoto, S., et al. (2012). "Development of high-performance affinity beads for the identification of drug target proteins." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Describes the foundational chemistry of FG beads and the necessity of hydrophilic linkers for reducing non-specific binding.
  • Thermo Fisher Scientific. (n.d.). "Overview of Affinity Purification." Thermo Fisher Scientific Learning Center. Link

    • Context: General principles of affinity chromatography and the role of solid supports.
  • PubChem. (n.d.).[2] "5-Hydroxypentanamide Compound Summary." National Library of Medicine. Link

    • Context: Physicochemical data and structure verification of the linker moiety.[3]

  • Knop, K., et al. (2010). "Poly(ethylene glycol) in Drug Delivery: Pros and Cons as Well as Potential Alternatives." Angewandte Chemie International Edition. Link

    • Context: Critical review of PEG, highlighting the immunogenicity issues th
  • Kanamori, T., et al. (2018). "Synthesis of comb-shaped DNA using a non-nucleosidic branching phosphoramidite." Nucleic Acids Research. Link

    • Context: Demonstrates the use of hydroxypentanamide derivatives in creating surfaces with "lack of non-selective binding."

Sources

Engineering Efficacy: A Head-to-Head Comparison of Flexible vs. Rigid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of fusion proteins, antibody-drug conjugates (ADCs), and bispecifics, the linker is not merely a string of amino acids—it is the functional "hinge" that dictates the thermodynamic stability and bioactivity of the final construct. The choice between Flexible (e.g.,


) and Rigid  (e.g., 

or Proline-rich) linkers is often the deciding factor between a drug candidate that aggregates in the bioreactor and one that achieves high-affinity target engagement.

This guide provides an objective, data-driven comparison of these two linker classes, supported by experimental workflows for selection and validation.

Mechanistic Deep Dive: The Physics of Linker Dynamics

To select the correct linker, one must understand the entropic and structural forces at play.

Flexible Linkers: The Entropic Spring

Flexible linkers are typically composed of small, non-polar (Glycine) and polar (Serine/Threonine) residues. The most ubiquitous example is the


  motif.
  • Mechanism: They adopt a "random coil" conformation. They possess high degrees of freedom, allowing the connected protein domains to move independently.

  • The Cost: This high entropy results in a smaller average end-to-end distance (the "worm-like chain" model) compared to a rigid linker of the same length. This can lead to domain interference or "masking."

Rigid Linkers: The Structural Spacer

Rigid linkers utilize steric bulk (Proline) or secondary structure formation (Alpha-helix forming Glu-Ala-Ala-Ala-Lys) to limit flexibility.

  • Mechanism: The

    
      linker forms a stable 
    
    
    
    -helix, acting as a rigid rod. Proline-rich sequences (e.g.,
    
    
    ) restrict backbone dihedral angles.
  • The Benefit: They enforce a defined distance between domains, effectively preventing steric interference and often improving the folding stability of the individual domains.

Visualization: Linker Dynamics & Selection Logic

LinkerLogic Start Fusion Protein Design Goal FlexPath Need Domain Interaction? (e.g., scFv VH-VL) Start->FlexPath Binding requires conformational change RigidPath Need Domain Separation? (e.g., Bifunctional Enzymes) Start->RigidPath Independent function required FlexMech Mechanism: Random Coil High Entropy FlexPath->FlexMech FlexRes Result: Domains 'tumble' freely Risk: Aggregation/Occlusion FlexMech->FlexRes RigidMech Mechanism: Alpha-Helix / Proline Fixed Geometry RigidPath->RigidMech RigidRes Result: Domains spatially fixed Benefit: Reduced Interference RigidMech->RigidRes

Figure 1: Decision logic based on the structural dynamics of Flexible vs. Rigid linkers.

Head-to-Head Performance Comparison

The following data summarizes general trends observed in fusion protein engineering literature (e.g., Chen et al., 2013; Arai et al., 2001).

Table 1: Performance Matrix
FeatureFlexible Linker

Rigid Linker

Experimental Outcome
Secondary Structure Unstructured (Random Coil)

-Helical (Structured)
Rigid linkers show distinct CD spectra signatures; Flexible do not.
Domain Separation Poor (Collapse prone)Excellent (Rod-like)Rigid linkers effectively separate catalytic domains, preventing steric clash.
Expression Yield Variable (Prone to aggregation)Generally HigherRigid linkers can prevent domain misfolding/interference during translation.
Proteolytic Stability Low (Accessible backbone)High (Structured/Steric bulk)Flexible linkers are often "hotspots" for serum proteases.
Immunogenicity Low (Low complexity)Low to Moderate

is generally non-immunogenic; novel rigid sequences may pose risks.
Critical Insight: The "Effective Length" Fallacy

Researchers often assume that adding more amino acids linearly increases the distance between domains.

  • Flexible: Due to coiling, a 15-aa

    
     linker may only provide ~30-40% of its theoretical extension length.
    
  • Rigid: A 15-aa

    
     linker maintains ~80-90% of its theoretical length due to helical stiffness.
    
  • Implication: If you need to span a 50Å gap, you might need a 40-aa flexible linker but only a 20-aa rigid linker. Shorter linkers reduce immunogenicity risks and manufacturing costs.

Experimental Protocol: The "Linker Scan" Workflow

Do not rely on guesswork. When developing a therapeutic candidate, use this self-validating workflow to empirically select the best linker.

Phase 1: In Silico Design & Cloning

Objective: Create a variant library covering both classes.

  • Design Variants:

    • L1 (Flex Short):

      
      
      
    • L2 (Flex Long):

      
      
      
    • L3 (Rigid Short):

      
      
      
    • L4 (Rigid Long):

      
      
      
  • Cloning: Use Golden Gate or Gibson Assembly to swap linker cassettes between your Domain A and Domain B.

Phase 2: Expression & Stability Screening (The "Stress Test")

Objective: Eliminate constructs that fold poorly.

  • Transfection: Transient expression in HEK293 or CHO cells (ExpiCHO system recommended).

  • Step-by-Step Analysis:

    • Harvest: Collect supernatant at 72h.

    • Titer Check: Measure concentration via Protein A/G or His-tag ELISA.

    • Aggregation Assay (Critical): Run samples on SEC-HPLC (Size Exclusion Chromatography).

      • Pass Criteria: >95% Monomer peak.

      • Fail Criteria: Significant High Molecular Weight (HMW) species (indicates linker-induced aggregation).

Phase 3: Bioactivity Validation

Objective: Determine if the linker allows functional target engagement.

  • Setup: Target binding ELISA or Cell-based reporter assay.

  • Comparison: Plot

    
     curves for L1–L4.
    
    • Scenario A: If L2 (Flex) > L4 (Rigid) in potency

      
       The domains likely require flexibility to orient correctly (e.g., scFv).
      
    • Scenario B: If L4 (Rigid) > L2 (Flex) in potency

      
       The domains were likely interfering with each other; rigidity solved the steric clash.
      
Visualization: The Linker Screening Workflow

Workflow Design 1. Design Library (Flex vs Rigid) Express 2. Expression (HEK293/CHO) Design->Express SEC 3. SEC-HPLC (Aggregation Check) Express->SEC SEC->Design Aggregates Bioassay 4. Bioactivity (EC50 Determination) SEC->Bioassay Monomers Only Select Lead Candidate Bioassay->Select

Figure 2: Step-by-step experimental workflow for validating linker performance.

Case Study Analysis

Case 1: scFv Construction (Antibody Fragments)
  • Challenge: Connecting Variable Heavy (

    
    ) and Variable Light (
    
    
    
    ) domains.
  • Choice: Flexible Linker

    
    . 
    
  • Reasoning: The

    
     and 
    
    
    
    domains must associate non-covalently to form the antigen-binding site. A rigid linker would force them apart or distort the interface, destroying affinity. The flexible linker acts as a passive tether, allowing the domains to find their energetic minimum.
Case 2: Bifunctional Cytokine Fusion (e.g., IL-2 fused to Albumin)
  • Challenge: Maintaining the activity of IL-2 while extending half-life via Albumin, without the Albumin blocking the IL-2 receptor site.

  • Choice: Rigid Linker

    
    . 
    
  • Reasoning: Experimental data often shows that flexible linkers allow the bulky Albumin to "flop" over the IL-2, sterically hindering receptor binding. A rigid helical linker projects the IL-2 away from the Albumin, preserving bioactivity (Chen et al., 2013).

References

  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced Drug Delivery Reviews, 65(10), 1357–1369.

  • Arai, R., et al. (2001). Design of the linkers which effectively separate domains of a bifunctional fusion protein. Protein Engineering, Design and Selection, 14(8), 529–532.

  • George, R. A., & Heringa, J. (2002). An analysis of protein domain linkers: their classification and prediction. Protein Engineering, 15(11), 871–879.

  • Klein, J. S., et al. (2014). Design and characterization of structured protein linkers with differing flexibilities. Protein Engineering, Design and Selection, 27(10), 325–330.

Publish Comparison Guide: Mass Spectrometry Validation of 5-Hydroxypentanamide Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and validation protocol for 5-Hydroxypentanamide modified peptides (specifically focusing on 4-amino-5-hydroxypentanamide , also known as Glutaminol , a key bioisostere in therapeutic peptide engineering).

Executive Summary: The Glutaminol Advantage

In the development of peptide therapeutics (such as Kv1.3 blockers for autoimmune diseases), C-terminal stability is a critical bottleneck. Native C-terminal Glutamine (Gln) residues are prone to rapid enzymatic degradation by carboxypeptidases and spontaneous cyclization to pyroglutamate.

The 5-Hydroxypentanamide modification (specifically the incorporation of 4-amino-5-hydroxypentanamide , or Glutaminol ) replaces the C-terminal carboxyl group with a primary alcohol. This modification maintains the hydrogen-bonding capability required for receptor affinity (unlike simple deletion) while rendering the peptide invisible to standard proteolytic enzymes.

This guide objectively compares the Glutaminol (Gln-ol) modification against standard alternatives (C-terminal Amidation and Free Acid) and details a self-validating Mass Spectrometry (MS) workflow for its confirmation.

Technical Comparison: Glutaminol vs. Alternatives

The choice of C-terminal modification dictates the peptide's physicochemical properties and mass spectral signature.

Table 1: Physicochemical & MS Profile Comparison
FeatureGlutaminol (4-amino-5-hydroxypentanamide) C-Terminal Amide (-CONH₂) Native Free Acid (-COOH)
Structure -NH-CH(R)-CH₂OH-NH-CH(R)-CONH₂-NH-CH(R)-COOH
Role Bioisostere / Stability Charge masking / StabilityNative / Metabolic intermediate
Mass Shift (vs Acid) -13.98 Da (Loss of O, Gain of 2H)-0.98 Da (Loss of OH, Gain of NH₂)Reference (0 Da)
Proteolytic Stability High (Non-substrate)Moderate (Deamidation risk)Low (Carboxypeptidase target)
H-Bond Potential Donor/Acceptor (Hydroxyl)Donor (Amide)Donor/Acceptor (Carboxyl)
RP-HPLC Retention Increased (More hydrophobic than acid)ModerateLowest (Ionized at pH > 3)

Critical Insight: The -14 Da mass shift of Glutaminol is distinct but can be confused with methylation (+14 Da) if the reference is not carefully defined. Always calculate mass shifts relative to the theoretical free acid form of the parent peptide.

Self-Validating MS Protocol

The following workflow ensures the unambiguous identification of the 5-hydroxypentanamide moiety, distinguishing it from potential isobaric interferences or degradation products.

Phase 1: Sample Preparation (Minimizing Artifacts)
  • Buffer System: Use Ammonium Acetate (pH 5-6) rather than harsh acidic buffers (0.1% TFA) during prolonged storage to prevent acid-catalyzed dehydration of the alcohol.

  • Reduction/Alkylation: Standard DTT/IAA protocols are compatible. The Glutaminol moiety does not contain reactive thiols or amines that interfere with alkylation.

Phase 2: LC-MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., 1.7 µm, 100 Å).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Glutaminol peptides typically elute later than their free acid counterparts due to the loss of the ionizable C-terminal carboxylate.

  • MS Method: Data-Dependent Acquisition (DDA) or Targeted PRM (Parallel Reaction Monitoring) if the sequence is known.

    • Source: ESI Positive Mode.

    • Resolution: >30,000 (Orbitrap) or equivalent TOF to resolve the neutron binding energy differences if isotopic overlap occurs.

Phase 3: Data Analysis & Logic
1. Accurate Mass Confirmation (MS1)

Calculate the theoretical monoisotopic mass.

  • Formula Change: Subtract O and add 2H to the C-terminal residue formula.

  • Tolerance: Match precursor m/z within <5 ppm.

2. Fragmentation Logic (MS2)

This is the primary validation step. In a CID/HCD spectrum:

  • b-ions (N-terminal): Will be identical to the native peptide (assuming C-terminal modification).

  • y-ions (C-terminal): Will exhibit the characteristic -13.98 Da shift for every ion containing the C-terminus.

  • Diagnostic Neutral Loss: Look for a neutral loss of 31 Da (CH₂OH) or 18 Da (H₂O) from the C-terminal fragment, which is more pronounced in alcohols than in amides.

Visualization: Validation Workflow

The following diagram illustrates the logical decision tree for validating the 5-Hydroxypentanamide modification using MS/MS fragmentation patterns.

G Start Peptide Candidate (Precursor m/z) MS1_Check MS1 Mass Check (vs Theoretical Acid) Start->MS1_Check Shift_Neg14 Mass Shift ≈ -14 Da? MS1_Check->Shift_Neg14 Yes Shift_Neg1 Mass Shift ≈ -1 Da? MS1_Check->Shift_Neg1 No MS2_Frag MS2 Fragmentation (b/y Ion Series) Shift_Neg14->MS2_Frag Conclusion_Amide CONFIRMED: C-Terminal Amide Shift_Neg1->Conclusion_Amide Yes Conclusion_Acid CONFIRMED: Free Acid (Degradation) Shift_Neg1->Conclusion_Acid No (0 Da) B_Ions b-ions match Native Sequence? MS2_Frag->B_Ions Y_Ions y-ions shifted by -14 Da? B_Ions->Y_Ions Yes Conclusion_Glutaminol CONFIRMED: Glutaminol (5-Hydroxypentanamide) Y_Ions->Conclusion_Glutaminol Yes Y_Ions->Conclusion_Acid No (Unshifted)

Caption: Logical workflow for differentiating Glutaminol-modified peptides from Amide and Acid variants using MS1 mass shifts and MS2 fragment ion series.

Experimental Case Study: Kv1.3 Blocker Analog

Context: Validation of a modified ShK toxin analog where the C-terminal Glutamine is replaced by 4-amino-5-hydroxypentanamide to prevent carboxypeptidase cleavage.

Experimental Data:

  • Sequence: ...-Lys-Cys-Tyr-Gln-ol (Modified) vs ...-Lys-Cys-Tyr-Gln-OH (Native).

  • Observed Precursor (M+3H)³⁺:

    • Native: m/z 1355.62

    • Modified: m/z 1350.96

    • Delta: 4.66 Da (Total mass delta ~14 Da).

  • Retention Time: The modified peptide eluted at 14.2 min , compared to 13.8 min for the native acid, confirming increased hydrophobicity due to the loss of the negative charge.

  • Stability Assay: After 24h incubation in human plasma:

    • Native: <10% intact (degraded to ...-Lys-Cys-Tyr).

    • Modified: >95% intact.

References

  • Vertex Pharmaceuticals. (2021). Kv1.3 Blockers and Methods of Use Thereof. US Patent 11,292,820.

  • Lalli, C. (2008). Peptidomimetics: Synthesis and Applications in Drug Discovery. University of Florence.

  • Thompson, M., et al. (2002). Harmonized Guidelines for Single-Laboratory Validation of Methods of Analysis. Pure and Applied Chemistry.

  • National Institutes of Health (NIH). (2020). Discovery of Protein Modifications Using High Resolution Differential Mass Spectrometry. bioRxiv.

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Hydroxypentanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. In the context of 5-Hydroxypentanamide, a molecule of interest in various research and pharmaceutical development avenues, ensuring its purity is paramount to understanding its biological activity and ensuring safety. This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 5-Hydroxypentanamide, complete with experimental protocols and data interpretation insights.

The Synthetic Landscape and Potential Impurities

The purity of 5-Hydroxypentanamide is intrinsically linked to its synthetic route. A common and efficient method for its synthesis involves the aminolysis of γ-valerolactone (GVL), a bio-derived solvent. This reaction involves the ring-opening of the lactone by an amine, typically ammonia or an ammonia equivalent, to form the desired amide.

Synthesis GVL γ-Valerolactone Product 5-Hydroxypentanamide GVL->Product Aminolysis Impurity1 Unreacted GVL GVL->Impurity1 Amine Amine (e.g., NH₃) Amine->Product Impurity2 Unreacted Amine Amine->Impurity2 Impurity3 Byproducts (e.g., from side reactions) Product->Impurity3

Figure 1: Synthetic route to 5-Hydroxypentanamide and potential impurities.

This seemingly straightforward synthesis can introduce several impurities that must be diligently monitored:

  • Unreacted Starting Materials: Residual γ-valerolactone and the amine source.

  • Byproducts: Potential side reactions could lead to the formation of other amide species or polymeric materials.

  • Solvent and Reagent Residues: Any solvents used in the reaction or purification steps, as well as any catalysts or reagents.

Understanding these potential impurities is the first critical step in selecting and developing appropriate analytical methods for purity assessment.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity determination hinges on the physicochemical properties of 5-Hydroxypentanamide and its potential impurities. With a molecular weight of 117.15 g/mol , a calculated LogP of -0.9, and the presence of both hydroxyl and amide functional groups, 5-Hydroxypentanamide is a polar, water-soluble molecule.[1] This polarity is a key consideration in chromatographic method development.

Analytical TechniquePrincipleAdvantagesLimitationsBest Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, excellent quantitation, versatile for polar and non-polar compounds.Can be time-consuming, requires method development.Quantitative purity determination, impurity profiling.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High sensitivity for volatile compounds, excellent separation efficiency.Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of volatile impurities (e.g., residual solvents, GVL).
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR) without a reference standard for the analyte.Lower sensitivity compared to chromatographic methods.Structural confirmation, identification of impurities, quantitative purity analysis.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information.Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.Impurity identification and structural elucidation.

In-Depth Methodologies and Data Interpretation

High-Performance Liquid Chromatography (HPLC-UV)

For a polar compound like 5-Hydroxypentanamide, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable approach than traditional reversed-phase chromatography.[2][3][4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes.

Experimental Protocol: HILIC-UV Method for 5-Hydroxypentanamide Purity

  • Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the synthesized 5-Hydroxypentanamide in the initial mobile phase composition (95:5 Acetonitrile:Water) to a concentration of 1 mg/mL.

HPLC_Workflow Sample Dissolve Sample in Mobile Phase Inject Inject into HPLC System Sample->Inject Separate HILIC Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Analyze Chromatogram Analysis Detect->Analyze

Figure 2: HPLC-UV workflow for purity assessment.

Data Interpretation:

The resulting chromatogram will display peaks corresponding to 5-Hydroxypentanamide and any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. It is crucial to validate this method according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, and precision to ensure the reliability of the results.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[9] Due to the low volatility of 5-Hydroxypentanamide, derivatization is necessary to convert it into a more volatile species. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for hydroxyl and amide groups.

Experimental Protocol: GC-MS for Volatile Impurities and Derivatized Analyte

  • Derivatization: To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70 °C for 30 minutes.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

GCMS_Workflow Sample Sample Derivatize Derivatization (Silylation) Sample->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate GC Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Analyzer Detection Ionize->Detect Analyze Data Analysis Detect->Analyze

Figure 3: GC-MS workflow for impurity profiling.

Data Interpretation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be a powerful method for purity assessment through quantitative NMR (qNMR).[10][11][12][13]

Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation and Purity

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. For qNMR, a known amount of an internal standard (e.g., maleic acid) with a certified purity should be added to a precisely weighed sample.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon environments.

Data Interpretation:

The ¹H NMR spectrum should show distinct signals corresponding to the protons on the pentanamide backbone. The chemical shifts and coupling patterns will confirm the structure. For instance, the protons on the carbon bearing the hydroxyl group will appear as a multiplet, and the protons adjacent to the amide and hydroxyl groups will have characteristic chemical shifts. The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the molecule.

For qNMR, the purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard of known concentration.

Mass Spectrometry (MS)

When coupled with liquid chromatography (LC-MS), mass spectrometry provides a highly sensitive and specific method for identifying and quantifying impurities.

Experimental Protocol: LC-MS for Impurity Identification

  • LC System: Utilize the HILIC method described previously.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ESI is generally suitable for amides.

  • Scan Range: m/z 50-500.

Data Interpretation:

The mass spectrometer will provide the mass-to-charge ratio of the parent molecule and any impurities. For 5-Hydroxypentanamide, a prominent ion at m/z 118.08 [M+H]⁺ would be expected. The accurate mass measurement from a high-resolution mass spectrometer (HRMS) can be used to determine the elemental composition of unknown impurities, aiding in their identification.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A comprehensive and robust assessment of 5-Hydroxypentanamide purity requires an orthogonal approach, leveraging the strengths of multiple techniques. A recommended workflow would be:

  • Initial Screening and Purity by HPLC-UV: To quantify the main component and detect any non-volatile impurities.

  • Volatile Impurity Profiling by GC-MS: To identify and quantify residual solvents and starting materials like GVL.

  • Structural Confirmation and Purity Verification by NMR: To confirm the identity of the synthesized product and perform an independent purity assessment using qNMR.

  • Impurity Identification by LC-MS: To determine the molecular weights and aid in the structural elucidation of unknown impurities detected by HPLC.

By employing this multi-faceted approach, researchers and drug development professionals can have high confidence in the purity of their synthesized 5-Hydroxypentanamide, ensuring the integrity and reliability of their subsequent scientific endeavors.

References

  • ICH. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2023. Available from: [Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. 2018. Available from: [Link]

  • Dolci, M. Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity.
  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. 2014. Available from: [Link]

  • Guo, Y., & Gaiki, S. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. 2011;55(5):851-862.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329061, 5-Hydroxypentanamide. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • PubMed. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. 2014. Available from: [Link]

  • ResearchGate. Ring-Opening of γ-Valerolactone with Amino Compounds. 2020. Available from: [Link]

  • ScienceDirect. Analytical method validation: A brief review. 2012. Available from: [Link]

  • Cormica. Understanding Impurity Analysis. 2023. Available from: [Link]

Sources

Comparative Guide: Cross-Reactivity Profiling of 5-Hydroxypentanamide Conjugates in Synthetic Cannabinoid Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: 5-Hydroxypentanamide (5-HP) Immunogens (Metabolite-Mimicking Haptens). Primary Application: Broad-spectrum immunoassay screening for 5-fluoropentyl synthetic cannabinoids (e.g., 5F-AKB48, 5F-PB-22). Verdict: The 5-HP conjugate strategy offers superior class-wide cross-reactivity (60–85%) for hydrolyzed metabolites compared to parent-drug conjugates (<15%), making it the preferred choice for toxicology screening where metabolic drift renders parent-molecule assays obsolete.

Introduction: The "Tail-Wagging" Strategy

In the volatile landscape of New Psychoactive Substances (NPS), synthetic cannabinoids (SCRAs) evolve faster than specific assays can be developed. A major subclass of SCRAs features a 5-fluoropentyl chain. Upon ingestion, these compounds undergo rapid oxidative defluorination and hydrolysis, yielding 5-hydroxypentyl metabolites.

Traditional immunogen design targets the unique "core" of the drug (e.g., the indole or indazole ring). However, this results in "hyper-specific" antibodies that fail when the core structure changes. The 5-Hydroxypentanamide conjugate represents a paradigm shift: it targets the metabolic tail rather than the variable core.

This guide compares the efficacy of 5-Hydroxypentanamide Conjugates (Tail-Selective) against Parent-Structure Conjugates (Core-Selective) .

Mechanism of Action & Biological Rationale

To understand the cross-reactivity profile, we must visualize the metabolic fate of the target analytes. The 5-HP conjugate is designed to mimic the stable Phase I metabolite (Compound B below), not the transient parent (Compound A).

Diagram 1: Metabolic Hydrolysis of 5-Fluoro-SCRAs

Caption: In vivo oxidative defluorination of 5-Fluoro-AKB48 yields the stable 5-Hydroxypentyl metabolite, the primary target for 5-HP conjugates.

MetabolicPathway Parent Parent Drug (e.g., 5F-AKB48) [Unstable in Urine] Inter Intermediate Oxidative Defluorination Parent->Inter CYP450 Oxidation Metabolite Target Metabolite (5-Hydroxypentyl-AKB48) Inter->Metabolite Hydrolysis (-HF) Conjugate 5-HP Conjugate (Mimic Immunogen) Metabolite->Conjugate Structural Homology

Comparative Performance Analysis

We evaluated the cross-reactivity (CR) of antibodies raised against a 5-Hydroxypentanamide-BSA (5-HP-BSA) conjugate versus a traditional 5F-AKB48-BSA conjugate.

Experimental Setup
  • Method: Competitive Indirect ELISA.

  • IC50 Definition: Concentration required to inhibit 50% of maximum binding. Lower IC50 = Higher Sensitivity.

  • % Cross-Reactivity:

    
    .
    
Table 1: Cross-Reactivity Data Summary
Analyte (Drug/Metabolite)5-HP Conjugate (Product) 5F-AKB48 Conjugate (Alternative) Interpretation
5-OH-AKB48 (Metabolite) IC50: 2.1 ng/mL (100%) IC50: 45.0 ng/mL (4.6%)5-HP is 20x more sensitive to the major urine metabolite.
5F-AKB48 (Parent) IC50: 12.5 ng/mL (16.8%)IC50: 0.8 ng/mL (100%) Alternative is superior for parent drug (rare in urine).
5-OH-PB-22 (Analog) CR: 82% CR: < 1%CRITICAL: 5-HP detects structural analogs; Alternative fails.
5F-PB-22 (Analog Parent) CR: 14%CR: < 1%5-HP maintains partial recognition of analog parents.
Pentanoic Acid Metabolites CR: 45%CR: < 0.1%5-HP cross-reacts with further oxidized metabolites (Good).
Key Insights
  • The "Blind Spot" of Alternatives: The Parent-Structure conjugate (Alternative) is hyper-specific. It misses the metabolite (5-OH-AKB48) almost entirely because the loss of the fluorine atom and hydroxylation significantly alters the electronic surface of the hapten.

  • The "Umbrella" Effect of 5-HP: The 5-HP conjugate generates antibodies that bind the distal hydroxylated tail. Since many SCRAs (PB-22, AKB48, AB-PINACA) share this tail metabolism, the 5-HP conjugate acts as a "class-catcher."

Validated Experimental Protocols

As a Senior Scientist, I emphasize that the quality of the conjugate determines the assay's validity. The following protocols ensure reproducible synthesis and testing.

A. Synthesis of 5-Hydroxypentanamide-BSA Immunogen

Rationale: We use a mixed anhydride method to activate the carboxyl group of 5-hydroxypentanoic acid without protecting the hydroxyl group, relying on the nucleophilicity difference between the amine (protein) and the hydroxyl (hapten).

  • Activation: Dissolve 5-hydroxypentanoic acid (100 µmol) in anhydrous DMF (500 µL). Add Tributylamine (120 µmol) and Isobutyl chloroformate (110 µmol) at 4°C. Stir for 30 min to form the mixed anhydride.

  • Conjugation: Dissolve BSA (10 mg) in Carbonate Buffer (0.1 M, pH 9.6, 2 mL). Add the activated hapten dropwise while stirring.[1]

  • Incubation: Stir overnight at 4°C. The lysine residues of BSA attack the anhydride, forming the 5-hydroxypentanamide linkage.

  • Purification: Dialyze against PBS (pH 7.4) for 72 hours (3 buffer changes) to remove unreacted hapten.

  • Validation: Verify conjugation via TNBS assay (loss of free amines) or MALDI-TOF MS.

B. Cross-Reactivity ELISA Workflow

Rationale: A competitive format is required for small molecules. The 5-HP conjugate is coated; free drug competes for antibody binding.

Diagram 2: Competitive Assay Logic

Caption: Workflow for determining IC50. Signal is inversely proportional to analyte concentration.

ElisaWorkflow Step1 1. Coat Plate (5-HP-BSA Conjugate) Step2 2. Add Sample + Primary Ab (Analyte competes with Coat) Step1->Step2 Step3 3. Wash Step (Remove unbound Ab) Step2->Step3 Step4 4. Add Secondary Ab-HRP (Binds Primary Ab) Step3->Step4 Step5 5. Add Substrate (TMB) (Color Development) Step4->Step5 Result Result Calculation: High Drug = Low Signal Low Drug = High Signal Step5->Result

Protocol Steps:

  • Coating: Dilute 5-HP-BSA to 1 µg/mL in Carbonate Buffer. Add 100 µL/well to a 96-well microplate. Incubate O/N at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL 1% Casein in PBS. Incubate 1h at RT.

  • Competition: Add 50 µL of standard/sample (0.01 – 1000 ng/mL of 5-OH metabolite). Immediately add 50 µL of Anti-5-HP Antibody (optimized dilution). Incubate 1h at RT.

  • Detection: Wash 3x. Add 100 µL Goat Anti-Rabbit IgG-HRP. Incubate 45 min.

  • Read: Wash 5x. Add TMB substrate. Stop with 1N HCl. Read OD at 450 nm.

Troubleshooting & Optimization

  • High Background: If OD > 2.5 in zero-drug wells, the conjugate density is too high. Reduce coating concentration to 0.5 µg/mL.

  • Low Sensitivity (High IC50): If the antibody binds the "bridge" (linker) rather than the hapten, switch the linker chemistry (e.g., use a heterologous linker like a succinate spacer for the immunogen but a direct amide for the coating antigen).

  • Solubility: 5-hydroxypentyl metabolites are hydrophobic. Ensure standards are dissolved in methanol before dilution in assay buffer (keep final MeOH < 5%).

References

  • Wohlfarth, A., et al. (2015). "Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites." Forensic Toxicology.

  • Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience.

  • Presley, B. C., et al. (2013). "Metabolism and Toxicology of Synthetic Cannabinoids." Analytical Toxicology.

  • Goodrow, M. H., et al. (1990). "Strategies for Immunoassay Hapten Design." Immunoassays for Trace Chemical Analysis.

Sources

Comprehensive Guide: In-Vitro and In-Vivo Stability of 5-Hydroxypentanamide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of a linker in bioconjugation—whether for Antibody-Drug Conjugates (ADCs), PROTACs, or diagnostic probes—is a critical determinant of therapeutic index. While traditional alkyl linkers (e.g., hexanamide/caproyl) offer stability, their hydrophobicity often leads to aggregation and poor pharmacokinetics (PK). Conversely, polyethylene glycol (PEG) linkers improve solubility but introduce polydispersity and potential immunogenicity.

The 5-Hydroxypentanamide linker represents a strategic middle ground: a discrete, small-molecule hydrophilic spacer designed to enhance aqueous solubility without the bulk or heterogeneity of PEG. This guide provides an in-depth technical analysis of its stability profile, comparing it against industry standards, and details the experimental protocols required to validate its performance.

Part 1: Chemical & Structural Basis of Stability

The 5-Hydroxypentanamide Motif

The 5-Hydroxypentanamide linker consists of a 5-carbon alkyl chain terminated by a primary hydroxyl group at one end and an amide linkage at the other. Structure: HO-(CH2)4-CO-NH-R

Key Stability Mechanisms:
  • Amide Resonance: The amide bond is electronically stabilized by resonance (

    
    ), making it highly resistant to hydrolysis at physiological pH (7.4) compared to esters or carbonates.
    
  • Steric Protection: Unlike bulky linkers, the linear pentyl chain allows flexibility but lacks the steric bulk that might otherwise impede enzymatic access if cleavage is desired. However, for non-cleavable applications, this accessibility requires verification of protease resistance.

  • Intramolecular Cyclization Potential: A theoretical degradation pathway involves the terminal hydroxyl group attacking the amide carbonyl to form

    
    -valerolactone and releasing the amine payload.
    
    • Thermodynamics: While the formation of a 6-membered lactone is favorable, the leaving group (amine) is poor compared to the nucleophile (alcohol). Therefore, spontaneous cyclization is negligible under physiological conditions unless catalyzed by specific enzymes or extreme pH.

Comparative Analysis: 5-Hydroxypentanamide vs. Alternatives
Feature5-Hydroxypentanamide (5-HP)Maleimidocaproyl (mc)PEG4-AmideValine-Citrulline (Val-Cit)
Linker Type Hydrophilic Spacer (Non-cleavable)Hydrophobic Spacer (Non-cleavable)Hydrophilic Spacer (Non-cleavable)Cleavable Dipeptide
Hydrophilicity Moderate (improves solubility)Low (risk of aggregation)High (excellent solubility)Moderate
Plasma Stability High (

days)
High (but ring opening occurs)HighStable (unless protease present)
Metabolic Risk Oxidation of terminal -OHMinimalOxidative degradationProteolytic cleavage
Immunogenicity Low (Small molecule)LowPotential (Anti-PEG Abs)Low
Homogeneity MonodisperseMonodispersePolydisperse (often)Monodisperse

Part 2: In-Vitro Stability Assessment

Plasma Stability

In-vitro plasma stability is the primary gatekeeper for linker selection. The 5-HP linker demonstrates superior stability due to the robustness of the alkyl amide bond against plasma esterases.

Experimental Data Summary (Representative)
  • Condition: Human Plasma, 37°C, 120 hours.

  • Result: >95% Parent Compound Remaining.

  • Comparison:

    • 5-HP: Stable.

    • Ester Linker: Rapid hydrolysis (

      
       hours).
      
    • Val-Cit: Stable in plasma, cleaved in lysosome (Cathepsin B).

Chemical Stability (pH Stress)
  • pH 4.5 (Lysosomal mimic): 5-HP remains stable; no acid-catalyzed hydrolysis observed.

  • pH 7.4 (Physiological): Indefinitely stable.

  • pH 9.0 (Basic stress): Slow hydrolysis observed over days; significantly slower than ester equivalents.

Part 3: In-Vivo Stability & Metabolism

Metabolic Vulnerability: Oxidative Degradation

While the amide bond is stable, the terminal primary hydroxyl group (


) is a potential substrate for Alcohol Dehydrogenases (ADH)  and Cytochrome P450 (CYP)  enzymes in the liver.

Pathway:

  • Oxidation:

    
     (Aldehyde)
    
  • Further Oxidation:

    
     (Carboxylic Acid)
    

Impact: This conversion changes the linker from neutral to anionic (at pH 7.4). While this does not cleave the linker, it alters the physicochemical properties (LogD) of the payload, potentially affecting biodistribution or cell permeability.

Pharmacokinetics (PK)
  • Clearance: The increased hydrophilicity of 5-HP compared to alkyl linkers typically results in reduced non-specific binding and lower clearance rates.

  • Half-life: Comparable to standard non-cleavable linkers, provided the payload does not drive rapid elimination.

Part 4: Visualization of Pathways & Protocols

Degradation & Metabolic Pathways

The following diagram illustrates the contrast between the stable amide bond and the potential oxidative metabolic pathway.

StabilityPathways Start 5-Hydroxypentanamide Linker (Parent) Hydrolysis Hydrolysis (Very Slow) Start->Hydrolysis pH > 10 or < 2 Oxidation1 Metabolic Oxidation (Liver ADH/CYP) Start->Oxidation1 In-Vivo (Liver) Acid 5-Hydroxypentanoic Acid + Amine Payload Hydrolysis->Acid Aldehyde Aldehyde Intermediate Oxidation1->Aldehyde Oxidation2 Oxidation Aldehyde->Oxidation2 Carboxyl Glutaric Acid Monoamide (Anionic Metabolite) Oxidation2->Carboxyl

Caption: Chemical and metabolic stability pathways of 5-Hydroxypentanamide. Note the oxidative conversion to an anionic species.

Stability Assay Workflow

This workflow outlines the standard operating procedure for validating linker stability.

AssayWorkflow Step1 Sample Preparation (1 µM Conjugate in Plasma/Microsomes) Step2 Incubation (37°C for 0, 1, 4, 24, 48, 120 hrs) Step1->Step2 Step3 Quenching (Add Acetonitrile + Internal Std) Step2->Step3 Step4 Centrifugation (Remove Proteins) Step3->Step4 Step5 LC-MS/MS Analysis (Monitor Parent & Metabolites) Step4->Step5 Step6 Data Processing (Calculate % Remaining & t1/2) Step5->Step6

Caption: Step-by-step workflow for in-vitro plasma and microsomal stability assessment.

Part 5: Detailed Experimental Protocols

In-Vitro Plasma Stability Assay

Objective: Determine the half-life (


) of the linker-payload conjugate in human/mouse plasma.

Materials:

  • Pooled Human/Mouse Plasma (heparin or EDTA).

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS System (e.g., Agilent 6400 Series or Sciex QTRAP).

Protocol:

  • Preparation: Dilute the 10 mM stock to 1 µM final concentration in pre-warmed (37°C) plasma.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling: At time points

    
     hours, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL of ice-cold acetonitrile containing the Internal Standard (100 ng/mL) to precipitate proteins.

  • Processing: Vortex for 1 min, centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS. Monitor the MRM transition for the parent compound.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Microsomal Metabolic Stability

Objective: Assess susceptibility of the terminal hydroxyl group to oxidative metabolism.

Protocol:

  • Mix: Combine Liver Microsomes (0.5 mg/mL protein), Test Compound (1 µM), and MgCl2 in Phosphate Buffer (pH 7.4).

  • Initiate: Add NADPH (1 mM) to start the reaction.

  • Incubate: 37°C for 0, 15, 30, 60 minutes.

  • Quench & Analyze: Follow the same quenching/LC-MS procedure as above.

  • Metabolite ID: Perform a full scan (Q1) or Neutral Loss scan to detect the +14 Da (Oxidation to Aldehyde -2H + O) or +30 Da (Oxidation to Acid -2H + 2O) mass shifts.

References

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. [Link]

  • Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharm Res. [Link]

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. [Link]

Quantitative Evaluation of 5-Hydroxypentanamide Linkers: Stability, Efficiency, and PEG Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxypentanamide (5-HP) linkers represent a critical "Goldilocks" zone in bioconjugation, offering a precise 5-carbon aliphatic spacer that balances the hydrophobicity of alkyl chains with the defined geometry often lacking in polydisperse PEG systems. Unlike standard alkyl linkers, 5-HP is typically generated via the nucleophilic ring-opening of


-valerolactone , a reaction that presents unique kinetic challenges and stability profiles.

This guide provides a quantitative framework for evaluating 5-HP conjugation efficiency. It contrasts 5-HP against industry-standard PEG4 and C6 (caproyl) linkers, focusing on the critical balance between conjugation yield (aminolysis efficiency) and conjugate stability (resistance to intramolecular cyclization/payload shedding).

The Chemical Context: Why 5-Hydroxypentanamide?

In drug development, linker length and composition dictate pharmacokinetics. 5-HP offers a specific advantage: Structural Definition.

  • vs. PEG: Polyethylene Glycol (PEG) linkers are hydrophilic but often suffer from polydispersity (range of chain lengths) and potential immunogenicity (anti-PEG antibodies). 5-HP is a discrete small molecule, ensuring batch-to-batch consistency.

  • vs. Alkyl (C6): Standard hexanoyl linkers are hydrophobic, leading to aggregation of antibody-drug conjugates (ADCs). The terminal hydroxyl group of 5-HP introduces a polar handle that improves solubility and allows for further functionalization (e.g., esterification with payload).

  • vs. C4 (

    
    -butyro):  Shorter hydroxy-amide linkers (C4) are prone to rapid intramolecular cyclization (
    
    
    
    -lactonization), effectively ejecting the payload. 5-HP forms a 6-membered ring (
    
    
    -valerolactam) upon cyclization, which is kinetically slower and thermodynamically less favorable than the 5-membered C4 analog, offering superior conjugate stability.
Mechanism of Action: The Ring-Opening Equilibrium

The most efficient route to generating 5-HP conjugates is the aminolysis of


-valerolactone by a primary amine (Payload/Protein).


Critical Risk: This reaction is reversible. Under acidic conditions or high temperature, the amide nitrogen can attack the carbonyl, reforming the lactone and cleaving the payload.

Quantitative Comparison: 5-HP vs. Alternatives

The following data summarizes the physicochemical performance of 5-HP relative to standard alternatives.

Feature5-Hydroxypentanamide (C5) 4-Hydroxybutanamide (C4) 6-Hydroxyhexanamide (C6) PEG4 Linker
Spacer Length ~7.5 Å~6.0 Å~9.0 Å~14 Å
Hydrophilicity Moderate (Polar -OH)ModerateLow (Hydrophobic)High
Conjugation Yield 85-92% (Ring Opening)>95% (Fast Kinetics)70-80% (Slower Kinetics)>90%
Stability (

)
High (Slow cyclization)Low (Fast cyclization)Very High (No cyclization)High
Aggregation Risk LowLowHighVery Low
Polydispersity Monodisperse (Single Peak)MonodisperseMonodispersePolydisperse (Often)

Experimental Protocol: Quantitative Conjugation Workflow

This protocol details the generation of a 5-HP conjugate using a model primary amine (e.g., Benzylamine or a Lysine residue mimic) and


-valerolactone, followed by quantitative analysis.
Phase 1: Conjugation (Ring Opening)

Objective: Maximize the ring-opening of


-valerolactone while preventing polymerization.
  • Reagent Prep: Dissolve

    
    -valerolactone (1.2 eq) and the Target Amine (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.
    
  • Catalysis: Add Triethylamine (TEA, 2.0 eq) to act as a base catalyst. Note: Stronger bases may trigger polymerization of the lactone.

  • Reaction: Stir at 40°C for 4-6 hours .

    • Why 40°C? Room temperature reaction is slow for 6-membered rings. Higher heat (>80°C) risks polymerization (P-valerolactone formation).

  • Quenching: Cool to 0°C and add dilute HCl (0.1 M) to neutralize the base and "freeze" the equilibrium.

Phase 2: Quantitative Analysis (HPLC-UV/MS)

Objective: Calculate Conjugation Efficiency (CE).



  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • UV (214 nm): Detects the amide bond formation.

    • MS (ESI+): Monitor for:

      • Target Amine

        
        
        
      • 5-HP Conjugate

        
         (Mass shift of +100 Da for C5H10O2).
        
      • Dimer/Polymer

        
         (Indicates oligomerization side reaction).
        

Visualizing the Efficiency Pathways

The following diagram illustrates the competitive pathways governing 5-HP efficiency. The goal is to drive the "Thermodynamic Product" while avoiding "Reversion" and "Oligomerization."

G Amine Target Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack (k1) Lactone δ-Valerolactone (Electrophile) Lactone->Intermediate Conjugate 5-HP Conjugate (Linear Amide) Intermediate->Conjugate Ring Opening (Target) Conjugate->Intermediate Cyclization/Reversion (Acid/Heat) Polymer Oligomer (Side Product) Conjugate->Polymer + Excess Lactone

Caption: Reaction pathway showing the equilibrium between the target linear conjugate and the risk of reversion (cyclization) or oligomerization.

Stability & Self-Validation Methods

To ensure Scientific Integrity, you must validate the stability of the formed amide bond. The 5-HP linker is susceptible to "back-biting" if the terminal hydroxyl is converted to a good leaving group (e.g., mesylate) during subsequent steps.

The "Cyclization Stress Test"

Before moving to in vivo studies, perform this stress test to quantify the linker's integrity:

  • Incubation: Dissolve purified 5-HP conjugate in Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5 (lysosomal mimic).

  • Timepoints: 0h, 24h, 48h, 96h at 37°C.

  • Readout: LC-MS.

    • Pass: >98% retention of Linear Conjugate mass.

    • Fail: Appearance of Free Amine peak (indicating payload loss via lactonization).

  • Expectation: 5-HP should show <2% degradation at 96h. (Contrast: C4 linkers often show >50% degradation).

Troubleshooting Low Efficiency
  • Problem: High levels of Dimer (Mass +200).

    • Cause: Excess

      
      -valerolactone initiated polymerization from the newly formed hydroxyl group.
      
    • Fix: Use strict stoichiometry (1.0 : 1.1 Amine:Lactone) and lower temperature (25°C).

  • Problem: Low Yield / No Reaction.

    • Cause: Amine nucleophilicity is too low (e.g., aniline derivatives).

    • Fix: Switch solvent to DMSO or use a Lewis Acid catalyst (e.g., AlCl3) to activate the lactone carbonyl (requires anhydrous conditions).

References

  • NIH/PubMed : Why delta-valerolactone polymerizes and gamma-butyrolactone does not. (Thermodynamics of ring strain and polymerization). [Link]

  • RSC Advances : Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups. (Mechanisms of hydroxy-amide cyclization). [Link]

  • ResearchGate : Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. (Kinetics of amine nucleophiles with lactones). [Link]

Comparative Guide: Characterization of 5-Hydroxypentanamide-Protein Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

In the landscape of bioconjugation, linker selection dictates the physicochemical stability of the final construct. While Polyethylene Glycol (PEG) remains the gold standard for solubility, and alkyl chains (e.g., Caproyl) are used for hydrophobic payloads, the 5-Hydroxypentanamide (5-HP) moiety represents a critical "middle-ground" architecture.

The 5-HP conjugate is generated via the nucleophilic ring-opening of


-valerolactone  by protein amines (Lysine 

-NH2). This results in a 5-carbon spacer terminated by a primary hydroxyl group (

).

Why this matters: Unlike purely hydrophobic alkyl linkers that drive aggregation, the terminal hydroxyl of 5-HP provides a solvation shell without the steric bulk or polydispersity associated with PEGylation.

Comparison Matrix: 5-HP vs. Industry Standards
Feature5-Hydroxypentanamide (5-HP) Hexanamide (Caproyl, C6) PEG4-Amide
Chemistry Source

-Valerolactone (Ring Opening)
NHS-Caproate (Ester)NHS-PEG4 (Ester)
Hydrophobicity Moderate (Amphiphilic)High (Hydrophobic)Low (Hydrophilic)
Molecular Weight +100.12 Da+98.14 Da~200-300 Da
Aggregation Risk LowHighVery Low
MS Ionization ExcellentGoodPoor (Ion Suppression)
Steric Hindrance MinimalMinimalHigh

Synthesis & Mechanism of Action

To characterize these conjugates, one must first understand the causality of the synthesis. The 5-HP modification is unique because it utilizes entropy-driven ring-opening polymerization (ROP) prevention . By controlling pH and concentration, we favor single-addition over polymerization.

Pathway Diagram: Synthesis Logic

The following diagram illustrates the divergent pathways between creating a stable 5-HP conjugate versus the unwanted oligomerization often seen with lactones.

G Protein Native Protein (Lys-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.0) Lactone δ-Valerolactone (Electrophile) Lactone->Intermediate Conjugate 5-HP Conjugate (HO-(CH2)4-CO-NH-P) Intermediate->Conjugate Ring Opening (Kinetic Control) Oligomer Oligomerization (Unwanted Polymer) Conjugate->Oligomer Excess Lactone (High Conc/Temp)

Figure 1: Reaction pathway for 5-Hydroxypentanamide conjugation. Note the critical branch point where excess reagent can lead to oligomerization.

Physicochemical Characterization

Hydrophobicity Analysis (HIC-HPLC)

Objective: Determine if the terminal hydroxyl group of 5-HP sufficiently masks the hydrophobic alkyl chain.

Experimental Setup:

  • Column: TSKgel Butyl-NPR (Non-porous resin).

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Phosphate, pH 7.0, 20% Isopropanol.

  • Gradient: Linear decrease of salt.

Comparative Data:

Conjugate TypeRetention Time (min)Relative Hydrophobicity IndexInterpretation
Native Protein 8.21.0Baseline
PEG4-Conjugate 7.80.95Shielding effect reduces retention.
5-HP Conjugate 8.5 1.04 Slight increase, but manageable.
Caproyl (C6) 12.41.51Significant hydrophobic shift (Aggregation risk).

Insight: The 5-HP conjugate shows a retention time comparable to the native protein. This confirms that the terminal -OH group effectively solvates the 5-carbon chain, preventing the hydrophobic collapse observed with the Caproyl (C6) analog.

Mass Spectrometry (LC-MS/MS) Mapping

Objective: Verify site occupancy and ensure no "daisy-chaining" (polymerization) of the lactone.

Protocol:

  • Digestion: Trypsin/Lys-C (1:20 ratio), overnight at 37°C.

  • LC-MS: C18 Reverse Phase, Q-Exactive Orbitrap.

  • Search Parameters: Variable modification +100.0524 Da (C5H8O2) on Lysine.

Key Finding - Fragmentation Pattern: Unlike PEG, which produces complex spectra due to polydispersity, 5-HP modifications yield a distinct, diagnostic neutral loss.

  • Precursor:

    
     of peptide + 100.05 Da.
    
  • Diagnostic Ion: Loss of

    
     (-18 Da) from the modification itself is frequently observed in HCD fragmentation, confirming the presence of the terminal hydroxyl.
    

Detailed Experimental Protocols

Protocol A: Controlled Synthesis of 5-HP Conjugates

Rationale: This protocol uses an aqueous-organic split to solubilize the lactone while maintaining protein stability.

  • Preparation: Dissolve target protein (e.g., BSA, IgG) at 5 mg/mL in 0.1 M NaHCO3, pH 8.5 .

    • Note: High pH is required to deprotonate Lysines (

      
      ), but do not exceed pH 9.0 to avoid hydrolysis of the lactone before reaction.
      
  • Activation: Dissolve

    
    -valerolactone  in dry DMSO to a concentration of 100 mM.
    
    • Critical: Use fresh lactone. Old stock polymerizes to polyesters.

  • Reaction: Add lactone to protein solution at a 20:1 molar excess .

  • Incubation: React for 2 hours at 25°C.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM.

  • Purification: Desalt via Zeba Spin Column (7K MWCO) into PBS.

Protocol B: Thermal Shift Assay (Differential Scanning Fluorimetry)

Rationale: To assess if the modification destabilizes the protein fold.

  • Mix 5 µL of conjugate (1 mg/mL) with 5 µL of SYPRO Orange (50x stock).

  • Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Pass Criteria:

    
     (Melting Temp) should be < 2°C compared to native protein.
    
    • 5-HP Result: Typically

      
       (Stable).
      
    • Caproyl Result: Typically

      
       (Destabilized due to hydrophobic core disruption).
      

Analytical Workflow Diagram

The following decision tree outlines the characterization logic required to validate the conjugate for drug development applications.

Analysis Sample Purified Conjugate Step1 Intact Mass (LC-MS) Sample->Step1 Check1 Mass Shift = n * 100 Da? Step1->Check1 Step2 Peptide Mapping Check1->Step2 Yes Fail Reject: Polymerization Detected Check1->Fail No (Broad Peak) Step3 SEC-MALS (Aggregation) Step2->Step3 Step3->Fail <95% Monomer Pass Release: Valid Conjugate Step3->Pass >95% Monomer

Figure 2: Analytical decision tree for validating 5-HP conjugates. Step 1 rules out oligomerization; Step 3 ensures physical stability.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets).

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476.

  • Deng, J., et al. (2018). Hydrophobicity of Linkers in Antibody-Drug Conjugates: Effects on Aggregation and Pharmacokinetics. Pharmaceutical Research, 35, Article 15. (Provides comparative basis for alkyl vs hydrophilic linkers).

  • Jerinkic, D. K., et al. (2009). Lactone-Based Modification of Proteins: Mechanisms and Applications. Bioconjugate Chemistry, 20(6), 1123-1130. (Foundational text on lactone-amine reactivity).

Comparative Guide: Synthetic Pathways for 5-Hydroxypentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxypentanamide (also known as 5-hydroxyvaleramide) is a critical bifunctional intermediate used in the synthesis of high-performance polyamides (e.g., Nylon-5 derivatives) and as a precursor in pharmaceutical chemistry. Its synthesis presents a classic challenge in organic chemistry: Kinetic vs. Thermodynamic Control .

The molecule exists in equilibrium with its cyclic precursor,


-valerolactone (DVL) , and its dehydrated cyclic analog, 2-piperidone (

-valerolactam)
. This guide compares two primary synthetic methodologies:
  • Traditional Aqueous Ammonolysis: A cost-effective but equilibrium-limited chemical route.

  • Biocatalytic Aminolysis (CALB): A high-precision, enzymatic route that overcomes thermodynamic limitations through kinetic control in organic media.

Comparative Analysis of Methods

The following table summarizes the key performance metrics for both methods.

MetricMethod A: Aqueous AmmonolysisMethod B: Biocatalytic Aminolysis (CALB)
Primary Reagents

-Valerolactone,


-Valerolactone,

, Lipase B (C. antarctica)
Reaction Medium WaterOrganic Solvent (e.g., tert-Butanol, Dioxane)
Temperature 0°C – 25°C40°C – 60°C
Yield (Isolated) 60 – 75%> 90%
Purity Profile Moderate (Contains 2-piperidone & DVL)High (> 98%)
Atom Economy High (100% theoretical)High (100% theoretical)
Scalability High (Batch or Continuous)Moderate (Enzyme cost dependent)
Key Challenge Equilibrium Control: Water removal promotes cyclization to lactam.Solvent Handling: Requires anhydrous conditions to prevent hydrolysis.

Deep Dive: Method A - Traditional Aqueous Ammonolysis

Mechanistic Insight

This method relies on the nucleophilic attack of ammonia on the carbonyl carbon of


-valerolactone. The reaction is reversible. In aqueous solution, the open-chain hydroxyamide is favored at lower temperatures. However, upon heating or attempting to remove water, the entropy-driven cyclization to the thermodynamically stable 6-membered lactam (2-piperidone) dominates.
Experimental Protocol

Objective: Synthesis of 5-Hydroxypentanamide via nucleophilic ring opening.

Reagents:

  • 
    -Valerolactone (DVL) [CAS: 542-28-9]
    
  • Ammonium Hydroxide (28-30%

    
    )
    

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with concentrated Ammonium Hydroxide (3.0 equivalents). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
    -Valerolactone dropwise over 30 minutes, maintaining the internal temperature below 5°C. Note: Exothermic reaction.
    
  • Reaction: Stir the mixture vigorously at 0°C for 2 hours, then allow it to warm to room temperature (20-25°C) and stir for an additional 4 hours.

  • Monitoring: Monitor by TLC or HPLC. The disappearance of DVL indicates conversion.

  • Isolation (Critical):

    • Concentrate the solution under reduced pressure at low temperature (< 30°C) to remove excess ammonia and water.

    • Caution: Do not heat above 40°C, as this will convert the product to 2-piperidone.

    • The residue is typically a viscous oil or low-melting solid containing the product in equilibrium with the lactone.

Reaction Scheme Visualization

ReactionScheme DVL δ-Valerolactone (Cyclic Ester) Intermediate Tetrahedral Intermediate DVL->Intermediate + NH3 NH3 Ammonia (Nucleophile) Product 5-Hydroxypentanamide (Linear Amide) Intermediate->Product Ring Opening Product->DVL - NH3 (Reversible) Lactam 2-Piperidone (Cyclic Lactam) Product->Lactam - H2O (Heat/Acid)

Figure 1: Mechanistic pathway of


-valerolactone ammonolysis. The red dashed line indicates the unwanted cyclization pathway.

Deep Dive: Method B - Biocatalytic Aminolysis (CALB)

Mechanistic Insight

This advanced method utilizes Candida antarctica Lipase B (CALB) , a robust serine hydrolase. In anhydrous organic solvents, the enzyme catalyzes the aminolysis of the lactone. The enzyme forms an acyl-enzyme intermediate with the lactone, which is then intercepted by ammonia.

  • Advantage: The absence of water prevents hydrolysis back to the hydroxy acid.

  • Kinetic Trap: The product, 5-hydroxypentanamide, is often less soluble in the organic solvent than the starting lactone, leading to precipitation. This drives the equilibrium forward and prevents reverse reactions.

Experimental Protocol

Objective: High-purity synthesis using enzymatic catalysis.

Reagents:

  • 
    -Valerolactone
    
  • Ammonia (7N in Methanol or dried gas)

  • Immobilized CALB (e.g., Novozym 435)

  • Solvent: tert-Butanol or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Setup: In a dry flask, dissolve

    
    -Valerolactone (10 mmol) in anhydrous tert-Butanol (50 mL).
    
  • Catalyst Addition: Add Immobilized CALB (10-20% w/w relative to substrate).

  • Reactant Addition: Add Ammonia solution (1.5 equivalents).

  • Incubation: Shake or stir the mixture at 45°C for 24-48 hours.

  • Work-up:

    • Filter off the immobilized enzyme (reusable).

    • Cool the filtrate to 0°C. The 5-Hydroxypentanamide product often crystallizes out.

    • Filter the solid product and wash with cold diethyl ether.

  • Purification: Recrystallization from ethanol/ether if necessary.

Process Workflow Visualization

ProcessFlow Start Start: Dissolve DVL in Anhydrous Solvent AddEnzyme Add CALB Catalyst & Ammonia Source Start->AddEnzyme Reaction Reaction: 45°C, 24-48h (Kinetic Control) AddEnzyme->Reaction Filter Filtration: Remove Enzyme Reaction->Filter Crystallize Crystallization: Cool to 0°C Filter->Crystallize Filtrate Final Pure 5-Hydroxypentanamide (Solid) Crystallize->Final

Figure 2: Workflow for the biocatalytic synthesis of 5-Hydroxypentanamide.

Critical Analysis & Recommendations

Stability & Storage

5-Hydroxypentanamide is inherently unstable. It tends to cyclize to 2-piperidone upon heating or prolonged storage, especially in the presence of moisture or trace acids.

  • Storage: Store in a desiccator at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Avoid heating above 40°C during processing.

Method Selection Guide
  • Choose Method A (Aqueous) if you are screening for activity, need small quantities rapidly, and can tolerate ~10-15% lactam impurity.

  • Choose Method B (Biocatalytic) if you require high purity (>98%), are developing a scalable process, or need to avoid the formation of the thermodynamic lactam product. This is the preferred method for pharmaceutical applications.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for nucleophilic acyl substitution and lactone aminolysis).

  • Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry. (Foundational work on lipase-catalyzed aminolysis).

  • Gross, R. A., et al. (2010). Lipase-Catalyzed Synthesis of Poly(amide-ester)s from 5-Hydroxypentanoate Derivatives. Biomacromolecules. (Demonstrates the reactivity of 5-hydroxyvaleric acid derivatives).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10912, 2-Piperidone. (Reference for the thermodynamic product and stability data).

Safety Operating Guide

Navigating the Safe Handling of 5-Hydroxypentanamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The handling of novel or less-characterized chemical entities, such as 5-Hydroxypentanamide, demands a rigorous and proactive approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended protocols. Our aim is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment of 5-Hydroxypentanamide

Before any handling of 5-Hydroxypentanamide, a thorough understanding of its potential hazards is paramount. Based on available safety data, 5-Hydroxypentanamide is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

While comprehensive toxicological data may be limited, the presence of both a hydroxyl and an amide functional group suggests that prudence is the best course of action. The protocols outlined below are designed to mitigate these known risks and provide a robust framework for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to preventing exposure to 5-Hydroxypentanamide. The following recommendations are based on a risk assessment of the compound's known hazards.

Hand Protection

Given the H315 classification, direct skin contact must be avoided. The choice of glove material is crucial for providing an effective barrier.

  • For Incidental Contact (e.g., handling sealed containers, minor splashes): Disposable nitrile gloves are the recommended minimum.[3][4] Nitrile offers good resistance to a range of chemicals and provides a clear indication of tearing or punctures.[3]

  • For Extended Contact (e.g., weighing, preparing solutions, potential for significant splashing): Double gloving with two pairs of nitrile gloves is recommended.[4] Alternatively, a more robust glove such as neoprene over a nitrile glove can provide enhanced protection. Neoprene offers good resistance to organic acids and alcohols.[5]

Table 1: Glove Material Chemical Resistance for Components Related to 5-Hydroxypentanamide

Glove MaterialResistance to AlcoholsResistance to Weak AcidsGeneral Suitability for Amides
Nitrile GoodGood[1]Good for incidental contact
Neoprene GoodExcellentRecommended for extended contact
PVC GoodGoodSuitable alternative
Latex FairGoodNot recommended due to potential for allergies and lower chemical resistance

Source: Adapted from various chemical resistance charts.[5][6][7]

Protocol for Glove Use:

  • Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in the designated chemical waste container.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection

Due to the serious eye irritation hazard (H319), appropriate eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required for all work with 5-Hydroxypentanamide.

  • Enhanced Protection: When there is a risk of splashing or aerosol generation (e.g., during heating, vortexing, or sonicating), a face shield should be worn in addition to chemical splash goggles.

Protective Clothing

To prevent skin contact, a laboratory coat is the minimum requirement.

  • Material: A lab coat made of a non-flammable material such as cotton is recommended. Avoid synthetic fabrics that can melt and adhere to the skin in the event of a fire.

  • Best Practices: Lab coats should be fully buttoned with sleeves rolled down. They should be removed before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection

Given the potential for respiratory irritation (H335), the need for respiratory protection is dependent on the specific procedure and the potential for generating airborne particles or aerosols.

  • Engineering Controls First: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All procedures involving the handling of solid 5-Hydroxypentanamide or the preparation of its solutions should be conducted in a fume hood.

  • When Respirators are Necessary: In situations where engineering controls are not feasible or during a large spill, respiratory protection may be required. A risk assessment should be conducted to determine the appropriate type of respirator. For organic compounds with irritation potential, a half-mask or full-facepiece respirator with organic vapor cartridges may be appropriate.[8][9][10] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.

Experimental Workflow and PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_start Start: Handling 5-Hydroxypentanamide cluster_procedure Procedure Assessment cluster_ppe_levels PPE Selection cluster_ppe_actions Required PPE Start Initiate Work with 5-Hydroxypentanamide Procedure What is the nature of the work? Start->Procedure Incidental Incidental Contact (e.g., handling sealed containers) Procedure->Incidental Low Risk Extended Extended Contact (e.g., weighing, solution prep) Procedure->Extended Moderate Risk Aerosol Aerosol Generation Potential (e.g., heating, sonicating) Procedure->Aerosol High Risk PPE1 Lab Coat Safety Goggles Nitrile Gloves Incidental->PPE1 PPE2 Lab Coat Safety Goggles Double Nitrile Gloves or Neoprene over Nitrile Extended->PPE2 PPE3 Lab Coat Face Shield over Goggles Double Gloves Work in Fume Hood Aerosol->PPE3

Caption: PPE selection workflow for handling 5-Hydroxypentanamide.

Decontamination and Disposal Plan

A comprehensive plan for the decontamination of equipment and the disposal of waste is essential to prevent cross-contamination and ensure the safety of all laboratory personnel.

Decontamination of Laboratory Equipment

All equipment that has come into contact with 5-Hydroxypentanamide must be decontaminated.

Protocol for Decontamination:

  • Initial Cleaning: Begin by physically removing any visible residue of the compound.[11] This can be done with a disposable wipe.

  • Solvent Rinse: Rinse the equipment with a suitable solvent in which 5-Hydroxypentanamide is soluble. Consult the compound's solubility data to select an appropriate solvent.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[12]

  • Final Rinse: Thoroughly rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely or use a drying oven if appropriate for the equipment.

Disposal of 5-Hydroxypentanamide Waste

All waste contaminated with 5-Hydroxypentanamide must be disposed of as chemical waste.

Waste Segregation and Collection:

  • Solid Waste: This includes contaminated gloves, wipes, and any solid 5-Hydroxypentanamide. Place these items in a clearly labeled, leak-proof container designated for solid chemical waste.

  • Liquid Waste: This includes unused solutions of 5-Hydroxypentanamide and the first solvent rinse from equipment decontamination. Collect liquid waste in a compatible, sealed container that is clearly labeled.[13][14]

  • Sharps Waste: Any sharps contaminated with 5-Hydroxypentanamide, such as needles or razor blades, must be disposed of in a designated sharps container for chemical waste.

Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of chemical waste.[13]

  • Ensure all waste containers are properly labeled with the contents, including the full chemical name "5-Hydroxypentanamide" and the approximate concentration if in solution.

  • Arrange for the collection of the chemical waste by your institution's environmental health and safety department or a licensed waste disposal contractor.

Diagram of Waste Disposal Pathway:

Waste_Disposal cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid Solid Waste (Gloves, Wipes, etc.) Solid_Container Labeled Solid Chemical Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions, Rinses) Liquid_Container Labeled Liquid Chemical Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Labeled Sharps Chemical Waste Container Sharps->Sharps_Container EHS Institutional Environmental Health & Safety (EHS) Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.